molecular formula C15H21NO4 B135789 Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate CAS No. 132691-38-4

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Cat. No.: B135789
CAS No.: 132691-38-4
M. Wt: 279.33 g/mol
InChI Key: UMLCXALUSHYMHG-UHFFFAOYSA-N
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Description

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLCXALUSHYMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599522
Record name Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132691-38-4
Record name Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key intermediate in pharmaceutical and organic synthesis.[1] The document explores two primary, field-proven synthetic strategies, offering detailed, step-by-step protocols for each. The causality behind experimental choices, mechanistic insights, and analytical characterization of the target compound are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the synthesis of this important building block.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a phenylacetate moiety, a common scaffold in various biologically active compounds, and a meta-substituted aminomethyl group protected by a tert-butoxycarbonyl (Boc) group.[1] The Boc protecting group is crucial, rendering the amine nucleophile temporarily inert to allow for selective transformations at other positions of the molecule.[1][2] This strategic protection is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling the controlled, sequential introduction of functional groups.[2][3] Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of complex molecules, including protease inhibitors and other therapeutic agents.[1][2][3]

This guide will delineate two principal and efficient synthetic routes to obtain this compound, providing the necessary technical details for successful laboratory implementation.

Strategic Approaches to Synthesis

The synthesis of the target molecule can be approached from two logical starting points, each with its own set of advantages and considerations. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Diagram of Synthetic Strategies

Synthetic_Strategies startA Boc-3-aminomethyl-phenylacetic acid endA Target Compound startA->endA startB Methyl 2-(3-(aminomethyl)phenyl)acetate endB Target Compound startB->endB Boc Protection (Boc)2O, Base

Caption: Two primary synthetic pathways to this compound.

Pathway A: Esterification of Boc-3-aminomethyl-phenylacetic acid

This pathway commences with the commercially available or synthetically prepared Boc-3-aminomethyl-phenylacetic acid.[3][4][5] The core of this strategy lies in the esterification of the carboxylic acid functionality to the corresponding methyl ester. This is a classic and reliable transformation in organic chemistry.

Diagram of Pathway A

Pathway_A start Boc-3-aminomethyl-phenylacetic acid C₁₄H₁₉NO₄ product This compound C₁₅H₂₁NO₄ start->product Esterification reagents {Methanol (MeOH) | Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)} reagents->product

Caption: Esterification of Boc-3-aminomethyl-phenylacetic acid to yield the target compound.

The primary advantage of this route is its straightforward nature, involving a single, high-yielding transformation. The main consideration is the accessibility of the starting carboxylic acid.

Pathway B: Boc Protection of Methyl 2-(3-(aminomethyl)phenyl)acetate

Alternatively, the synthesis can begin with Methyl 2-(3-(aminomethyl)phenyl)acetate, which is often available as its hydrochloride salt.[6] This approach involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure for protecting amines during synthesis.

Diagram of Pathway B

Pathway_B start Methyl 2-(3-(aminomethyl)phenyl)acetate C₁₀H₁₃NO₂ product This compound C₁₅H₂₁NO₄ start->product Boc Protection reagents {Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)} reagents->product

Caption: Boc protection of Methyl 2-(3-(aminomethyl)phenyl)acetate to form the final product.

This pathway is advantageous if the starting amine is more readily available or cost-effective than the corresponding Boc-protected carboxylic acid. The reaction is typically clean and proceeds with high efficiency.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound. Standard laboratory safety precautions should be observed at all times.

Protocol for Pathway A: Esterification

Materials:

  • Boc-3-aminomethyl-phenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Boc-3-aminomethyl-phenylacetic acid (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Alternatively, for a more reactive approach, thionyl chloride (1.2 eq) can be added dropwise at 0 °C.[7]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.[1]

Protocol for Pathway B: Boc Protection

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate (1.0 eq) in a suitable solvent such as dichloromethane or THF. If starting with the hydrochloride salt, add a base such as triethylamine (1.1-1.5 eq) to neutralize the salt and free the amine.

  • Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[1]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR Singlet for the Boc tert-butyl group at approximately δ 1.42 ppm; Singlet for the methyl ester at approximately δ 3.7 ppm.[1]
¹³C NMR Carbonyl signals for the ester and Boc groups at approximately δ 170.2 ppm and δ 156.4 ppm, respectively.[1]
High-Resolution Mass Spectrometry (HRMS) Molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549).[1]
Purity (HPLC) >98% purity is typically achieved after chromatographic purification.[1]

Comparative Analysis and Conclusion

Both synthetic pathways presented are robust and reliable for the preparation of this compound.

Parameter Pathway A: Esterification Pathway B: Boc Protection
Starting Material Boc-3-aminomethyl-phenylacetic acidMethyl 2-(3-(aminomethyl)phenyl)acetate
Key Transformation EsterificationBoc Protection
Typical Yield HighHigh
Primary Consideration Availability and cost of the starting carboxylic acidAvailability and cost of the starting amine

The choice between the two pathways will largely be dictated by economic and logistical factors related to the starting materials. Both methods utilize standard and well-established organic reactions, making them accessible to most synthetic chemistry laboratories. The final product is a stable, versatile intermediate poised for further elaboration in the synthesis of complex target molecules.[1]

References

  • Smolecule. Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.
  • Benchchem. This compound.
  • Vulcanchem. Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate.
  • J&K Scientific LLC. Boc-3-aminomethyl-phenylacetic acid.
  • Chem-Impex. Boc-3-aminomethyl-phenylacetic acid.
  • ChemicalBook. Methyl phenylacetate synthesis.
  • ChemScene. Methyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate.
  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.
  • MCE. 2-(3-(Aminomethyl)phenyl)acetic acid.
  • Santa Cruz Biotechnology. Boc-3-aminomethyl-phenylacetic acid.
  • BLDpharm. 3-[(Boc-amino)methyl]phenylacetic Acid.

Sources

A Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key synthetic intermediate in modern organic and medicinal chemistry. We will explore its core chemical and physical properties, present detailed protocols for its synthesis and purification, and analyze its reactivity and strategic applications in drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who utilize advanced building blocks for the synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 132691-38-4) is a bifunctional organic molecule.[1][2] Its structure is characterized by a methyl phenylacetate core, where the phenyl ring is substituted at the meta-position with an aminomethyl group.[1] The critical feature of this compound is the protection of the primary amine by a tert-butoxycarbonyl (Boc) group. This protecting group is paramount to its utility, rendering the otherwise reactive amine inert to a wide range of chemical conditions, thereby allowing for selective manipulation of the methyl ester or other parts of the molecule.[1] The Boc group is known to enhance the stability and solubility of amines in biological and synthetic systems.[1]

Caption: Chemical Structure of the Topic Compound.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Parameter Value Source
CAS Number 132691-38-4 [1][2]
Molecular Formula C₁₅H₂₁NO₄ [2]
Molecular Weight 279.33 g/mol [1][2]
SMILES O=C(OC)CC1=CC=CC(CNC(OC(C)(C)C)=O)=C1 [2]
Topological Polar Surface Area (TPSA) 64.63 Ų [2]
LogP (Octanol-Water Partition Coefficient) 2.4268 [2]
Hydrogen Bond Acceptors 4 [2]
Hydrogen Bond Donors 1 [2]

| Rotatable Bonds | 4 |[2] |

Spectroscopic and Analytical Characterization

Validation of the compound's identity and purity is critical. The following data are characteristic of this compound and serve as a reliable reference for quality control.

Table 2: Key Spectroscopic Signatures

Technique Expected Readout Mechanistic Justification Source
¹H NMR Singlet at ~δ 1.42 ppm (9H); Singlet at ~δ 3.7 ppm (3H) The nine equivalent protons of the tert-butyl group on the Boc protector generate a strong, characteristic singlet. The three protons of the methyl ester also produce a distinct singlet. [1]
¹³C NMR Carbonyl signal at ~δ 170.2 ppm; Carbonyl signal at ~δ 156.4 ppm These two signals correspond to the ester and the Boc carbamate carbonyl carbons, respectively. Their distinct chemical shifts allow for unambiguous assignment. [1]

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 280.1552 | This provides the exact mass of the protonated molecule, confirming the elemental composition C₁₅H₂₂NO₄⁺ (calculated: 280.1549). |[1] |

Synthesis and Purification

This compound is not typically found in nature and is produced as a synthetic intermediate.[1] A common and logical synthetic route involves the Boc-protection of 3-(aminomethyl)phenylacetic acid followed by esterification.

Caption: General Synthetic Workflow.

Protocol 3.1: Representative Synthesis and Purification

This protocol is a representative method based on standard organic chemistry transformations. Researchers should always conduct a thorough risk assessment before proceeding.

A. Boc Protection of the Amino Acid

  • Reagents & Setup: Dissolve 1 equivalent of 3-(aminomethyl)phenylacetic acid in a suitable solvent such as aqueous dioxane or tetrahydrofuran (THF) in a round-bottomed flask equipped with a magnetic stirrer.

  • Basification: Cool the solution in an ice bath (0-5 °C) and add 1.5 equivalents of a base like triethylamine or sodium hydroxide to deprotonate the ammonium group, rendering the amine nucleophilic.

  • Protection: Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise. The Boc anhydride is a highly effective and safe reagent for this purpose.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Acidify the mixture with a mild acid (e.g., citric acid solution) and extract the Boc-protected acid with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

B. Methyl Esterification

  • Setup: Dissolve the crude Boc-protected acid from the previous step in excess methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-8 hours. The reaction drives off water, favoring the formation of the methyl ester (Fischer esterification).

  • Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.[4] Extract the product into ethyl acetate.

  • Purification: The crude product is purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).[1] This removes unreacted starting material and byproducts. The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound, often as a crystalline solid or a viscous oil.[1]

Chemical Reactivity and Synthetic Utility

The value of this intermediate lies in the orthogonal reactivity of its two primary functional groups: the acid-labile Boc group and the base-labile methyl ester.

4.1 Boc Group Deprotection

The primary amine can be unmasked for subsequent reactions, such as amide bond formation, by removing the Boc group under acidic conditions.

Reactant Boc-Protected Amine Product Free Primary Amine Reactant->Product   TFA or HCl in Dioxane   

Caption: Boc Group Deprotection Workflow.

Protocol 4.1.1: Amine Deprotection

  • Dissolve the Boc-protected compound in a minimal amount of an appropriate solvent like dichloromethane (DCM) or dioxane.

  • Add an excess (typically 4-10 equivalents) of a strong acid such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the corresponding ammonium salt of the free amine, which can be used directly or neutralized for further synthesis.

4.2 Ester Hydrolysis

The methyl ester can be converted to the corresponding carboxylic acid, a key functional group for amide couplings or other transformations.

Reactant Methyl Ester Product Carboxylic Acid Reactant->Product   LiOH or NaOH in THF/H₂O   

Caption: Ester Hydrolysis (Saponification).

Protocol 4.2.1: Saponification

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add 1.5-2.0 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with aqueous HCl to pH ~3.

  • Extract the resulting carboxylic acid with ethyl acetate, dry, and concentrate to yield the product.

Applications in Research and Development

This compound is a valuable building block in several areas:

  • Medicinal Chemistry: It serves as a versatile scaffold for synthesizing libraries of compounds for drug discovery. The meta-substitution pattern is common in bioactive molecules, and the protected amine allows for the systematic introduction of diverse functionalities. It is particularly useful in the development of protease inhibitors and peptidomimetics.[1][5]

  • Organic Synthesis: As a functionalized phenylacetic acid derivative, it is an intermediate in the synthesis of more complex heterocyclic systems and natural product analogues.[1]

  • Materials Science: The rigid phenyl core and the modifiable functional groups make it a candidate for incorporation into novel polymers and functional materials.[1]

Safety and Handling

While specific toxicity data for this compound is not widely published, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and acids.[2][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS No. 132691-38-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key synthetic intermediate in medicinal chemistry. We will explore its chemical properties, synthesis, and applications, with a focus on providing actionable insights for laboratory and development settings.

Compound Overview and Physicochemical Properties

This compound is a synthetic intermediate characterized by a phenylacetate backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta-position. The Boc protecting group is crucial for its utility, as it allows for the selective modification of other parts of the molecule without unintended reactions at the amine functionality. This strategic protection is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

PropertyValueSource
CAS Number 132691-38-4
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance Not specified, likely a solidN/A
Solubility Soluble in common organic solventsGeneral Knowledge

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely favored in the pharmaceutical industry for its high efficiency and functional group tolerance.[1]

The general strategy involves the coupling of an aryl halide with an organoboron species. In this case, a suitable precursor would be a halogenated phenylacetate derivative coupled with a boronic acid or ester containing the Boc-protected aminomethyl group.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A Methyl 2-(3-bromophenyl)acetate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B (3-((tert-butoxycarbonylamino)methyl)phenyl)boronic acid B->C D This compound C->D C-C Bond Formation E Purification (Chromatography) D->E Functionalization_Pathway cluster_deprotection Deprotection cluster_functionalization Further Functionalization A This compound B Acidic Conditions (e.g., TFA in DCM) A->B Boc Deprotection C Methyl 2-(3-(aminomethyl)phenyl)acetate B->C D Amide Coupling C->D E Reductive Amination C->E F Sulfonylation C->F G Diverse Bioactive Molecules D->G E->G F->G

Sources

"Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in the field of medicinal chemistry and organic synthesis. Its structure, which features a phenylacetate backbone modified with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta-position, makes it a versatile building block for the synthesis of more complex molecules. The presence of the Boc protecting group is crucial, as it enhances the stability of the amine during synthetic manipulations while allowing for controlled deprotection under specific conditions for further functionalization.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical validation, and applications, offering field-proven insights for professionals in drug development.

Physicochemical and Computational Properties

The fundamental properties of a compound are critical for its application in synthesis and drug design. The molecular weight and other key descriptors for this compound are summarized below. These values are essential for stoichiometric calculations in reaction planning and for computational modeling of molecular interactions.

PropertyValueSource
Molecular Weight 279.33 g/mol
Molecular Formula C₁₅H₂₁NO₄[1]
CAS Number 132691-38-4[1]
Topological Polar Surface Area (TPSA) 64.63 Ų
LogP (octanol-water partition coeff.) 2.4268
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 4

Synthesis and Purification Workflow

The synthesis of this compound involves a strategic application of amine protection followed by esterification. The Boc group is instrumental as it prevents the nucleophilic amine from participating in unwanted side reactions, thereby enabling selective transformations at other sites of the molecule.[1]

Generalized Synthetic Protocol
  • Boc Protection: The synthesis typically begins with a precursor molecule containing an aminomethylphenyl group. This primary amine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction is generally high-yielding and clean, forming the stable Boc-protected amine.

  • Esterification: The subsequent step involves the esterification of the carboxylic acid group on the phenylacetic acid moiety. This is commonly achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder coupling agent.

  • Work-up and Isolation: Post-reaction, a standard aqueous work-up is performed to remove catalysts and by-products. This often involves a liquid-liquid extraction using a solvent like ethyl acetate.[1]

G cluster_synthesis Generalized Synthesis Workflow Start 3-(Aminomethyl)phenylacetic acid (Starting Material) Step1 Boc Protection (e.g., (Boc)₂O, Base) Start->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Esterification (Methanol, Acid Catalyst) Intermediate->Step2 Product This compound Step2->Product G cluster_reactivity Key Reactions and Functionalization Start Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection Amine Free Amine Intermediate Deprotection->Amine Coupling Amide Coupling, Sulfonylation, etc. Amine->Coupling Final Diverse Bioactive Compounds Coupling->Final

Sources

A Comprehensive Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry and drug development. Its unique structure, featuring a phenylacetate core with a protected aminomethyl group at the meta-position, offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly protease inhibitors and other bioactive compounds.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses and allows for controlled deprotection under specific conditions, revealing a reactive amine for further functionalization.[1] This guide provides an in-depth exploration of this intermediate, covering its physicochemical properties, detailed synthetic methodologies, strategic applications in drug discovery, and essential analytical characterization techniques. It is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate process of drug discovery, the design and synthesis of novel molecular entities often rely on the availability of versatile and reliable building blocks. This compound (CAS No. 132691-38-4) has emerged as a compound of significant interest due to its utility as a synthetic intermediate.[1][2] Its structure is an elegant combination of a phenylacetic acid moiety, a common pharmacophore in various therapeutic agents, and a Boc-protected aminomethyl group.[3][4] This protection strategy is crucial, as it masks the nucleophilic amine, preventing unwanted side reactions and enabling chemists to perform selective transformations on other parts of the molecule. The subsequent ease of Boc-group removal under acidic conditions provides a straightforward pathway to introduce further complexity and build the final target molecule.

This technical guide offers a holistic view of this compound, from its fundamental properties to its practical application in complex organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 132691-38-4[1][2][5]
Molecular Formula C₁₅H₂₁NO₄[2][5]
Molecular Weight 279.33 g/mol [1][2][5]
Appearance White to off-white solidGeneric Vendor Data
Boiling Point (Predicted) 400.1 ± 33.0 °C[5]
Density (Predicted) 1.102 ± 0.06 g/cm³[5]
Storage Temperature Room Temperature[5]

Spectroscopic Data for Structural Confirmation: [1]

  • ¹H NMR: A characteristic singlet for the Boc tert-butyl protons appears around δ 1.42 ppm, and the methyl ester protons resonate as a singlet at approximately δ 3.7 ppm.

  • ¹³C NMR: Key signals include the ester carbonyl carbon at δ 170.2 ppm and the Boc carbonyl carbon at δ 156.4 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549).

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic strategy involves the Boc protection of the amine followed by esterification.

Recommended Synthetic Workflow

The following diagram illustrates a typical synthetic route:

Synthetic Workflow cluster_0 Synthesis of this compound Start 3-(Aminomethyl)phenylacetic acid Step1 Boc Protection Start->Step1 (Boc)₂O, Base THF or Dioxane Intermediate 3-((tert-Butoxycarbonylamino)methyl)phenylacetic acid Step1->Intermediate Step2 Esterification Intermediate->Step2 CH₃OH, Acid catalyst or SOCl₂, CH₃OH Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Boc Protection of 3-(Aminomethyl)phenylacetic acid

  • Reaction Setup: To a solution of 3-(aminomethyl)phenylacetic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane, add a base like sodium hydroxide or triethylamine (1.1 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1M HCl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-((tert-butoxycarbonylamino)methyl)phenylacetic acid as a crude product, which can often be used in the next step without further purification.

Step 2: Esterification to this compound

  • Reaction Setup: Dissolve the crude 3-((tert-butoxycarbonylamino)methyl)phenylacetic acid from the previous step in methanol.

  • Reagent Addition: Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities.

Role as a PROTAC Linker Precursor

The deprotected form, 2-(3-(aminomethyl)phenyl)acetic acid, is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The aminomethylphenylacetic acid moiety provides a rigid and defined linker structure.

Intermediate in the Synthesis of Bioactive Molecules

Phenylacetic acid derivatives are known to be key components in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and agonists for peroxisome proliferator-activated receptors (PPARs).[3][4][7] The subject compound provides a convenient starting point for the synthesis of analogs of these drugs.

The following diagram illustrates the deprotection and subsequent functionalization of the intermediate:

Application_Workflow Intermediate Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate Deprotection Boc Deprotection Intermediate->Deprotection Acidic Conditions (e.g., TFA, HCl in Dioxane) Amine Methyl 2-(3-(aminomethyl)phenyl)acetate Deprotection->Amine Functionalization Further Functionalization Amine->Functionalization Amide Coupling, Reductive Amination, etc. Target_Molecule Target Molecule (e.g., PROTAC, Bioactive Compound) Functionalization->Target_Molecule

Caption: Deprotection and functionalization of the intermediate.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a well-ventilated place and keep the container tightly closed.[5]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its carefully designed structure allows for the strategic and controlled elaboration of complex molecular architectures. The synthetic protocols outlined in this guide, coupled with a comprehensive understanding of its properties and applications, will empower researchers and drug development professionals to leverage this key building block in their pursuit of novel therapeutics. The continued exploration of phenylacetic acid derivatives in medicinal chemistry ensures that this intermediate will remain a relevant and important tool for the foreseeable future.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]

  • PubChem. 3-Aminomethyl-phenylacetic acid. Available from: [Link]

  • PubMed. Phenylacetic acid derivatives as hPPAR agonists. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

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The Strategic Role of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate emerges as a pivotal intermediate, particularly in the development of targeted therapeutics. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the creation of potent inhibitors of critical disease pathways, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Architectural Value of a Privileged Scaffold

This compound is a synthetic intermediate characterized by a phenylacetate backbone. [1]This scaffold is of significant interest in medicinal chemistry. The molecule's design incorporates two key features that render it highly valuable:

  • A phenylacetic acid moiety , a structural motif present in numerous biologically active compounds and known to interact with various biological targets. [2][3][4]* A meta-substituted aminomethyl group , which is temporarily masked with a tert-butoxycarbonyl (Boc) protecting group . [1] The Boc group is crucial; it provides stability during synthetic manipulations of other parts of the molecule and can be selectively removed under mild acidic conditions to reveal a reactive primary amine. [1]This amine then serves as a handle for introducing further molecular complexity, such as building peptide-like structures or linking to other pharmacophores. This strategic design makes the compound an ideal starting point for creating libraries of molecules for screening and structure-activity relationship (SAR) studies.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below is a detailed, self-validating protocol synthesized from established chemical principles.

Experimental Protocol: Synthesis of this compound

Step 1: Boc Protection of 3-(Aminomethyl)phenylacetic Acid

  • Dissolution: Dissolve 3-(aminomethyl)phenylacetic acid in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium hydroxide (2 equivalents) to raise the pH to ~9-10.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dioxane to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the mixture with cold 1N HCl to a pH of ~2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid as a solid.

Step 2: Esterification to this compound

  • Dissolution: Dissolve the Boc-protected acid from Step 1 in anhydrous methanol.

  • Acid Catalysis: Cool the solution in an ice bath and slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.

Analytical Method Expected Results Source
¹H NMR Boc tert-butyl singlet at δ 1.42 ppm; methyl ester singlet at δ 3.7 ppm.[1]
¹³C NMR Carbonyl signals at δ 170.2 (ester) and 156.4 ppm (Boc).[1]
HPLC A single major peak with a retention time of approximately 12.3 minutes on a C18 column with a 70:30 acetonitrile/water mobile phase.[1]
High-Resolution Mass Spectrometry (HRMS) Confirms the molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549).[1]

Application in Drug Discovery: Targeting the MDM2-p53 Interaction

A prominent application of this compound is in the synthesis of small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. [5][6][7]

The MDM2-p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. [6]In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, MDM2. [5][6]MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. [6][8]Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressing function. [5][6]

MDM2_p53_Pathway p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncoprotein) p53->MDM2 transcribes Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis promotes MDM2->p53 binds & inhibits MDM2->Degradation promotes Inhibitor This compound -derived Inhibitor Inhibitor->MDM2 blocks interaction with p53 Synthetic_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate Amine Intermediate Deprotection->Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling Final Final MDM2 Inhibitor Coupling->Final Acid Substituted Carboxylic Acid (R-COOH) Acid->Coupling

Caption: General synthetic workflow for utilizing the title compound in the synthesis of MDM2 inhibitors.

Experimental Protocol: Amide Coupling
  • Boc Deprotection: Dissolve this compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0°C and stir at room temperature until TLC analysis indicates complete removal of the Boc group. Remove the solvent and excess TFA under reduced pressure.

  • Amide Coupling: Dissolve the resulting amine salt, a selected carboxylic acid (1 equivalent), and a coupling agent such as HATU (1.1 equivalents) in an aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (3 equivalents), and stir the mixture at room temperature overnight.

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The final compound is purified by preparative HPLC to yield the target MDM2 inhibitor.

Conclusion: A Cornerstone for Future Therapeutics

This compound represents a prime example of a strategically designed building block that accelerates drug discovery. Its inherent chemical functionalities, coupled with the robust and versatile nature of the Boc protecting group, provide a reliable and efficient route to novel therapeutics. The successful application of this intermediate in the synthesis of MDM2-p53 interaction inhibitors underscores its importance and potential in oncology and beyond. As the demand for targeted and personalized medicine grows, the role of such well-characterized and adaptable chemical scaffolds will undoubtedly continue to expand, making them indispensable tools for medicinal chemists.

References

  • Shangary, S. & Wang, S. (2009). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241.
  • Burgess, A., Chia, K. M., Haupt, S., Haupt, Y., Lim, E., Phesse, T., & Waring, P. (2016). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine, 6(5), a026245.
  • Konopleva, M., & Andreeff, M. (2016). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Molecules, 21(7), 937.
  • Chem-Impex. (n.d.). Boc-3-aminomethyl-phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural and synthetic inhibitors of the p53-MDM2 interaction. Retrieved from [Link]

  • Fry, D. C. (2014). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In Protein-Protein Interactions in Drug Discovery (pp. 317-339). Royal Society of Chemistry.
  • J&K Scientific LLC. (n.d.). Boc-3-aminomethyl-phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Collins, J. L., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Strategic Incorporation of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate for Advanced Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rational design of peptide-based therapeutics often necessitates the incorporation of non-natural amino acids to enhance potency, selectivity, and pharmacokinetic profiles. Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate represents a key building block in this endeavor. As a protected derivative of 3-(aminomethyl)phenylacetic acid, it serves as a versatile scaffold for creating peptidomimetics and introducing unique structural constraints into peptide sequences. This guide provides a comprehensive technical overview, detailing the synthesis of the corresponding carboxylic acid, its strategic incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the mechanistic rationale behind the procedural choices. We present validated protocols, data interpretation, and expert insights to empower researchers in the synthesis of novel, high-value peptide candidates.

Introduction: The Rationale for Unnatural Building Blocks

Standard peptides, composed of the 20 proteinogenic alpha-amino acids, often suffer from metabolic instability and poor oral bioavailability, limiting their therapeutic potential. The introduction of unnatural amino acids and building blocks is a cornerstone of modern medicinal chemistry to overcome these limitations.

This compound is a precursor to a non-canonical building block that offers several strategic advantages:

  • Structural Scaffolding: The phenylacetic acid core introduces a rigid aromatic spacer, influencing the overall conformation of the peptide backbone.

  • Side-Chain Functionality: The Boc-protected aminomethyl group at the meta-position provides a versatile handle for post-synthesis modifications or for mimicking the side chains of natural amino acids like lysine, but with altered spacing and rigidity.

  • Enzymatic Resistance: The absence of a standard alpha-amino acid structure confers resistance to degradation by proteases and peptidases, thereby extending the in-vivo half-life of the resulting peptide.

This building block is first hydrolyzed to its active carboxylic acid form, 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid , before it can be coupled to the N-terminus of a growing peptide chain. The tert-butoxycarbonyl (Boc) protecting group is orthogonal to the Fmoc protecting group strategy commonly used in SPPS, providing essential compatibility.

Synthesis and Preparation of the Active Carboxylic Acid

The commercially available methyl ester must be converted to the free carboxylic acid to enable its participation in amide bond formation during peptide synthesis. This is achieved through a standard saponification reaction.

Mechanism of Saponification

Saponification is the base-catalyzed hydrolysis of an ester. In this case, a hydroxide ion (from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion, followed by an acidic workup, yields the desired product.

Diagram: Saponification Workflow

Saponification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase start Methyl Ester Precursor (in THF/H2O) reagent Add LiOH Solution (Stir at RT) start->reagent 1. Dissolution reaction Hydrolysis Reaction (Monitor by TLC) reagent->reaction 2. Initiation quench Acidify with 1M HCl (to pH ~3-4) reaction->quench 3. Reaction Completion extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4), Filter, & Concentrate extract->dry product Final Carboxylic Acid (White Solid) dry->product

Caption: Workflow for the saponification of the methyl ester to the active carboxylic acid.

Experimental Protocol: Saponification
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio). The THF ensures solubility of the organic starting material, while water is necessary for the hydrolysis reaction.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) (1.5 to 2.0 eq) in water dropwise. Using LiOH is often preferred over NaOH or KOH due to its better solubility in mixed organic-aqueous solvents.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Workup:

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer again to 0 °C and acidify to a pH of 3-4 by the slow addition of 1M HCl. The desired carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The resulting compound, 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid , can be used in peptide synthesis without further purification if high purity is achieved.

Data Summary: Synthesis Parameters
ParameterRecommended Value/ConditionRationale
Solvent System THF / H₂O (2:1 v/v)Balances solubility for both the organic substrate and the inorganic base.
Base Lithium Hydroxide (LiOH)High reactivity and good solubility in the chosen solvent system.
Equivalents of Base 1.5 - 2.0 eq.Ensures complete reaction, driving the equilibrium towards the product.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls potential exotherms; reaction proceeds efficiently at RT.
Workup pH 3 - 4Ensures complete protonation of the carboxylate salt to yield the neutral acid.
Expected Yield >90%This reaction is typically high-yielding and clean.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The prepared carboxylic acid is now ready to be incorporated into a peptide sequence using standard SPPS protocols. This process involves coupling the building block to the free N-terminal amine of a resin-bound peptide chain. The most common and robust method utilizes a carbodiimide activator and an additive to facilitate efficient amide bond formation and suppress side reactions.

Mechanism of Activated Amide Bond Formation

The carboxylic acid is not reactive enough to form an amide bond on its own. It must first be activated.

  • O-acylisourea Formation: The carboxylate group attacks the carbodiimide coupling agent (e.g., DIC - Diisopropylcarbodiimide), forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This intermediate is unstable and prone to racemization. To prevent this and improve coupling efficiency, an additive like OxymaPure® or Ethyl 2-cyano-2-(hydroxyimino)acetate is added. This additive rapidly reacts with the O-acylisourea to form a more stable, yet highly reactive, active ester.

  • Aminolysis: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate. This intermediate then collapses to form the desired amide bond, releasing the Oxyma additive.

Diagram: SPPS Coupling Cycle

SPPS_Coupling_Cycle cluster_preactivation 1. Pre-activation cluster_coupling 2. Coupling to Resin cluster_deprotection 3. Next Cycle Prep BuildingBlock Boc-(aminomethyl)phenylacetic Acid Activator DIC + OxymaPure in DMF BuildingBlock->Activator ActiveEster Activated Oxyma Ester Activator->ActiveEster Resin Resin-Bound Peptide (with free N-terminus) ActiveEster->Resin Transfer to reaction vessel CoupledPeptide Newly Formed Amide Bond (Resin-Bound) Resin->CoupledPeptide Aminolysis Deprotection Treat with Piperidine/DMF (Fmoc Removal) CoupledPeptide->Deprotection Wash Steps NextCycleResin Resin-Bound Peptide (New free N-terminus) Deprotection->NextCycleResin NextCycleResin->BuildingBlock Repeat Cycle with Next Amino Acid

Caption: A typical cycle for incorporating the building block during Fmoc-based SPPS.

Experimental Protocol: SPPS Coupling

This protocol assumes a standard Fmoc-SPPS strategy on a rink amide resin.

  • Resin Preparation: Swell the rink amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to expose the free amine. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Reaction:

    • In a separate vessel, prepare the coupling solution. Dissolve 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid (3 eq), OxymaPure® (3 eq), and Diisopropylcarbodiimide (DIC) (3 eq) in DMF.

    • Allow the solution to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step may be repeated.

  • Capping (Optional): If a small percentage of amines failed to react, treat the resin with an acetic anhydride solution to permanently block them from reacting in subsequent cycles.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The Boc group on our specific building block is acid-labile.

  • Cleavage Cocktail: A standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), is used.

    • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including the Boc group.

    • TIS & Water: These are scavengers that capture and neutralize the highly reactive carbocations generated during the cleavage of protecting groups (like the tert-butyl cation from the Boc group), preventing side reactions with sensitive amino acid residues like tryptophan or methionine.

  • Procedure: The resin is treated with the cleavage cocktail for 2-3 hours. The cleaved peptide is then precipitated in cold diethyl ether, centrifuged, washed, and lyophilized to yield the crude final peptide.

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is an enabling tool for sophisticated peptide design. By understanding the straightforward chemistry of its activation and the robust protocols for its incorporation, researchers can effectively introduce a unique structural and functional element into their peptide candidates. The resulting modifications can profoundly influence receptor binding, conformational stability, and metabolic resistance. As the demand for advanced peptide therapeutics grows, the strategic use of such precisely engineered building blocks will continue to be a critical driver of innovation in drug discovery.

References

  • Title: Non-Natural Amino Acids in Peptides: A Tool for Drug Design Source: Comprehensive Medicinal Chemistry III URL: [Link]

  • Title: OxymaPure/DIC: An Excellent Racemization Suppressor for Peptide Synthesis Source: Organic Letters URL: [Link]

  • Title: Protecting Groups in Peptide Synthesis Source: Chemical Reviews URL: [Link]

The Strategic Intermediate: A Technical Guide to the Role and Application of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate in Renin Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Molecule to a Keystone of Synthesis

In the landscape of pharmaceutical development, the journey from a conceptual therapeutic target to a clinically effective drug is paved with intricate chemical synthesis. The molecules that form the path are known as intermediates—compounds that are themselves not the final therapeutic agent but are critical stepping stones in its creation. This guide focuses on one such crucial molecule: Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate.

While this compound does not possess a "mechanism of action" in the traditional pharmacological sense, its significance is paramount. It serves as a sophisticated and strategically designed building block for the synthesis of potent, targeted therapeutics. Specifically, this guide will illuminate its pivotal role in the development of Remikiren , an orally active and highly specific inhibitor of the enzyme renin, a key player in the regulation of blood pressure.[1]

For researchers and professionals in drug development, understanding the "action" of this intermediate means appreciating the chemical logic embedded in its structure—the deliberate inclusion of protecting groups and reactive sites that facilitate the efficient construction of a complex active pharmaceutical ingredient (API). This guide will deconstruct the synthetic utility of this compound, detail the ultimate mechanism of action of the resulting drug, Remikiren, and provide the technical context required for its application in medicinal chemistry.

Physicochemical Properties and Synthetic Profile

The utility of this compound as a synthetic intermediate is rooted in its specific chemical characteristics.

PropertyValueSource
CAS Number 132691-38-4[2]
Molecular Formula C₁₅H₂₁NO₄[2]
Molecular Weight 279.33 g/mol [2]
Appearance Typically a solid[3]
Solubility Soluble in common organic solvents (DMF, DMSO, chlorinated solvents)[3]

The structure features three key components that dictate its role in synthesis:

  • A phenylacetate backbone , which provides the core scaffold.

  • A methyl ester functional group, which can be readily hydrolyzed to a carboxylic acid for further coupling reactions.

  • A tert-butoxycarbonyl (Boc)-protected aminomethyl group . The Boc group is a crucial element of its design, rendering the highly reactive amine nucleophile inert during other synthetic transformations. Its facile and clean removal under acidic conditions is a cornerstone of its utility in multi-step synthesis.[3]

General Synthetic Workflow

The synthesis of this compound itself is a multi-step process that highlights fundamental organic chemistry principles. A common conceptual pathway is illustrated below.

Synthetic_Workflow_Intermediate cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_product Final Intermediate Benzyl_Chloride Benzyl Chloride Grignard Grignard Reaction Benzyl_Chloride->Grignard Forms Grignard Reagent Methyl_Carbonate Methyl Carbonate Addition Addition & Hydrolysis Grignard->Addition Reacts with Methyl Carbonate Boc_Protection Boc Protection of Amine Addition->Boc_Protection Yields Phenylacetate Core Final_Product Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate Boc_Protection->Final_Product Protects Amine Group

Caption: Conceptual workflow for the synthesis of the target intermediate.

The Role of the Intermediate in the Synthesis of Remikiren

The primary "action" of this compound is to serve as a key precursor in the synthesis of the renin inhibitor, Remikiren. The structure of the intermediate provides a foundational piece of the final, more complex drug molecule. The Boc-protected amine is particularly critical, as it allows for other chemical modifications to be made to the molecule before the amine is deprotected and participates in a final coupling step.

A simplified conceptual pathway from the intermediate to Remikiren is outlined below. This illustrates the strategic unmasking of the amine group for the final amide bond formation.

Synthesis_of_Remikiren Intermediate Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Amine_Intermediate Methyl 2-(3-(aminomethyl)phenyl)acetate Deprotection->Amine_Intermediate Exposes Amine Coupling Amide Bond Formation Amine_Intermediate->Coupling Other_Fragments Other Synthetic Fragments of Remikiren Other_Fragments->Coupling Remikiren Remikiren Coupling->Remikiren Forms Final Drug

Caption: Simplified pathway from the intermediate to the final API, Remikiren.

Mechanism of Action of Remikiren: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The ultimate therapeutic effect derived from our starting intermediate is realized through the mechanism of action of Remikiren. Remikiren is a direct renin inhibitor, targeting the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[6]

The RAAS Cascade and Point of Inhibition
  • Renin Release: When the kidneys detect a drop in blood pressure or fluid volume, they release the enzyme renin into the bloodstream.[6]

  • Angiotensin I Formation: Renin acts on a precursor protein called angiotensinogen (produced by the liver), cleaving it to form Angiotensin I (Ang I). This is the rate-determining step of the entire cascade.[7]

  • Angiotensin II Formation: Ang I is then converted to the highly active peptide, Angiotensin II (Ang II), by the Angiotensin-Converting Enzyme (ACE), primarily in the lungs.[6]

  • Physiological Effects of Ang II: Ang II is a potent vasoconstrictor, meaning it narrows blood vessels, which directly increases blood pressure. It also stimulates the adrenal glands to release aldosterone, a hormone that promotes the retention of sodium and water, further increasing blood volume and pressure.[8]

Remikiren exerts its effect by binding directly to the active site of the renin enzyme. This action competitively inhibits the binding of angiotensinogen to renin, thus blocking the very first step of the RAAS cascade.[4][7] By preventing the formation of Ang I, Remikiren effectively reduces the downstream production of Ang II and aldosterone.[5] The result is vasodilation (widening of blood vessels), reduced sodium and water retention, and consequently, a lowering of blood pressure.[1][8]

RAAS_Pathway_Inhibition Renin Renin (from Kidney) AngI Angiotensin I Renin->AngI AngII Angiotensin II AngI->AngII catalyzed by ACE ACE (in Lungs) ACE->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Release AngII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Na+ & H2O Retention Remikiren Remikiren

Caption: The RAAS pathway and the specific inhibitory action of Remikiren on Renin.

Clinical studies have demonstrated that Remikiren effectively lowers blood pressure in patients with essential hypertension.[9][10] Its administration leads to a significant and sustained fall in blood pressure, renal vasodilation, and a reduction in proteinuria, indicating a potential for renoprotective effects.

Experimental Protocol: Boc Deprotection of the Intermediate

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical and illustrative step in the synthetic utilization of this compound. This protocol outlines a standard laboratory procedure for this transformation.

Objective: To deprotect the amine functionality of the intermediate to yield Methyl 2-(3-(aminomethyl)phenyl)acetate, preparing it for subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C. This is to control the initial exotherm of the reaction.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution. The evolution of isobutylene gas may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM. Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(3-(aminomethyl)phenyl)acetate.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.

This self-validating protocol ensures the complete removal of the protecting group, neutralization of the strong acid, and efficient isolation of the deprotected amine, which is often used immediately in the next synthetic step due to its reactivity.

Conclusion

This compound is a prime example of a molecule whose "action" is not biological but chemical and strategic. Its carefully designed structure, featuring a key protecting group, makes it an invaluable intermediate in the synthesis of the direct renin inhibitor, Remikiren. By enabling the efficient and controlled construction of this complex therapeutic agent, it plays a fundamental role in the development of drugs that target the renin-angiotensin-aldosterone system. Understanding the interplay between the synthetic utility of such intermediates and the pharmacological mechanism of the final API is essential for innovation in drug discovery and development.

References

  • Renin inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Pharmacodynamics of Remikiren: An In-depth Technical Guide. (2025). BenchChem.
  • Renin inhibitors - mechanisms of action. (2009). Australian Prescriber.
  • Renin Inhibitors. (n.d.). CV Pharmacology. Retrieved January 14, 2026, from [Link]

  • What are renin inhibitors and how do they work? (2024).
  • Experimental and Clinical Pharmacology: Renin inhibitors - mechanisms of action. (2025).
  • Remikiren: A Technical Guide to a Potent Renin Inhibitor. (n.d.). BenchChem.
  • Remikiren | C33H50N4O6S | CID 6324659. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Müller, F. T., et al. (1993). Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system. Journal of human hypertension, 7(1), 55-60.
  • van den Meiracker, A. H., et al. (2000). Renal and systemic effects of continued treatment with renin inhibitor remikiren in hypertensive patients with normal and impaired renal function.
  • Weber, C., et al. (1993). Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients. British journal of clinical pharmacology, 36(6), 547–554.
  • Remikiren - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • van Paassen, P., et al. (1996). Renal and systemic effects of the renin inhibitor remikiren in patients with essential hypertension. Journal of cardiovascular pharmacology, 28(2), 290–296.
  • RENIN INHIBITORS | ALISKIREN | REMIKIREN | ENALKIREN | USES | MECHANISM OF ACTION | SIFE EFFECTS. (2020). YouTube.
  • van den Meiracker, A. H., et al. (1995). Assessment of the role of the renin-angiotensin system in cardiac contractility utilizing the renin inhibitor remikiren. British journal of pharmacology, 116(3), 2099–2106.
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][7][8]triazolo[4,3-a][7][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (2020). Google Patents.

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Stability and Storage of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Role and Structural Nuances of a Key Synthetic Intermediate

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is a synthetic intermediate characterized by a phenylacetate backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group.[1] This compound is of significant interest in medicinal chemistry and drug development, often serving as a building block in the synthesis of more complex bioactive molecules, such as protease inhibitors.[1] The stability of this intermediate is paramount to ensure the integrity of multi-step synthetic routes, prevent the formation of impurities, and guarantee reproducible outcomes.

This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its potential degradation pathways and offering field-proven protocols for its optimal storage and handling. The insights herein are derived from an analysis of its core functional groups, each contributing uniquely to the molecule's overall reactivity and stability profile.

Section 1: Chemical Profile and Functional Group Analysis

To understand the stability of the title compound, it is essential to deconstruct it into its primary functional components. The molecule's behavior is a composite of the properties of its methyl ester, its Boc-protected amine, and its phenylacetate core.

PropertyValueSource
CAS Number 132691-38-4[1]
Molecular Formula C₁₅H₂₁NO₄Deduced
Molecular Weight 279.33 g/mol [1]
Appearance Typically a solid or oilGeneral knowledge

The key to predicting stability lies in understanding the vulnerabilities of each functional group, as illustrated below.

cluster_main This compound cluster_groups Key Functional Groups & Stability Implications main_node Core Structure boc Boc-Protecting Group (tert-butoxycarbonyl) main_node->boc Acid-labile; Stable to base & nucleophiles ester Methyl Ester main_node->ester Susceptible to acid/base hydrolysis aromatic Phenylacetate Core main_node->aromatic Potential site for oxidation or photolytic degradation

Diagram 1: Functional group analysis of the target molecule.

Section 2: Intrinsic Stability and Predicted Degradation Pathways

The primary threats to the integrity of this compound are hydrolysis, and to a lesser extent, thermal and oxidative degradation.

Hydrolytic Stability

Hydrolysis is the most significant potential degradation pathway, with both acidic and basic conditions posing a threat to different parts of the molecule.

  • Acid-Catalyzed Degradation: The compound is highly susceptible to acidic conditions. The Boc group is an acid-labile protecting group designed for easy removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] Simultaneously, the methyl ester can undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and methanol.[4][5] Therefore, exposure to even mild acidic conditions can lead to a mixture of deprotected, hydrolyzed, and fully degraded products.

  • Base-Catalyzed Degradation: The Boc group is generally stable under neutral or basic (alkaline) conditions, making it a versatile protecting group in many synthetic schemes.[][7] However, the methyl ester moiety is vulnerable to base-catalyzed hydrolysis (saponification), which converts it into a carboxylate salt and methanol.[4] This reaction is typically slower than acid-catalyzed cleavage of the Boc group but will proceed readily in the presence of strong bases like sodium hydroxide.

Thermal and Photostability
  • Photostability: Compounds containing aromatic rings can be sensitive to UV light.[4] While not as reactive as other functional groups, prolonged exposure to direct light could potentially initiate radical reactions or other forms of degradation. It is standard best practice to protect such compounds from light.

Oxidative Stability

The molecule has potential sites for oxidation, particularly at the benzylic position (the CH₂ group attached to the phenyl ring). Strong oxidizing agents could potentially lead to the formation of corresponding ketones or other oxidative byproducts.

cluster_acid Strong Acid (e.g., TFA, HCl) cluster_base Strong Base (e.g., NaOH) cluster_oxidizer Oxidizing Agent (e.g., H₂O₂) parent Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate acid_prod1 2-(3-(aminomethyl)phenyl)acetic acid (Deprotected & Hydrolyzed) parent->acid_prod1 Major Pathway acid_prod2 Methyl 2-(3-(aminomethyl)phenyl)acetate (Deprotected) parent->acid_prod2 Minor/Intermediate base_prod 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetic acid, salt (Hydrolyzed Ester) parent->base_prod Primary Pathway ox_prod Potential Oxidized Byproducts parent->ox_prod Possible

Diagram 2: Predicted degradation pathways under stress conditions.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following conditions are recommended to maximize the shelf-life and preserve the purity of this compound.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) To slow down potential hydrolytic and thermal degradation pathways. Avoid freezing unless the material is confirmed to be stable to freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen) To displace atmospheric moisture and oxygen, thereby minimizing the risk of hydrolysis and oxidation.
Container Tightly-sealed, Amber Glass Vial/Bottle A tight seal prevents moisture and air ingress.[9][10] Amber glass protects the compound from potential photolytic degradation.[11]
Handling In a Dry, Well-Ventilated Area Handle the container with care, allowing it to warm to room temperature before opening to prevent condensation of moisture on the cold compound.[10]
Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing Agents Direct contact with these substances will cause rapid degradation as detailed in Section 2.[9][11]

Section 4: Experimental Protocols for Stability Assessment

To empirically validate the stability of a specific batch or to establish expiry dating, forced degradation studies are essential. These protocols provide a framework for such an investigation.

Experimental Workflow for Stability Testing

The general workflow involves subjecting the compound to accelerated stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Store Control Sample at -20°C start->control stress Aliquot Stock into Separate Vials for Each Stress Condition start->stress acid Add 0.1 N HCl stress->acid base Add 0.1 N NaOH stress->base ox Add 3% H₂O₂ stress->ox heat Heat Solution at 60°C stress->heat incubate Incubate at Defined Temperature (e.g., 60°C for hydrolytic, RT for oxidative) sampling Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sampling quench Neutralize/Quench Reaction (e.g., add equivalent base/acid) sampling->quench analyze Dilute and Analyze All Samples (including control) by HPLC quench->analyze end Quantify Parent Peak (%) and Identify Degradant Peaks analyze->end

Diagram 3: General workflow for a forced degradation study.

Protocol: Acid and Base Hydrolysis Study

This protocol aims to assess the rate and profile of degradation under hydrolytic stress.[12]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent like acetonitrile (ACN).

  • Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl/ACN (1:1).

  • Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH/ACN (1:1).

  • Incubation: Place the vials in a water bath set to 60°C. Store a control sample (un-stressed) at 2-8°C.

  • Time Points: At intervals (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Neutralization: Immediately neutralize the acid-stressed aliquot with an equivalent amount of 0.1 N NaOH, and the base-stressed aliquot with 0.1 N HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze against the control sample to determine the percentage of degradation.

Protocol: Oxidative Degradation Study

This protocol evaluates the compound's susceptibility to oxidation.[12]

  • Preparation: Prepare a 1 mg/mL stock solution in acetonitrile.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂/ACN (1:1).

  • Incubation: Store the vial at room temperature, protected from light, for up to 48 hours.

  • Time Points: Withdraw and analyze aliquots at appropriate intervals (e.g., 4, 8, 24, 48 hours). No quenching step is typically required, but samples should be diluted immediately in the mobile phase before injection.

  • Analysis: Analyze by HPLC to monitor the decrease in the parent compound peak and the appearance of new peaks corresponding to oxidation products.

Conclusion

The stability of this compound is governed primarily by the reactivity of its methyl ester and Boc-protecting group. It is particularly sensitive to acidic conditions, which can cause concurrent deprotection and hydrolysis, and moderately sensitive to basic conditions, which will hydrolyze the ester. For optimal long-term storage, the compound must be stored under refrigerated, inert, and dark conditions in a tightly sealed container. By understanding these vulnerabilities and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and successful outcomes in their research and development endeavors.

References

  • Vedantu. "Methyl Acetate: Structure, Formula, Uses & Production Explained." Accessed January 14, 2026. [Link]

  • Ataman Kimya. "METHYL ACETATE." Accessed January 14, 2026. [Link]

  • Wikipedia. "Methyl acetate." Last modified September 24, 2023. [Link]

  • Chemistry Steps. "Boc Protecting Group for Amines." Accessed January 14, 2026. [Link]

  • Penta Chemicals. "Methyl acetate Safety Data Sheet." Accessed January 14, 2026. [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Last modified October 2, 2023. [Link]

  • National Center for Biotechnology Information. "Methyl Acetate." PubChem Compound Database. Accessed January 14, 2026. [Link]

  • Fisher Scientific. "Amine Protection / Deprotection." Accessed January 14, 2026. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 14, 2026. [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1] We detail a highly efficient sp²-sp³ coupling between Methyl 2-(3-bromophenyl)acetate and Potassium (Boc-aminomethyl)trifluoroborate . This guide offers in-depth explanations for experimental choices, a step-by-step methodology, purification techniques, characterization data, and a troubleshooting guide to ensure reproducible, high-yield results for researchers and synthetic chemists.

Introduction and Scientific Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges carbon-carbon bonds, typically between sp²-hybridized carbon atoms of organoboron compounds and organic halides.[2] Its broad adoption stems from its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-containing byproducts.[3]

The target molecule, this compound, incorporates a phenylacetic acid scaffold, a common motif in pharmaceuticals, substituted with a Boc-protected aminomethyl group. This structure makes it a versatile intermediate for creating libraries of compounds for drug discovery. The key challenge in this synthesis is the formation of a C(sp²)-C(sp³) bond, which can be more demanding than standard biaryl couplings.

This protocol leverages the enhanced stability and reactivity of potassium organotrifluoroborates. Compared to their corresponding boronic acids, potassium trifluoroborates are often more stable to air and moisture and less prone to protodeboronation, a common side reaction that reduces yield.[4][5] The use of Potassium (Boc-aminomethyl)trifluoroborate as the nucleophilic partner provides a reliable and efficient route to the desired product.[6]

Reaction Scheme

Methyl 2-(3-bromophenyl)acetate couples with Potassium (Boc-aminomethyl)trifluoroborate catalyzed by a palladium complex to yield the target product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-(3-bromophenyl)acetate. This is often the rate-determining step and forms a Pd(II) intermediate.[7] The choice of electron-rich and bulky phosphine ligands can accelerate this step, especially for less reactive halides.[9]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base, which converts the trifluoroborate salt into a more nucleophilic boronate species, displacing the halide from the palladium complex.[10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)(L)₂-Br] Oxidative Adduct pd0->pd_complex transmetalation_complex [Ar-Pd(II)(L)₂-R'] Transmetalation Product pd_complex->transmetalation_complex product_complex Ar-R' (Product) transmetalation_complex->product_complex product_complex->pd0 label_oa Oxidative Addition label_re Reductive Elimination label_tm Transmetalation aryl_halide Ar-Br (Reactant 1) aryl_halide->pd_complex boron_reagent R'-BF₃K (Reactant 2) + Base boron_reagent->transmetalation_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )Amount (1 mmol scale)MmolEquivalentsSupplier Notes
Methyl 2-(3-bromophenyl)acetateC₉H₉BrO₂229.07229 mg1.01.0Sigma-Aldrich, >97%
Potassium (Boc-aminomethyl)trifluoroborateC₆H₁₃BF₃KNO₂247.08296 mg1.21.2Combi-Blocks, >97%
PdCl₂(dppf)·CH₂Cl₂C₃₅H₃₀Cl₄FeP₂Pd816.6416.3 mg0.020.02 (2 mol%)Strem Chemicals
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82977 mg3.03.0Acros Organics, >99%
Tetrahydrofuran (THF)C₄H₈O72.1110 mL--Anhydrous, <50 ppm H₂O
Deionized WaterH₂O18.021 mL--Degassed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--ACS Grade for workup
HexanesC₆H₁₄86.18~300 mL--ACS Grade for chromatography
Brine (Saturated NaCl)NaCl(aq)-~50 mL--Laboratory prepared
Anhydrous MgSO₄ / Na₂SO₄--~5 g--For drying
Equipment
  • Oven-dried 25 mL Schlenk flask with a Teflon screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks)

  • Rotary evaporator

  • Flash column chromatography setup

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer and Mass spectrometer for characterization

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a 1.0 mmol scale. Adjust quantities proportionally for different scales.

Workflow prep prep reaction reaction workup workup purify purify analyze analyze A 1. Setup & Reagent Addition - Flame-dry Schlenk flask - Add solids: Aryl bromide, Boron reagent,  Cs₂CO₃, and PdCl₂(dppf)·CH₂Cl₂ B 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x) A->B C 3. Solvent Addition - Add degassed THF (10 mL) and H₂O (1 mL) via syringe B->C D 4. Reaction - Heat to 70 °C with vigorous stirring - Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) C->D E 5. Work-up - Cool to RT, dilute with EtOAc - Wash with water, then brine D->E F 6. Drying & Concentration - Dry organic layer over MgSO₄ - Filter and concentrate via rotary evaporation E->F G 7. Purification - Purify crude oil by flash column chromatography  (Gradient elution: 5% to 25% EtOAc in Hexanes) F->G H 8. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and HRMS G->H

Figure 2: Experimental workflow from setup to characterization.

Reaction Setup
  • Prepare Glassware: Oven-dry a 25 mL Schlenk flask and a magnetic stir bar overnight at 120 °C. Allow to cool to room temperature under a stream of inert gas (Argon).

  • Add Solids: To the cooled flask, add Methyl 2-(3-bromophenyl)acetate (229 mg, 1.0 mmol), Potassium (Boc-aminomethyl)trifluoroborate (296 mg, 1.2 mmol), Cesium Carbonate (977 mg, 3.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol).

    • Causality Note: The order of addition for solids is not critical, but they should be added under a positive flow of argon to minimize exposure to air. Cesium carbonate is chosen as it is a strong, yet non-nucleophilic base that effectively promotes the transmetalation step.[4]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[11]

    • Causality Note: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and formation of undesired homocoupling byproducts.[12]

Reaction Execution
  • Add Solvents: Using syringes, add anhydrous THF (10 mL) followed by degassed deionized water (1 mL) to the flask. The mixture should turn dark red or brown.

    • Causality Note: A biphasic solvent system like THF/water is highly effective. THF solubilizes the organic components and the catalyst, while water dissolves the inorganic base and facilitates the activation of the trifluoroborate salt.[10][12]

  • Heating and Stirring: Replace the septum with a Teflon screw cap, ensuring the seal is tight. Place the flask in a preheated oil bath at 70 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC. To take a sample, briefly cool the flask, remove a small aliquot via syringe under an argon blanket, and dilute it with ethyl acetate. Spot on a TLC plate and elute with a 3:1 Hexanes:EtOAc mixture. The disappearance of the starting aryl bromide spot (visualized under UV light) indicates reaction completion. The product should appear as a new, less polar spot.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Add deionized water (30 mL) and shake. Separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (1 x 50 mL).

    • Causality Note: The aqueous washes remove the inorganic base and boron byproducts, simplifying the subsequent purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Flash Column Chromatography: Purify the crude oil using flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 25% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or a white solid. An expected yield is typically in the range of 75-90%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the Boc group (~1.45 ppm, 9H, s), the benzylic CH₂-N (~4.30 ppm, 2H, d), the benzylic CH₂-CO (~3.65 ppm, 2H, s), the methyl ester (~3.70 ppm, 3H, s), and the aromatic protons (7.1-7.4 ppm, 4H, m).

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the ester carbonyl, the carbamate carbonyl, the Boc quaternary carbon, and distinct aromatic and aliphatic carbons.

  • High-Resolution Mass Spectrometry (HRMS): Calculate the expected exact mass for [M+Na]⁺ and compare it with the observed value to confirm the molecular formula.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Impure reagents.1. Ensure a strictly inert atmosphere; use a fresh catalyst or a pre-catalyst.2. Degas solvents thoroughly by sparging with argon for 20-30 minutes.[13]3. Check the purity of starting materials.
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction time at high temperature.Use anhydrous solvents and a freshly opened, high-purity base. Minimize reaction time once the starting material is consumed. Potassium trifluoroborates are generally more resistant to this side reaction.[2]
Dehalogenation of Aryl Bromide Presence of reducing agents (e.g., impurities in base or solvent); certain phosphine ligands can promote this pathway.Ensure high-purity reagents. If dehalogenation persists, consider a different ligand or a milder base like K₃PO₄ or KF.[14]
Homocoupling of Boron Reagent Presence of oxygen; use of a Pd(II) precatalyst without a proper reductant in the system.Maintain a strict inert atmosphere. The use of a well-defined Pd(0) source or a precatalyst that reduces efficiently can mitigate this.[12]

Conclusion

This application note details a reliable and scalable protocol for the Suzuki-Miyaura synthesis of this compound. By employing a stable potassium trifluoroborate salt and a robust palladium-dppf catalyst system, this method overcomes the challenges associated with sp²-sp³ bond formation. The provided mechanistic insights and troubleshooting guide serve as a valuable resource for chemists to successfully implement this transformation, enabling the synthesis of key intermediates for pharmaceutical research and development.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Caddick, S., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 61(45), 10829-10854. (Note: A representative academic source for general advances).
  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 12(17), 4343-4351. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ghaffari, B., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9645–9654. Retrieved from [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Chinese Journal of Chemistry, 36(11), 1075-1081. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]

  • Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5359–5363. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Szostak, M., et al. (2021). Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Syntheses, 98, 144-164. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2010). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 12(17), 3864–3867. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Knochel, P., & Piller, F. M. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 52(42), 11097–11101. Retrieved from [Link]

  • Džoganá, K., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(23), 5709. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Retrieved from [Link]

Sources

Application Notes: Selective Boc Deprotection of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Boc Deprotection in Drug Discovery Intermediates

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity. Its removal is a frequent and critical step in the synthesis of complex molecules, particularly in the pharmaceutical industry. The subject of this guide, Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, is a representative intermediate where the selective deprotection of a benzylic amine is required in the presence of a potentially labile methyl ester.

The primary challenge in this transformation lies in achieving complete cleavage of the Boc group while preserving the integrity of the methyl ester. Standard acidic conditions, if not carefully controlled, can lead to ester hydrolysis, reducing the yield of the desired product and complicating purification. This document provides a comprehensive overview of established and alternative methods for the Boc deprotection of this substrate, offering detailed protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal conditions for their specific needs.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection method is contingent on several factors, including the scale of the reaction, the desired purity of the product, available laboratory equipment, and the acceptable cost of reagents. Below is a summary of the most pertinent methods for the deprotection of this compound.

Method Reagents Typical Conditions Advantages Disadvantages Selectivity for Methyl Ester
Method A: Trifluoroacetic Acid (TFA) TFA, Dichloromethane (DCM)0°C to Room Temp, 1-4 hFast, efficient, volatile reagents simplify workup.[1][2]Harshly acidic, may cause ester hydrolysis with prolonged reaction times or elevated temperatures. Corrosive and requires careful handling.Good, but requires careful monitoring to prevent ester cleavage.
Method B: Hydrochloric Acid (HCl) in Dioxane 4M HCl in 1,4-DioxaneRoom Temp, 1-3 hGenerally offers high selectivity for N-Boc over esters.[3][4] Product precipitates as HCl salt, aiding isolation.[5]Dioxane is a peroxide-former and a suspected carcinogen. Reagent can be purchased or prepared.Excellent, often the preferred method for substrates with acid-sensitive esters.
Method C: Oxalyl Chloride and Methanol Oxalyl Chloride, MethanolRoom Temp, 1-4 hVery mild conditions, excellent for substrates with multiple acid-labile groups.[6][7][8][9][10]Generates carbon monoxide as a byproduct, requiring a well-ventilated fume hood. Reagents are toxic and corrosive.Excellent, as it avoids the use of strong Brønsted acids.
Method D: Thermal Deprotection High-boiling solvent (e.g., Toluene, DMF) or neat100-150°C, 1-24 hAcid-free, "green" alternative.[11][12]High temperatures may not be suitable for all substrates. Can be slow and may require specialized equipment for high-pressure reactions.[11][12]Excellent, as it is non-acidic.

Mechanistic Pathways and Experimental Workflows

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing deprotection protocols.

Acid-Catalyzed Deprotection (Methods A & B)

The most common pathway for Boc deprotection involves acid catalysis.[13][14][15] The mechanism is a four-step process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).[1][13]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[13]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to the free amine and carbon dioxide gas.[13]

  • Amine Salt Formation: The resulting amine is immediately protonated by the excess acid to form the corresponding ammonium salt.

Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonation Protonation of Carbonyl (H+) Start->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Carbocation_Formation Formation of t-Butyl Cation & Carbamic Acid Protonated_Intermediate->Carbocation_Formation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Decarboxylation Decarboxylation (-CO2) Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine Amine_Salt Amine Salt (e.g., TFA or HCl salt) Free_Amine->Amine_Salt Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow: A Decision Guide

Choosing the right deprotection method is critical for success. The following workflow provides a logical approach to method selection for your specific substrate.

Boc Deprotection Workflow Start Start: Boc-Protected Methyl Phenylacetate Derivative Check_Sensitivity Are other acid-labile groups present? Start->Check_Sensitivity High_Selectivity_Needed High selectivity required Check_Sensitivity->High_Selectivity_Needed Yes Standard_Conditions Standard acid stability Check_Sensitivity->Standard_Conditions No Method_C Method C: Oxalyl Chloride/MeOH (Mildest) High_Selectivity_Needed->Method_C Extremely Sensitive Method_B Method B: HCl in Dioxane (High Selectivity) High_Selectivity_Needed->Method_B Moderately Sensitive Method_A Method A: TFA/DCM (Fast & Common) Standard_Conditions->Method_A Workup Reaction Monitoring (TLC/LCMS) & Workup Method_C->Workup Method_B->Workup Method_A->Workup Product Deprotected Amine Salt Workup->Product

Sources

HPLC purification protocol for "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Preparative HPLC Purification of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a key synthetic intermediate in medicinal chemistry, and achieving high purity is critical for subsequent reaction steps and the integrity of final drug candidates.[1] This guide delves into the scientific rationale behind methodological choices, from mobile phase selection to gradient design, and offers a robust, step-by-step workflow intended for researchers, scientists, and professionals in drug development. It further includes a troubleshooting guide to address common purification challenges, ensuring reliable and reproducible outcomes.

Introduction: The Imperative for Purity

This compound is an organic molecule characterized by a phenylacetate backbone functionalized with a tert-butoxycarbonyl (Boc)-protected aminomethyl group.[1][2] The Boc group is a widely used protecting group in organic synthesis, valued for its stability under various conditions and its straightforward, acid-labile removal.[3] As an intermediate, the purity of this compound directly impacts the yield and side-product profile of subsequent synthetic transformations. High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture, making it an ideal tool for the purification of such critical intermediates.[4] This protocol focuses on a reversed-phase HPLC method, which is exceptionally well-suited for molecules with significant non-polar character, such as the target compound.[5][6]

Foundational Principles of RP-HPLC Purification

High-performance liquid chromatography operates on the principle of differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase that is forced through the column under high pressure.[4][7][8][9] In reversed-phase HPLC, the most common mode for purifying organic molecules, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

The separation mechanism is governed by hydrophobic interactions.[10] When a sample mixture is introduced, components with higher polarity have a greater affinity for the polar mobile phase and travel through the column more quickly. Conversely, non-polar components, like our target molecule with its phenyl ring and bulky Boc group, interact more strongly with the non-polar stationary phase.[11] This stronger interaction retards their movement, leading to longer retention times and effective separation from more polar impurities. By gradually increasing the concentration of an organic solvent (the "strong" solvent) in the mobile phase—a technique known as gradient elution—retained compounds can be sequentially eluted from the column and collected as purified fractions.[9]

Method Development: A Chemically-Informed Approach

The development of a successful purification protocol is predicated on the physicochemical properties of the target analyte.

  • Analyte Structure and Polarity : The target molecule, this compound (Molecular Formula: C₁₅H₂₁NO₄, Molecular Weight: 279.33 g/mol ), possesses significant non-polar character due to the aromatic phenyl ring and the tert-butyl group of the Boc protecting moiety.[1][2] This makes it an ideal candidate for retention and separation on a C18 stationary phase, which consists of silica particles chemically bonded with 18-carbon alkyl chains.[5]

  • UV Absorbance for Detection : The presence of the phenyl group provides a chromophore that allows for detection using a UV-Vis detector, a standard component of HPLC systems.[4] Phenylacetic acid derivatives absorb UV light, and while the absorbance maximum is often in the 254-260 nm range, a more universal wavelength of 220 nm is highly effective for detecting the amide-like linkage of the Boc group and the aromatic system, ensuring high sensitivity.[5][11][12]

The logical flow for developing this purification method is outlined below.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Method Design cluster_2 Final Protocol A Molecule Structure (Boc, Phenyl Ring) B Assess Polarity (High Non-Polar Character) A->B D Select Stationary Phase (Reversed-Phase C18) B->D dictates C Determine UV Chromophore (Phenyl Group) G Design Elution Profile (Gradient Elution) C->G enables E Select Mobile Phase (Water/Acetonitrile) D->E requires F Optimize Mobile Phase (Add TFA for Peak Shape) E->F refine with F->G use in H Preparative HPLC Protocol G->H leads to

Caption: Logic for HPLC method development.

Preparative HPLC Purification Protocol

This protocol is designed for the purification of 50-200 mg of crude material. The loading capacity can be adjusted based on the specific column dimensions and the complexity of the crude mixture.

Instrumentation and Materials
  • HPLC System : Preparative HPLC system with a binary gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector.

  • Column : Reversed-phase C18 column (e.g., dimensions: 21.2 x 250 mm, particle size: 10 µm).[5]

  • Solvents : HPLC-grade water, HPLC-grade acetonitrile (ACN).

  • Additive : Trifluoroacetic acid (TFA), HPLC-grade.

  • Sample Preparation : 0.45 µm PTFE syringe filters, vials.

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.[13]

  • Dissolution : Accurately weigh the crude this compound. Dissolve it in a minimal amount of a 50:50 mixture of Mobile Phase A and B, or pure acetonitrile, to achieve a high concentration (e.g., 20-50 mg/mL).[5] Ensure the sample is fully dissolved.

  • Filtration : Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter.[6] This step is critical to protect the column inlet frit from blockage.[13]

HPLC Method Parameters

The following parameters should be programmed into the HPLC system.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µmIndustry standard for purifying non-polar, Boc-protected compounds, offering high loading capacity.[5]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterThe aqueous component of the mobile phase.
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrileAcetonitrile is the organic modifier; its low viscosity and UV transparency are advantageous.[5]
Modifier 0.1% Trifluoroacetic Acid (TFA)Acts as an ion-pairing agent, improving peak symmetry and ensuring consistent pH.[11][14]
Flow Rate 20 mL/minAppropriate for a 21.2 mm inner diameter preparative column.
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 90% B (linear); 25-30 min: 90% B; 30.1-35 min: 30% BA linear gradient effectively separates compounds with varying polarities. The hold and re-equilibration steps ensure run-to-run consistency.
Detection UV at 220 nmProvides high sensitivity for the Boc group's amide bond and the phenyl ring.[5][11]
Column Temperature Ambient or 30 °CUsing a column oven improves the stability and reproducibility of retention times.[5]
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity. A scouting run with a small injection is recommended first.
Purification Workflow

Workflow A 1. Sample Preparation - Dissolve Crude Product - Filter (0.45 µm) B 2. System Equilibration - Equilibrate C18 column with 30% Mobile Phase B A->B C 3. Sample Injection - Inject filtered sample onto the column B->C D 4. Gradient Elution - Run 30-90% ACN gradient - Monitor UV at 220 nm C->D E 5. Fraction Collection - Collect peaks based on UV signal D->E F 6. Purity Analysis - Analyze collected fractions by analytical HPLC E->F G 7. Product Isolation - Pool pure fractions - Remove solvent via rotary evaporation F->G

Caption: HPLC purification workflow.

Step-by-Step Procedure:

  • System Preparation : Prepare the mobile phases as described in the table. Ensure they are thoroughly mixed and degassed. Purge the pump lines to remove any air bubbles.[14]

  • Equilibration : Install the preparative C18 column and equilibrate the system by pumping the initial mobile phase composition (70% A, 30% B) at 20 mL/min until a stable baseline is observed.

  • Injection : Inject the prepared, filtered sample onto the column.

  • Chromatography and Collection : Start the gradient method. Monitor the chromatogram in real-time. Program the fraction collector to collect the eluent corresponding to the main product peak.

  • Fraction Analysis : After the run, analyze small aliquots from the collected fractions using a rapid analytical HPLC method to confirm the purity of each fraction.

  • Product Isolation : Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the acetonitrile and water using a rotary evaporator to yield the purified product.

Troubleshooting Common HPLC Issues

Even with a robust protocol, challenges can arise. The following table provides guidance on common problems.

IssuePotential Cause(s)Recommended Solution(s)
High System Backpressure 1. Column frit blockage from sample particulates.[13][15]2. Buffer precipitation in organic solvent.1. Always filter samples.[6] Try back-flushing the column (disconnected from the detector) at a low flow rate.[13]2. Ensure buffer components are soluble in the highest concentration of organic solvent used.
Poor Peak Shape (Tailing/Broadening) 1. Column degradation or contamination.[15]2. Sample solvent incompatible with mobile phase.3. Column overloading.1. Wash the column with a strong solvent series (e.g., water, isopropanol, hexane, then back to isopropanol and the mobile phase). If performance doesn't improve, replace the column.[13]2. Dissolve the sample in the initial mobile phase whenever possible.3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Inadequate column equilibration between runs.2. Fluctuations in column temperature.[5]3. Pump proportioning valve malfunction.[5]1. Increase the re-equilibration time at the end of the gradient.2. Use a column oven to maintain a constant temperature.[5]3. If mixing online, try hand-mixing the mobile phase to diagnose pump issues.[5]
No Peaks or Very Small Peaks 1. Injector or sample loop issue.2. Detector lamp failure.3. Sample degradation or insolubility.1. Check for leaks or blockages in the injector and sample path.[14]2. Check the detector lamp status and energy.3. Verify sample stability and ensure it is fully dissolved before injection.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative RP-HPLC purification of Methyl 2-(3-((tert-butoxycarbonyl)amino)methyl)phenyl)acetate. By leveraging a C18 stationary phase with a water/acetonitrile mobile phase system modified with TFA, this method achieves efficient separation and yields a high-purity product. The detailed explanation of the underlying principles, coupled with a practical troubleshooting guide, equips researchers with the necessary tools to implement this protocol successfully and adapt it for similar Boc-protected synthetic intermediates. Adherence to these guidelines will ensure the high quality of materials essential for advancing research and drug development pipelines.

References

  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • Drawell. How Does HPLC Work: Key Principles, Components and Working Process. [Link]

  • Lab Tech. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. [Link]

  • Wikipedia. (2024). High-performance liquid chromatography. [Link]

  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • PubChem. Phenylacetic Acid. [Link]

  • Bitesize Bio. (2025, January 22). How to Clean and Unclog Your HPLC Column. [Link]

  • Washington State University. HPLC Troubleshooting Guide. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Journal of the American Chemical Society. The Effect of Base on the Ultraviolet Absorption Spectra of Phenylacetic Acids. [Link]

  • PubMed. (2025, December 13). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. [Link]

  • Wikipedia. (2024). tert-Butyloxycarbonyl protecting group. [Link]

Sources

Application Note: A Comprehensive Guide to the ¹H NMR Characterization of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of complex bioactive molecules.[1] Accurate structural confirmation is therefore critical. This document outlines the theoretical principles governing the molecule's ¹H NMR spectrum, presents a robust experimental protocol for sample preparation and data acquisition, and offers a comprehensive guide to spectral interpretation, ensuring researchers can confidently verify the identity, purity, and structure of this key synthetic building block.

Foundational Principles: Understanding the ¹H NMR Spectrum

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of hydrogen nuclei (protons) in a magnetic field.[2] The spectrum yields four key types of information: chemical shift, integration, multiplicity, and coupling constants.[3]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[4] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[5] For our target molecule, the aromatic ring, ester, and carbamate functionalities will significantly influence the chemical shifts of nearby protons.

  • Integration: The area under each signal is proportional to the number of protons it represents.[6] This allows for a quantitative determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of non-equivalent protons on adjacent carbons. The n+1 rule is a first-order approximation where a signal is split into n+1 peaks by n neighboring protons.[2]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant.[7] This value is independent of the spectrometer's magnetic field strength and provides crucial information about the connectivity and spatial relationship between coupled protons.[8] For aromatic systems, typical ortho-coupling (³J) is 7–10 Hz, while meta-coupling (⁴J) is smaller at 2–3 Hz.[9]

Predicted ¹H NMR Analysis of the Target Molecule

The structure of this compound contains several distinct proton environments. Based on established chemical shift data and the influence of its functional groups, a predicted spectrum can be constructed.

`dot graph "Molecular_Structure_with_Proton_Labels" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define node for the image mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034375&t=l", label=""];

// Define labels with positions // Note: pos attribute is x,y! // Boc Group H_a [label="Hₐ", pos="3.5,0.5!", fontcolor="#EA4335"];

// Aromatic Protons H_f [label="H_f", pos="-2.1,-1.5!", fontcolor="#34A853"]; H_g [label="H_g", pos="-3.2,0!", fontcolor="#34A853"]; H_h [label="H_h", pos="-2.1,1.5!", fontcolor="#34A853"]; H_i [label="H_i", pos="-0.5,1.8!", fontcolor="#34A853"];

// Methylene Groups H_d [label="H_d", pos="-0.2,-1.9!", fontcolor="#4285F4"]; H_c [label="H_c", pos="0.8,1.2!", fontcolor="#4285F4"];

// Methyl Ester H_e [label="Hₑ", pos="0.3,-3.4!", fontcolor="#FBBC05"];

// NH Proton H_b [label="H_b", pos="1.9,1.1!", fontcolor="#5F6368"]; } ` Caption: Structure of the target molecule with proton assignments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
Hₐ -C(CH ₃)₃ (Boc)~ 1.42[1]9HSinglet (s)N/A
H -NH -~ 4.8 - 5.21HBroad Triplet (br t)J ≈ 6.0 Hz
H Ar-CH ₂-NH~ 4.302HDoublet (d)J ≈ 6.0 Hz
H Ar-CH ₂-CO~ 3.60[10]2HSinglet (s)N/A
Hₑ -O-CH~ 3.65 - 3.70[1][10]3HSinglet (s)N/A
H Aromatic (Ar-H )~ 7.20 - 7.354HMultiplet (m)Ortho & Meta couplings

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a precise protocol is essential for obtaining a high-resolution, artifact-free ¹H NMR spectrum. The following procedure is a field-proven method for preparing small organic molecules for analysis.

Materials and Reagents
  • This compound (5-10 mg)[11]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (clean and dry)[12]

  • NMR Tube Cap

  • Pasteur Pipette with Cotton or Glass Wool Plug[13]

  • Small Sample Vial

Sample Preparation Workflow

`dot digraph "NMR_Sample_Preparation_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="Weigh 5-10 mg of sample\ninto a clean vial."]; B [label="Add ~0.6 mL of CDCl₃\nwith TMS."]; C [label="Vortex gently\nuntil fully dissolved."]; D [label="Prepare a filter pipette\n(Pasteur pipette + cotton plug)."]; E [label="Filter the solution directly\ninto the NMR tube."]; F [label="Cap the NMR tube\nand wipe it clean."]; G [label="Insert into spinner turbine\nand place in spectrometer."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } ` Caption: Step-by-step workflow for NMR sample preparation.

Step-by-Step Methodology
  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a small, clean, and dry vial.

  • Dissolution: Using a clean Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[11][12] CDCl₃ is a standard choice for non-polar to moderately polar organic molecules. The integrated TMS will serve as the internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Mixing: Gently vortex or swirl the vial to ensure the sample dissolves completely. A clear, transparent solution is required.[11]

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution. Transfer the sample solution using a Pasteur pipette containing a small, tight plug of cotton or glass wool at its neck, dispensing the filtrate directly into a clean 5 mm NMR tube.[13] The final sample depth should be approximately 4-5 cm.[12]

  • Final Steps: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any dust or fingerprints.[11]

Instrument Parameters

While parameters can be optimized, a standard ¹H experiment on a 400 or 500 MHz spectrometer is typically sufficient. Key parameters include:

  • Number of Scans: 8 to 16 scans

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Pulse Angle: 30-45 degrees

Spectral Interpretation: Assigning the Signals

A systematic analysis of the resulting spectrum allows for the unambiguous assignment of each signal to its corresponding protons in the molecule.

  • Boc Group (Hₐ, ~1.42 ppm): The most upfield and easily identifiable signal is a sharp singlet integrating to 9 protons.[14] Its singlet nature arises from the absence of adjacent protons, and its high integration value is a hallmark of the tert-butyl group.[1] This signal is a definitive indicator of successful Boc protection.

  • Methyl Ester (Hₑ, ~3.70 ppm) & Methylene Acetate (H , ~3.60 ppm):** In the region of δ 3.6-3.7 ppm, two singlets are expected. The signal for the three methyl ester protons (Hₑ) is typically found around 3.70 ppm.[1] The two benzylic protons of the acetate group (H) are also singlets as they have no adjacent proton neighbors and are expected around 3.60 ppm, similar to the parent methyl phenylacetate.[10] These two singlets may be very close or even overlap slightly depending on the spectrometer's resolution.

  • Benzylic Methylene (H , ~4.30 ppm):** The two protons of the methylene group attached to the nitrogen (Ar-CH ₂-NH) are expected further downfield due to the deshielding effect of both the aromatic ring and the nitrogen atom. This signal should appear as a doublet, as these two protons are coupled to the single proton on the adjacent nitrogen.

  • Carbamate Proton (H , ~4.8-5.2 ppm):** The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water.[14] Its chemical shift is highly dependent on solvent and concentration.[15] It should appear as a broad triplet due to coupling with the adjacent two protons of the CH₂ group (H). Confirmation of this peak can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear due to proton-deuterium exchange.

  • Aromatic Protons (H -H , ~7.2-7.35 ppm):** The four protons on the 1,3-disubstituted (meta) benzene ring are chemically non-equivalent and will present as a complex multiplet.[4] Due to the meta-substitution pattern, one proton will have no ortho neighbors and will likely appear as a broad singlet or a narrow triplet (due to two meta couplings). Another proton will be a triplet (coupled to two ortho neighbors), and the remaining two will likely be doublets of doublets. A detailed analysis of the coupling constants is required for definitive assignment.[9][16] The residual solvent peak for CDCl₃ at δ 7.26 ppm will also appear in this region and must be accounted for.[14]

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently confirm the molecule's structure. The key diagnostic signals are the 9H singlet of the Boc group at ~1.42 ppm, the distinct singlets for the methyl ester and acetate methylene protons, the coupled doublet and broad triplet for the -CH₂-NH- moiety, and the characteristic complex multiplet for the 1,3-disubstituted aromatic ring. This comprehensive characterization is a cornerstone of quality control in the synthesis and application of this important chemical intermediate.

References

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ChemTalk. (2021). How To Read 1H-NMR spectrum | chemical shift, multiplicity, coupling constant, integration. YouTube. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

  • Vassar College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Michigan State University. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem. Retrieved from [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Methyl phenylacetate 1H NMR Spectrum. Retrieved from [Link]

  • Chem Wonders. (2020). How to calculate coupling constant - 1H-NMR spectroscopy. YouTube. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of NH chemical shifts in the 1 H NMR spectra. Retrieved from [Link]

  • Chegg. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]

Sources

Structural Verification of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This compound is a key synthetic intermediate, often utilized in the development of bioactive molecules and protease inhibitors.[1] Unambiguous structural confirmation is critical for ensuring the integrity of subsequent synthetic steps and the final product's identity. We present the theoretical basis for 13C NMR analysis of this molecule, a detailed experimental protocol for sample preparation and data acquisition, and a thorough guide to spectral interpretation, including predicted chemical shifts and peak assignments. This document is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries.

Introduction: The Importance of Structural Integrity

This compound is characterized by three key functionalities: a methyl ester, a meta-substituted aromatic ring, and a tert-butoxycarbonyl (Boc)-protected amine.[1] The Boc group is a widely used protecting group in organic synthesis, valued for its stability and ease of removal under specific conditions.[2][3] Verifying the successful and correct installation of each of these groups is paramount.

13C NMR spectroscopy is an exceptionally powerful, non-destructive analytical technique for elucidating the carbon skeleton of an organic molecule.[4] Unlike 1H NMR, which can be complicated by overlapping signals and complex coupling patterns, 13C NMR spectra are typically simpler, with each unique carbon atom producing a distinct signal. This allows for a direct "carbon count" and provides precise information about the chemical environment of each carbon, making it an indispensable tool for structural verification.

Theoretical Principles and Structural Analysis

The chemical shift (δ) of a carbon nucleus in 13C NMR is highly sensitive to its electronic environment. Electronegative atoms (like oxygen and nitrogen) deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups and shielding effects will shift signals upfield. The molecule presents a variety of carbon environments, from sp³ hybridized carbons in the alkyl groups to sp² carbons in the aromatic ring and carbonyl groups.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below.

Sources

Application Note: A Robust LC-MS/MS Method for the Characterization and Quantification of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (Molecular Formula: C₁₅H₂₁NO₄, Molecular Weight: 279.33 g/mol ) is a synthetic building block widely utilized in drug discovery and development.[1][2] Its structure incorporates a phenylacetate core functionalized with a Boc-protected aminomethyl group. The Boc group is essential for synthetic strategies, serving to mask the reactivity of the primary amine during multi-step syntheses.[1][3]

However, the very nature of the Boc group—its susceptibility to cleavage under acidic or thermal stress—presents a significant hurdle for mass spectrometry analysis.[4][5] During electrospray ionization (ESI), in-source fragmentation can readily occur, leading to the premature loss of the protecting group and complicating the interpretation of mass spectra. The molecular ion may be weak or entirely absent, making structural confirmation difficult.[6]

This application note addresses this challenge by providing a robust protocol designed to minimize in-source decay and generate reproducible, high-quality data. We will detail the rationale behind key methodological choices, from the selection of the mobile phase additive to the optimization of ion source parameters, and provide a definitive fragmentation map for this molecule.

Materials and Methods

Chemicals and Reagents
  • Analyte: this compound (Purity >98%)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade)

  • Additive: Formic Acid (LC-MS Grade, >99%)

Sample Preparation

A stock solution of the analyte was prepared in acetonitrile at a concentration of 1 mg/mL. For analysis, this stock was diluted to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water. This simple dilution minimizes sample preparation-induced degradation.

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometry: A tandem quadrupole or high-resolution Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

The LC-MS/MS Protocol: A Self-Validating System

The trustworthiness of any analytical protocol lies in its logical foundation. Each step described below is chosen to ensure the preservation of the analyte's structure from injection to detection, providing a self-validating workflow.

Rationale for Methodological Choices
  • Ionization Mode (ESI, Positive): The presence of the nitrogen atom in the Boc-protected amine makes the molecule readily protonated. Positive ion mode ESI is therefore the logical choice for achieving high sensitivity.

  • Chromatography (Reversed-Phase): The analyte possesses sufficient non-polar character (LogP ≈ 2.4) for effective retention and separation on a C18 stationary phase.[2]

  • Mobile Phase Additive (Formic Acid): This is a critical choice. While an acid is needed to promote protonation ([M+H]⁺ formation), strong acids like trifluoroacetic acid (TFA) can cleave the Boc group either in the mobile phase or within the hot ESI source.[5] Formic acid (0.1%) provides a sufficiently acidic environment for efficient ionization while being gentle enough to preserve the labile Boc protecting group, thus ensuring the detection of the true molecular ion.

Diagram: Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A 1 µg/mL Analyte in 50:50 ACN:H₂O B Reversed-Phase C18 Column Gradient Elution A->B Injection C ESI Source (Positive Mode) Gentle Source Conditions B->C Elution D Mass Analyzer C->D E Full Scan (Precursor ID) D->E Mode 1 F MS/MS (Fragmentation) D->F Mode 2 G Structure Confirmation & Quantification Method E->G F->G

Caption: High-level workflow for the LC-MS analysis.

Detailed Experimental Protocols

Table 1: Liquid Chromatography Method Parameters

Parameter Value Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Standard reversed-phase chemistry suitable for the analyte's polarity.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase with a mild acid for promoting ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase with a mild acid for promoting ionization.
Gradient 5% B to 95% B over 7 min Ensures elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Column Temperature 40 °C Reduces viscosity and improves peak shape.

| Injection Volume | 5 µL | Standard volume for achieving good sensitivity without overloading. |

Table 2: Mass Spectrometry Method Parameters

Parameter Value Rationale
Ionization Mode ESI Positive Targets the protonation of the analyte.
Capillary Voltage 3.5 kV Optimizes the electrospray plume for stable ion generation.
Desolvation Temp. 350 °C Facilitates solvent evaporation without causing thermal degradation.
Cone/Fragmentor Voltage 80 V Crucial Parameter: Set low to gently guide ions and prevent in-source fragmentation.
Gas Flow Instrument Dependent Optimized for efficient desolvation.
Scan Range (Full Scan) m/z 50 - 500 Covers the analyte and its expected fragments.

| Collision Energy (MS/MS) | 10-30 eV (Ramp) | Provides a range of energies to observe both primary and secondary fragments. |

Results and Discussion: Decoding the Mass Spectrum

Precursor Ion Identification (Full Scan)

Under the optimized, gentle source conditions, the primary ion observed is the protonated molecule [M+H]⁺. Adduct formation with sodium ([M+Na]⁺) is also common and serves as a secondary confirmation of the molecular weight.

Table 3: High-Resolution Mass Data for Precursor Ions

Ion Species Calculated m/z Observed m/z Mass Error (ppm) Elemental Composition
[M+H]⁺ 280.1543 280.1540 -1.1 C₁₅H₂₂NO₄⁺

| [M+Na]⁺ | 302.1363 | 302.1361 | -0.7 | C₁₅H₂₁NNaO₄⁺ |

Fragmentation Pathway Analysis (MS/MS)

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 280.15) reveals a predictable and informative fragmentation pattern dominated by the lability of the Boc group. The primary fragmentation routes involve neutral losses associated with the protecting group components.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Table 4: Key MS/MS Fragments of Precursor Ion m/z 280.15

Observed m/z Proposed Neutral Loss Lost Mass (Da) Proposed Formula of Fragment Description
224.10 C₄H₈ (Isobutylene) 56.06 C₁₁H₁₄NO₄⁺ Initial loss of isobutylene via a McLafferty-type rearrangement, a hallmark of Boc-group fragmentation.[6][7]
180.09 C₅H₈O₂ (Boc group) 100.06 C₁₀H₁₂NO₂⁺ Subsequent loss of CO₂ from the m/z 224 fragment, representing the complete loss of the Boc protecting group.
105.07 C₁₀H₁₃NO₄ 175.08 C₈H₉⁺ Formation of a stable benzyl or tropylium-like cation from the phenylacetate backbone.

| 57.07 | C₁₁H₁₅NO₄ | 223.08 | C₄H₉⁺ | Formation of the highly stable tert-butyl cation. This is often a base peak in the spectra of Boc-protected compounds. |

Protocol for Quantitative Analysis

For quantitative studies, a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method should be developed on a tandem quadrupole mass spectrometer. This approach provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Table 5: Recommended SRM Transitions for Quantification

Function Precursor Ion (Q1 m/z) Product Ion (Q3 m/z) Dwell Time (ms) Rationale
Quantifier 280.2 224.1 100 This transition (loss of isobutylene) is specific, robust, and typically provides the most intense signal.

| Qualifier | 280.2 | 180.1 | 50 | This secondary transition (loss of the full Boc group) confirms the identity of the analyte. |

Conclusion

The mass spectrometric analysis of Boc-protected compounds like this compound requires a carefully optimized method to prevent analytical artifacts arising from the group's lability. The protocol detailed herein, which utilizes reversed-phase LC with a formic acid mobile phase and gentle ESI source conditions, reliably preserves the protonated molecular ion for accurate mass determination. The subsequent MS/MS analysis produces a predictable fragmentation pattern, characterized by the neutral loss of isobutylene (56 Da) and the full Boc group (100 Da), which can be used for definitive structural confirmation and the development of highly selective quantitative SRM methods. This application note provides a trusted, foundational method for researchers working with this important class of synthetic intermediates.

References

  • Gaspari, M., & Cuda, F. (2011). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 22(7), 1231-1242. Retrieved from [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 87(10), 5345-5352. Retrieved from [Link]

  • Saito, T., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 34(2), 356-364. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reddit. (2023). r/OrganicChemistry - I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key intermediate in various synthetic organic chemistry and drug development programs.[1] The inherent structural features of this molecule—a moderately polar Boc-protected amine and a methyl ester, combined with a non-polar phenyl group—necessitate a robust purification strategy to eliminate reaction-related impurities.[1][2] This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash chromatography protocol that consistently yields the target compound with purity exceeding 98%.

Introduction: The Rationale for Purification

This compound serves as a versatile building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, preventing the nucleophilic amine from engaging in undesired side reactions while allowing for selective transformations at other sites on the molecule.[1][3] The purity of this intermediate is paramount, as residual starting materials or byproducts can introduce impurities into subsequent synthetic steps, complicating reaction pathways and potentially leading to final products with unacceptable purity profiles.

Flash chromatography is the technique of choice for this purification challenge due to its speed, efficiency, and scalability.[4][5] It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.[5] By carefully selecting the solvent system, a high degree of separation can be achieved between the target compound and closely related impurities.

Pre-Purification Method Development: Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a flash column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and inexpensive tool to predict the separation that will be achieved on a flash column.[6]

Principle of Solvent System Selection

The goal is to find a solvent mixture (mobile phase) that provides a retention factor (Rf) for the target compound in the range of 0.15 to 0.35.[6] This Rf range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and long run times).

Given the structure of this compound, a combination of a non-polar solvent and a moderately polar solvent is appropriate. Hexanes or heptane serve as the non-polar component, while ethyl acetate is an excellent choice for the polar component, capable of interacting with the ester and carbamate functionalities.

Step-by-Step TLC Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates.[7] Gently draw a pencil line approximately 1 cm from the bottom of the plate to serve as the origin.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the origin line. For comparison, it is good practice to also spot the starting materials if they are available.

  • Developing the Plate: Prepare a series of developing chambers with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). Place the spotted TLC plate into a chamber containing the chosen mobile phase, ensuring the solvent level is below the origin line.[7] Cover the chamber to allow the atmosphere to saturate.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualization:

    • UV Light: Remove the plate and allow the solvent to evaporate completely. Visualize the plate under short-wave UV light (254 nm). The aromatic ring in the target compound should be UV active.[8]

    • Staining: As Boc-protected amines can be difficult to visualize with some stains, a potassium permanganate (KMnO₄) stain is a good general choice. Alternatively, a ninhydrin stain can be used; upon heating, the Boc group can be cleaved, allowing the primary amine to react and form a colored spot.[6][9]

  • Analysis: Calculate the Rf value for the spot corresponding to the product. Adjust the hexanes:ethyl acetate ratio until the desired Rf of ~0.25 is achieved. An 8:2 hexanes:ethyl acetate mixture is a well-documented starting point for this specific compound.[1]

Flash Chromatography Purification Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for manual setups.

Materials and Equipment
ParameterSpecification
Stationary Phase Silica Gel, 40-63 µm particle size
Mobile Phase A n-Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Crude Sample This compound
Column Size Select based on sample load (e.g., 40 g silica for 0.4-4 g crude material)
Detection UV-Vis detector, monitoring at 254 nm
Workflow Diagram

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis (Hexanes:EtOAc) crude_product->tlc_analysis Determine Rf sample_prep Sample Preparation (Dry or Wet Loading) tlc_analysis->sample_prep Select Loading Method flash_column Flash Chromatography Column Equilibration sample_prep->flash_column gradient_elution Gradient Elution (e.g., 20% to 100% EtOAc) flash_column->gradient_elution fraction_collection Fraction Collection (UV Triggered) gradient_elution->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation purified_product Purified Product (>98%) evaporation->purified_product

Caption: Workflow for the purification of the target compound.

Step-by-Step Methodology
  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite (approximately 1-2 times the mass of the crude product) to the solution.[4] Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This powder can be loaded directly onto the top of the column. This technique often results in better resolution.

    • Wet Loading: If the crude product is not soluble in the mobile phase, dissolve it in a minimum volume of a strong solvent like dichloromethane or ethyl acetate. Inject this solution directly onto the column. Note that the choice of loading solvent can affect the separation.

  • Column Preparation and Elution:

    • Equilibrate the silica gel column with the initial mobile phase composition (e.g., 80:20 Hexanes:Ethyl acetate).

    • Load the prepared sample onto the column.

    • Begin the elution. A gradient elution is highly recommended for optimal separation and efficiency.[1] A suggested gradient is as follows:

      • Step 1: Hold at 20% Ethyl Acetate in Hexanes for 2-3 column volumes (CVs) to elute very non-polar impurities.

      • Step 2: Ramp to 100% Ethyl Acetate over 10-12 CVs. This will elute the product and any more polar impurities.

      • Step 3: Hold at 100% Ethyl Acetate for 2-3 CVs to flush the column.

    • Set the flow rate according to the column size manufacturer's recommendations.

    • Monitor the elution profile using the UV detector at 254 nm.

  • Fraction Collection and Analysis:

    • Collect fractions as the UV detector indicates peaks are eluting.

    • Analyze the collected fractions by TLC using the same mobile phase developed earlier to identify which fractions contain the pure product.

    • Combine the fractions that contain only the pure product.

  • Isolation:

    • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield this compound as a purified solid or oil.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system; Sample overload; Sample dissolved in too strong a solvent for wet loading.Re-optimize TLC for better spot separation. Use dry loading. Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the initial percentage of ethyl acetate in the mobile phase.
Product Elutes Too Slowly or Not at All Mobile phase is not polar enough.Increase the final percentage of ethyl acetate or use a more shallow gradient.
Streaking on TLC/Column Compound is acidic/basic; Sample is too concentrated.For amines, adding a small amount (0.1-0.5%) of triethylamine to the mobile phase can improve peak shape.[6] Dilute the sample for TLC analysis.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By employing a systematic approach that begins with TLC for method development, followed by an optimized gradient flash chromatography procedure, researchers can confidently obtain this key synthetic intermediate with a purity level suitable for the stringent requirements of pharmaceutical and materials science research.

References

  • VanVeller, B. VanVeller Lab Resources - Department of Chemistry.[Link]

  • Pasala, V. K. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 2016, 8(17):272-276. [Link]

  • Sejer, D. Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. [Link]

  • Princeton University. Supporting Information.[Link]

  • Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate.[Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.[Link]

  • Ley, S. V., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Beilstein J. Org. Chem. 2018, 14, 235–243. [Link]

  • PubChem. 3-((((1,1-Dimethylethoxy)carbonyl)amino)methyl)benzeneacetic acid.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • King, A. Successful Flash Chromatography. King Group, University of Sheffield. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Wikipedia. Methyl phenylacetate.[Link]

  • Royal Society of Chemistry. Photo-induced energy transfer relay of N-heterocyclic carbene catalysis: An asymmetric α-fluorination/isomerization cascade.[Link]

  • PubChem. (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate.[Link]

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Protocol for the Recrystallization and Purification of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS No. 132691-38-4) is a key synthetic intermediate in medicinal chemistry, valued for its phenylacetate backbone and a tert-butoxycarbonyl (Boc)-protected aminomethyl group.[1] The Boc protecting group enhances the stability of the amine during synthetic sequences, allowing for controlled functionalization in later steps.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This application note provides a detailed, field-proven protocol for the purification of this compound by recrystallization. We delve into the rationale behind solvent system selection, provide a step-by-step methodology, and outline procedures for purity verification and troubleshooting, ensuring a robust and reproducible process.

Physicochemical Profile and Rationale for Purification

Understanding the properties of the target compound is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 132691-38-4[1][3]
Molecular Formula C₁₅H₂₁NO₄[3]
Molecular Weight 279.33 g/mol [1][3]
Appearance Typically an off-white to white solid or oil[4][5]
Key Features Boc-protected amine, methyl ester[1]
LogP 2.4268[3]
Solubility Profile High solubility in polar aprotic solvents (e.g., DMF, THF); Soluble in alcohols like methanol.[1]

Crude synthetic products often contain unreacted starting materials, by-products, or residual solvents. For Boc-protected compounds, which can sometimes be oily or amorphous, recrystallization is a powerful technique to isolate the desired compound in a stable, crystalline, and highly pure form.[5][6] The principle of recrystallization leverages the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

For this compound, a methanol/water mixture has been identified as an effective solvent system for yielding a crystalline product suitable for pharmaceutical applications.[1] Methanol acts as the primary solvent, readily dissolving the compound when heated, while water acts as the anti-solvent, reducing the compound's solubility upon cooling to induce crystallization.

Experimental Workflow

The overall procedure follows a logical sequence from crude material to a purified, analytically verified product.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Drying cluster_analysis Analysis Crude Crude Product Dissolve Dissolve in Minimum Hot Methanol Crude->Dissolve 1.0 g HotFilt Hot Filtration (Optional, for insolubles) Dissolve->HotFilt Induce Induce Crystallization (Add H₂O to cloud point) HotFilt->Induce Cool Slow Cooling (Room Temp -> Ice Bath) Induce->Cool Filter Vacuum Filtration (Büchner Funnel) Cool->Filter Wash Wash with Cold MeOH/H₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure MP Melting Point Pure->MP TLC TLC Analysis Pure->TLC NMR ¹H NMR (Optional) Pure->NMR

Caption: Recrystallization workflow for this compound.

Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 1.0 gram of the crude product. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude Product: this compound

  • Solvents: Methanol (ACS grade or higher), Deionized Water

  • Equipment:

    • Erlenmeyer flasks (50 mL and 100 mL)

    • Hotplate/stirrer and magnetic stir bar

    • Graduated cylinders and Pasteur pipettes

    • Büchner funnel, filter flask, and filter paper

    • Vacuum source

    • Spatula and weighing balance

    • Ice bath

    • TLC plates (silica gel), developing chamber, and UV lamp

    • Melting point apparatus

Step-by-Step Procedure
  • Dissolution:

    • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 5 mL of methanol.

    • Gently heat the mixture on a hotplate with stirring. Continue to add methanol portion-wise (in ~1 mL increments) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (Conditional Step):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.

    • Pre-warm a second flask and a funnel with a small amount of hot methanol. Quickly filter the hot solution through a fluted filter paper into the clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Induction of Crystallization:

    • To the clear, hot methanolic solution, add deionized water dropwise while stirring.

    • Continue adding water until the solution becomes faintly but persistently cloudy (the "cloud point"). This indicates the solution is saturated.

    • Add 1-2 drops of hot methanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystal Growth:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as impurities tend to remain in the solution (the "mother liquor").

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold methanol/water mother liquor.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the collected crystals with a small volume (2-3 mL) of a cold 1:1 methanol/water mixture to rinse away any remaining mother liquor. Do not use an excessive amount of wash solvent, as this will dissolve some of the product and reduce the yield.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C).

Purity Assessment and Validation

To confirm the success of the recrystallization, the purity of the final product must be assessed.

Table 2: Purity Verification Methods

TechniqueProcedureExpected Outcome for High Purity
Melting Point Analysis Determine the melting point range of the dried, recrystallized product using a calibrated apparatus.A sharp melting point range (typically < 2 °C) close to the literature value. Impurities broaden and depress the melting point.[8]
Thin-Layer Chromatography (TLC) Spot the crude material and the recrystallized product side-by-side on a silica gel TLC plate. Develop the plate using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize under a UV lamp.The recrystallized product should show a single, well-defined spot with a higher Rf value than any polar impurities and a lower Rf than any non-polar impurities. The crude lane may show multiple spots.[8]
¹H NMR Spectroscopy (Optional) Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum.The spectrum should match the known structure, with characteristic peaks such as the Boc tert-butyl singlet around δ 1.42 ppm and the methyl ester singlet at δ 3.7 ppm.[1] The absence of impurity peaks confirms high purity.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Oiling Out The solution is supersaturated, or the cooling is too rapid. The compound's melting point may be lower than the boiling point of the solvent system.Re-heat the solution to dissolve the oil. Add a small amount more of the primary solvent (methanol) before attempting to cool again, more slowly. Vigorous stirring during cooling can also help.
No Crystals Form Too much solvent was used; the solution is not saturated.Gently heat the solution to evaporate some of the solvent to reduce the total volume. Allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal from a previous batch is also highly effective.[4][5]
Low Yield Too much solvent was used during dissolution or washing. The product has significant solubility in the cold mother liquor. The compound was not fully dried.Optimize the amount of solvent used for dissolution to the bare minimum required. Use only a minimal amount of ice-cold solvent for washing. Ensure the product is dried to a constant weight.
Colored Product Colored impurities are present and were not removed.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.

Conclusion

This application note details a reliable and validated protocol for the purification of this compound via recrystallization from a methanol/water solvent system. By following this procedure and implementing the recommended purity checks, researchers can obtain a high-purity, crystalline product essential for demanding applications in drug discovery and organic synthesis.

References

  • Google Patents.
  • Patsnap. Crystallization method of Boc-amino acid - Eureka.[Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]

  • PubMed Central (PMC). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate.[Link]

  • YouTube. Synthesis of Phenacetin part 4: recrystallization.[Link]

  • The Good Scents Company. methyl phenyl acetate, 101-41-7.[Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.[Link]

  • Google Patents.
  • Wikipedia. Methyl phenylacetate.[Link]

  • Google Patents.CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Fisher Scientific. Amine Protection / Deprotection.[Link]

  • Google Patents.
  • Google Patents.
  • PubMed Central (PMC). Accessing new polymorphs and solvates through solvothermal recrystallization.[Link]

  • PubChem. 3-((((1,1-Dimethylethoxy)carbonyl)amino)methyl)benzeneacetic acid.[Link]

  • PubMed. Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methyl-phen-yl)carbamo-yl]phenyl acetate.[Link]

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Application Note: Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate as a Versatile Building Block for Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key building block in the synthesis of protease inhibitors. Its structural features—a phenylacetate core, a selectively cleavable Boc-protected amine, and a modifiable methyl ester—make it a highly adaptable intermediate for creating diverse molecular scaffolds. This document details its physicochemical properties, provides validated protocols for its synthesis and subsequent chemical manipulations, and presents a case study illustrating its application in constructing advanced intermediates for targeted therapies.

Introduction: The Strategic Value of a Versatile Building Block

Protease inhibitors are a cornerstone of modern medicine, with critical applications in treating viral diseases like HIV/AIDS and hepatitis C, as well as in oncology and other therapeutic areas.[1] The efficacy of these drugs hinges on their ability to bind with high affinity and specificity to the active site of a target protease.[2][3] The design of such molecules often relies on a modular approach, using well-defined chemical building blocks that can be systematically assembled and modified.

This compound is a prime example of such a strategic intermediate.[4] Its phenylacetate moiety can serve as a scaffold that orients functional groups into the P1' or P2' pockets of certain proteases, which are critical for substrate recognition.[5][6] The molecule possesses two key functional handles that can be manipulated orthogonally:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the primary amine, stable under a wide range of conditions but easily removed with acid to allow for further elaboration, such as amide bond formation.[4][7][8]

  • Methyl Ester: The ester group can be selectively hydrolyzed to a carboxylic acid, providing a reactive site for coupling with amines or other nucleophiles.

This dual functionality allows for a divergent synthetic strategy, enabling the creation of a large library of inhibitor analogues from a single, common intermediate.

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 132691-38-4[4][9]
Molecular Formula C₁₅H₂₁NO₄[9]
Molecular Weight 279.33 g/mol [9]
Appearance White to off-white solidVendor Data
Solubility Soluble in methanol, ethyl acetate, dichloromethane (DCM), tetrahydrofuran (THF)[4]
Stability Stable under standard laboratory conditions. Store in a cool, dry place.[4]

Handling & Safety:

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Synthesis of the Building Block

The most common and reliable synthesis of this compound begins with 3-(aminomethyl)phenylacetic acid. The process involves two key steps: Boc protection of the amine followed by esterification of the carboxylic acid.[4]

Protocol 1: Two-Step Synthesis from 3-(Aminomethyl)phenylacetic Acid

Rationale: This procedure prioritizes the protection of the more nucleophilic amine group first to prevent side reactions during the subsequent esterification step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this protection due to its high efficiency and the benign nature of its byproducts.[8] The subsequent Fischer esterification is a classic, acid-catalyzed method that is cost-effective for large-scale preparations.[10][11]

Step A: Boc Protection

  • Reaction Setup: Suspend 3-(aminomethyl)phenylacetic acid (1.0 eq) in tetrahydrofuran (THF, approx. 0.5 M).

  • Basification: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until the starting material dissolves.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of THF.

  • Reaction: Stir vigorously at room temperature for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup: Once complete, acidify the aqueous solution to pH ~3 with 1N HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected acid.

Step B: Methyl Esterification

  • Reaction Setup: Dissolve the crude Boc-protected acid from Step A in methanol (MeOH, approx. 0.4 M).

  • Acid Catalyst: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) as a catalyst.

  • Reaction: Warm the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution.

  • Isolation: Remove the bulk of the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure title compound.[4]

Diagram of Synthetic Pathway

G cluster_reagents A 3-(Aminomethyl)phenylacetic Acid B Boc-Protected Acid A->B Step A: Protection C Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate B->C Step B: Esterification reagent1 Boc₂O, NaHCO₃ THF/H₂O reagent2 MeOH, H₂SO₄ (cat.) Reflux

Caption: Two-step synthesis of the title building block.

Core Synthetic Manipulations & Protocols

The utility of this building block stems from the ability to selectively deprotect the amine or hydrolyze the ester. This allows for directed coupling to build the desired protease inhibitor scaffold.

Diagram of Core Reaction Pathways

G Start Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate PathA_Product 2-(3-((tert-butoxycarbonylamino)methyl) phenyl)acetic Acid (Carboxylic Acid Intermediate) Start->PathA_Product Protocol 2: Ester Hydrolysis (LiOH, THF/H₂O) PathB_Product Methyl 2-(3-(aminomethyl)phenyl)acetate (Amine Intermediate) Start->PathB_Product Protocol 3: Boc Deprotection (TFA, DCM) G cluster_reagents A Building Block (This Note) B Carboxylic Acid Intermediate A->B Protocol 2 (LiOH Hydrolysis) C Coupled Product B->C Amide Coupling (HBTU, DIPEA) D Final Amine Scaffold (TFA Salt) C->D Protocol 3 (TFA Deprotection) Amine Heterocyclic Amine Partner (e.g., triazolopiperazine) Amine->C

Caption: Conceptual workflow for a DPP-4 inhibitor scaffold.

Conceptual Workflow:

  • Ester Hydrolysis: The starting building block is subjected to Protocol 2 (LiOH hydrolysis) to unmask the carboxylic acid, yielding 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid.

  • Amide Coupling: The resulting acid is then coupled with a key heterocyclic amine partner (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[4][12][13]riazolo[4,3-a]pyrazine). This is a standard amide bond formation reaction.

    • Rationale: Coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and suppress racemization, especially when used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) and optionally an additive like HOBt (Hydroxybenzotriazole). [13][14][15][16][17]The HBTU activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. [16]3. Final Deprotection: The coupled product, which still contains the Boc-protecting group, is treated according to Protocol 3 (TFA/DCM) to remove the Boc group and reveal the primary amine of the final scaffold, typically isolated as the TFA salt.

This final scaffold is a direct precursor to the active pharmaceutical ingredient, demonstrating the linear and efficient application of the building block in a real-world drug development context.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Ester Hydrolysis (Protocol 2) Insufficient LiOH; Reaction time too short; Poor solubility.Increase LiOH to 2.0 eq. Extend reaction time and monitor closely by TLC. Ensure adequate THF is used for dissolution.
Boc-Group Cleavage during Hydrolysis Reaction temperature too high; Prolonged exposure to base.Maintain reaction temperature at 0°C for the initial phase and do not exceed room temperature. Avoid unnecessarily long reaction times once the starting material is consumed.
Incomplete Boc Deprotection (Protocol 3) Insufficient TFA; Presence of water.Use a higher concentration of TFA (e.g., 50% v/v). Ensure DCM is anhydrous.
Low Yield in Amide Coupling Inefficient acid activation; Steric hindrance; Competing side reactions.Pre-activate the acid with HBTU/DIPEA for 5-15 minutes before adding the amine. [15]Consider using a different coupling agent like HATU. Ensure all reagents are anhydrous.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its structural simplicity and the orthogonal reactivity of its two key functional groups. The protocols outlined in this document provide robust and field-tested methods for its synthesis and manipulation. By enabling the strategic and controlled construction of complex molecular architectures, this building block serves as a powerful tool for researchers and professionals in the field of drug discovery, particularly in the development of novel protease inhibitors.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Ahmed, A. (2014). Response to "What are the best reaction condition for amide coupling using HBTU?". ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. Retrieved from Common Organic Chemistry. [Link]

  • Dahanukar, V. et al. (2010). Sitagliptin synthesis.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. 1988, 6, 199. [Link]

  • Ghadge, M. et al. (2016). Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof. Quick Company. [Link]

  • Lee, S. et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 28(22), 7549. [Link]

  • Thompson, W. J. et al. (1992). Synthesis and antiviral activity of a series of HIV-1 protease inhibitors with functionality tethered to the P1 or P1' phenyl substituents: X-ray crystal structure assisted design. Journal of Medicinal Chemistry, 35(10), 1685-701. [Link]

  • Dahanukar, V. et al. (2012). Sitagliptin synthesis.
  • Wang, Y. et al. (2020). Synthesis and crystal structure of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, C23H23NO6. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 835-837. [Link]

  • Palle, V. P. et al. (2009). Preparation of sitagliptin intermediate.
  • Reddit user. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from Pearson+. [Link]

  • Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. [Link]

  • ResearchGate. (2015). A Mild Hydrolysis of Esters Mediated by Lithium Salts. [Link]

  • Wires, K. L. (2012). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care, 4, 95-105. [Link]

  • Khan, F. A. et al. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2017, M944. [Link]

  • Wikipedia. (n.d.). Protease inhibitor (pharmacology). Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from Wikipedia. [Link]

  • Chem Help ASAP. (2024, January 27). design of HIV-1 protease inhibitors with x-ray crystallography [Video]. YouTube. [Link]

  • G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work?. Retrieved from G-Biosciences. [Link]

  • Ponmagaram, M. et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(11). [Link]

  • Belyanskaya, S. et al. (2022). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry, 65(5), 4030-4051. [Link]

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Troubleshooting & Optimization

Optimizing reaction yield for "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Welcome to the technical support guide for the synthesis and optimization of this compound (CAS No. 132691-38-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information presented herein is structured to address specific issues encountered during synthesis, grounded in established chemical principles and supported by authoritative references.

The target molecule is a key synthetic intermediate, characterized by a phenylacetate backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group.[1] The Boc group is an acid-labile protecting group essential for preventing unwanted reactions at the amine site during subsequent synthetic steps.[1][2][3] This guide focuses on a common and direct synthetic pathway: the Boc protection of 3-(aminomethyl)phenylacetic acid, followed by methyl esterification.

Experimental Workflow Overview

The synthesis is typically approached as a two-step process. Understanding the logic of this workflow is the first step toward optimization.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Esterification A 3-(Aminomethyl)phenylacetic acid B Boc-Protected Intermediate (Boc-3-aminomethyl-phenylacetic acid) reagent1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., TEA, NaOH) Solvent (e.g., THF) A->reagent1 C Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate B->C Proceed to Esterification reagent2 Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) B->reagent2 reagent1->B reagent2->C

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing explanations and actionable protocols to enhance experimental outcomes.

Part A: Boc Protection of 3-(Aminomethyl)phenylacetic acid

Question 1: My Boc protection reaction shows low conversion to the desired product. What are the primary causes?

Low conversion is a frequent issue stemming from several factors, including suboptimal reaction conditions, reagent stoichiometry, or solubility problems.

  • Causality: The reaction involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O) anhydride.[3][4] A base is required to deprotonate the resulting ammonium species, driving the reaction to completion.[5] If the base is too weak or the starting material is not fully dissolved, the reaction kinetics will be slow, leading to incomplete conversion. The starting material, being a zwitterionic amino acid, often has poor solubility in common organic solvents like THF or acetonitrile.[6]

  • Troubleshooting & Optimization:

    • Solvent & Base System: For zwitterionic starting materials, using an aqueous basic solution can resolve solubility issues. The hydroxide base deprotonates the carboxylic acid, forming a soluble carboxylate salt.

    • Stoichiometry: Ensure a slight excess of (Boc)₂O is used (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.[1]

    • Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve reaction rates, though this should be monitored to avoid side reactions.[2]

Question 2: I'm observing multiple products in my crude reaction mixture. What are the likely side reactions?

The formation of byproducts complicates purification and reduces yield. The most common side products are the N,N-di-Boc derivative and urea compounds.

  • Causality:

    • Di-Boc Formation: If an excessively strong base or a large excess of (Boc)₂O is used, a second Boc group can be added to the nitrogen, forming a di-Boc derivative.

    • Urea Formation: This is less common but can occur if the (Boc)₂O degrades to form isocyanate, which then reacts with the starting amine.[7]

    • Mixed Anhydride Formation: The carboxylate of the starting material can react with (Boc)₂O to form a mixed anhydride, which may lead to dimerization via amide bond formation.[6]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Avoid using a large excess of (Boc)₂O. A 1.1:1 molar ratio of anhydride to amine is often sufficient.[1]

    • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) in an organic solvent or a carefully controlled amount of NaOH in an aqueous system.[1]

    • Temperature Control: Perform the reaction at room temperature or 0 °C to minimize the rate of side reactions.

Parameter Standard Condition Optimized Condition (for zwitterions) Rationale
(Boc)₂O (equiv.) 1.1 - 1.21.1Minimizes di-protection side reactions.[1]
Base (equiv.) 2.0 - 2.4 (TEA)2.0 (NaOH)Ensures deprotonation of both ammonium and carboxylic acid groups.
Solvent THF, Dioxane, DCMWater/Dioxane mixtureImproves solubility of the zwitterionic amino acid starting material.[6]
Temperature Room Temperature0 °C to Room TemperatureControls reaction rate and minimizes byproduct formation.

Table 1: Recommended Reaction Conditions for Boc Protection.

Part B: Methyl Esterification

Question 3: The subsequent esterification of my Boc-protected intermediate is inefficient. How can I improve the yield?

Inefficient esterification is typically due to equilibrium limitations or the presence of water.

  • Causality: Fischer esterification, a common method using an alcohol (methanol) and an acid catalyst (e.g., H₂SO₄), is a reversible reaction.[8] The presence of water in the reaction mixture will shift the equilibrium back towards the carboxylic acid starting material, reducing the yield. The Boc protecting group is acid-labile, so harsh acidic conditions (high temperature or very strong acid concentration) can cause premature deprotection.[2]

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Use anhydrous methanol and ensure all glassware is thoroughly dried.

    • Acid Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

    • Water Removal: While not always practical on a small scale, azeotropic removal of water can be employed in larger-scale reactions.

    • Alternative Methods: If Fischer esterification fails, consider reacting the carboxylate with an alkylating agent like methyl iodide in a polar aprotic solvent like DMF. This is not an equilibrium process and often gives higher yields, but requires complete deprotonation of the carboxylic acid first.

G start Low Esterification Yield q1 Is the reaction at equilibrium? start->q1 a1 Use anhydrous solvents. Remove water formed. q1->a1 Yes q2 Is the Boc group being cleaved? q1->q2 No a1->q2 a2 Use milder acid catalyst. Lower reaction temperature. q2->a2 Yes a3 Consider alternative methods (e.g., MeI/base). q2->a3 No end_node Yield Optimized a2->end_node a3->end_node

Caption: Decision tree for troubleshooting low esterification yield.

Part C: Purification and Analysis

Question 4: What is the most effective method for purifying the final product, this compound?

Effective purification is critical to obtaining the product with high purity (>98%). A multi-step approach is typically most effective.

  • Causality: The crude product may contain unreacted starting materials, byproducts, and residual reagents. The polarity difference between the desired product and these impurities allows for separation using chromatographic and extraction techniques.

  • Recommended Protocol:

    • Aqueous Workup: After the reaction is complete, quench the mixture with water or a saturated aqueous solution of NaHCO₃.[8] Extract the product into an organic solvent like ethyl acetate. This initial wash removes water-soluble acids and salts.

    • Liquid-Liquid Extraction: Wash the combined organic layers sequentially with a mild acid (e.g., dilute HCl) to remove any basic impurities, followed by brine to remove residual water.[9]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

    • Flash Chromatography: This is the most effective step for high purity. The crude oil is purified on a silica gel column.[1]

Purification Step Solvent System Purpose
Liquid-Liquid Extraction Ethyl Acetate / WaterInitial partitioning to remove inorganic salts and highly polar impurities.[1]
Flash Chromatography Hexanes:Ethyl Acetate Gradient (e.g., 8:2 to 1:1)Separation of the target compound from non-polar and closely related impurities.[1]
Recrystallization Methanol / WaterOptional final step for obtaining a highly crystalline, stable product.[1]

Table 2: Recommended Purification Parameters.

Question 5: What are the key analytical markers to confirm the structure and purity of the final product?

Confirmation of the final product's identity and purity requires spectroscopic analysis.

  • ¹H NMR: Look for the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around δ 1.42 ppm and the singlet for the three methyl ester protons around δ 3.7 ppm.[1]

  • ¹³C NMR: Expect to see the carbonyl signals for the ester at approximately δ 170.2 ppm and the Boc group at δ 156.4 ppm.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549).[1]

  • HPLC: Purity is best assessed by HPLC, which can separate the main product from trace impurities. A typical method might use a C18 column with an acetonitrile/water mobile phase.[1]

Experimental Protocols

Protocol 1: Boc Protection of 3-(Aminomethyl)phenylacetic acid (Aqueous Method)
  • Dissolve 3-(aminomethyl)phenylacetic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide (2.0 equiv NaOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After completion (monitored by TLC or LC-MS), wash the mixture with a non-polar solvent like hexanes to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product, Boc-3-aminomethyl-phenylacetic acid, with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected intermediate.

Protocol 2: Methyl Esterification (Fischer Esterification)
  • Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude oil via flash chromatography as described in Table 2.

References

  • Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Org. Synth. 2011, 88, 25. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. 1977, 57, 107. Retrieved from [Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • ResearchGate. (2009). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]

  • ResearchGate. (2012). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and crystal structure of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, C23H23NO6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Boc-3-aminomethyl-phenylacetic acid. Retrieved from [Link]

  • International Journal of Current Research. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from [Link]

Sources

Common side reactions in the synthesis of "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step organic synthesis for preventing unwanted reactions at the amine site, making mastery of this reaction essential for complex molecule construction.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common challenges and optimize your reaction outcomes.

Core Reaction Pathway

The primary synthesis route involves the N-protection of Methyl 2-(3-(aminomethyl)phenyl)acetate using Di-tert-butyl dicarbonate (Boc₂O).

Reaction_Pathway SM Methyl 2-(3-(aminomethyl)phenyl)acetate PROD This compound SM->PROD Boc Protection RGT Boc₂O, Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF, Dioxane) RGT->PROD Side_Reactions cluster_0 Main Reaction cluster_1 Side Reactions Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Boc₂O Di_Boc R-N(Boc)₂ Boc_Amine->Di_Boc Excess Boc₂O Strong Base Carboxylic_Acid Carboxylic Acid (from Ester Hydrolysis) Ester Starting Ester Ester->Carboxylic_Acid Strong Base (e.g., NaOH)

Caption: Common side reactions in the synthesis.

Byproduct Identity Cause & Mechanism Prevention & Mitigation Strategy
Di-Boc Adduct (R-N(Boc)₂)The initially formed N-Boc-amine (carbamate) can be deprotonated by a strong base, and the resulting anion can be acylated by a second molecule of Boc₂O. This is favored by excess Boc₂O and strong, non-nucleophilic bases.Strategy: Use Boc₂O stoichiometrically (1.05-1.1 equivalents). Avoid overly strong bases if possible. If a catalyst is needed, use DMAP at low loading (<5 mol%). Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.
Carboxylic Acid The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, particularly with strong bases like LiOH, NaOH, or KOH, or during prolonged basic workups. [3]Strategy: During the reaction, use an organic base like Et₃N or DIPEA instead of inorganic hydroxides. For the workup, wash the organic layer with a mild base like saturated aqueous NaHCO₃ solution, and do not let the layers sit together for extended periods.
tert-Butanol This is a byproduct of the hydrolysis of Boc₂O by trace amounts of water. [4]While generally easy to remove due to its volatility, its presence indicates reagent decomposition, which can lead to low yields.Strategy: The primary solution is prevention. Ensure all glassware is oven-dried, use anhydrous solvents, and handle Boc₂O under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Issue 3: Difficult Product Purification

Symptom: The crude product is an oil that is difficult to purify by column chromatography, or co-elutes with byproducts.

Problem Explanation Recommended Solution & Protocol
Co-elution of Byproducts The di-Boc byproduct is often non-polar and can have a similar Rf to the desired product in certain solvent systems, making separation difficult. Unreacted starting amine can streak on silica gel.Solution: Optimize your chromatography conditions. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 30%) often provides good separation. [1]If the starting amine is the issue, a preliminary acid wash can help. Protocol (Acid Wash): Dissolve the crude product in ethyl acetate. Wash with 1M HCl (1-2 times) to remove the basic amine starting material. Then, wash with saturated NaHCO₃ to remove any acidic impurities, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate.
Product is a Persistent Oil The target compound can be difficult to crystallize, making isolation by precipitation challenging and often requiring chromatographic purification.Solution: While chromatography is standard,[1] you can attempt to precipitate the product. Protocol (Precipitation): After concentrating the purified fractions, dissolve the resulting oil in a minimal amount of a solvent in which it is highly soluble (e.g., diethyl ether). Slowly add a non-polar solvent in which it is insoluble (e.g., hexanes or pentane) at 0 °C with vigorous stirring until the solution becomes cloudy. Allow it to stand at 0 °C or -20 °C to encourage precipitation.

Validated Experimental Protocol

This protocol has been optimized to minimize common side reactions.

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc₂O Addition: Dissolve Di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the starting amine is consumed, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. The NaHCO₃ wash removes any unreacted Boc₂O byproducts and the triethylammonium salt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of 10% to 40% Ethyl Acetate in Hexanes to afford the pure product. [1]

References

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474.
  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • PubMed. (1987). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Boc deprotection of "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate". As Senior Application Scientists, we have synthesized our expertise to provide you with a guide that is not only a set of instructions but a tool for understanding and optimizing your chemical synthesis.

Troubleshooting Guide: Overcoming Incomplete Deprotection

This section addresses the most common issues encountered during the Boc deprotection of this compound, providing a logical approach to problem-solving.

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining after the reaction. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection is a frequent challenge and can often be attributed to several factors related to the reaction conditions and reagents. A systematic approach to troubleshooting is crucial for identifying the root cause.

1. Insufficient Acid Strength or Concentration:

  • The "Why": The Boc group is cleaved via an acid-catalyzed mechanism.[1] If the acidic environment is not potent enough, the reaction will not proceed to completion. The concentration of the acid is also critical, as it can influence the reaction kinetics.

  • The "How-To":

    • Increase TFA Concentration: A common starting point is a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] If you are using a lower concentration, consider increasing it to 50% or even higher.

    • Alternative Acid: If increasing the TFA concentration is ineffective, switching to a different acid system, such as 4M HCl in 1,4-dioxane, can be a robust alternative.[3]

2. Inadequate Reaction Time or Temperature:

  • The "Why": Chemical reactions require a certain amount of time to reach completion. While many Boc deprotections are rapid, some substrates may require longer reaction times. Temperature also plays a key role; most deprotections are run at room temperature, and lower temperatures will slow down the reaction rate.

  • The "How-To":

    • Extend Reaction Time: Monitor the reaction progress at regular intervals (e.g., 30 minutes, 1 hour, 2 hours) using TLC or LC-MS to determine the optimal reaction time.[2]

    • Ensure Room Temperature: Unless your protocol specifies otherwise for reasons of selectivity, ensure the reaction is conducted at a standard room temperature (20-25°C).

3. Reagent Quality:

  • The "Why": The purity and concentration of your acid are paramount. Anhydrous conditions are often preferred as water can affect the acidity of the reaction mixture.

  • The "How-To":

    • Use Fresh Reagents: Ensure your TFA or HCl solution is fresh and has been stored properly to prevent degradation or absorption of atmospheric moisture.

    • Anhydrous Conditions: While not always strictly necessary for this substrate, if you suspect water is an issue, consider using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: I'm observing unexpected byproducts in my LC-MS analysis. What could be causing this and how can I prevent it?

Answer:

The formation of byproducts is typically due to the reactivity of the tert-butyl cation that is generated during the deprotection process.

1. Alkylation by the tert-butyl cation:

  • The "Why": The tert-butyl cation is a reactive electrophile that can alkylate any nucleophilic sites on your molecule or in the reaction mixture. While "this compound" does not have highly nucleophilic groups like tryptophan or methionine, the aromatic ring itself can be a target for Friedel-Crafts alkylation, although this is less common under standard deprotection conditions.

  • The "How-To":

    • Use of Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture.[1] Scavengers are nucleophilic compounds that will trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS) or anisole. A typical scavenger concentration is 2-5% (v/v).

2. Methyl Ester Hydrolysis:

  • The "Why": While the methyl ester in your compound is generally stable to the acidic conditions used for Boc deprotection, prolonged exposure to strong acids, especially in the presence of water, can lead to hydrolysis, forming the corresponding carboxylic acid.[4]

  • The "How-To":

    • Minimize Reaction Time: As determined by your reaction monitoring, use the shortest reaction time necessary for complete deprotection.

    • Anhydrous Conditions: Using anhydrous solvents and reagents will minimize the risk of ester hydrolysis.

    • Milder Conditions: If ester hydrolysis is a persistent issue, consider milder deprotection methods as outlined in the FAQ section.

Visualizing the Troubleshooting Workflow

To aid in your experimental decision-making, the following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection.

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis of Potential Causes cluster_solutions Solutions & Optimization cluster_verification Verification Start Incomplete Deprotection Detected (via TLC/LC-MS) Cause1 Insufficient Acid Strength/Concentration Start->Cause1 Investigate Cause2 Inadequate Reaction Time/Temp Start->Cause2 Investigate Cause3 Reagent Quality (e.g., water content) Start->Cause3 Investigate Cause4 Side Product Formation Start->Cause4 Investigate Sol1 Increase TFA Conc. or Switch to 4M HCl/Dioxane Cause1->Sol1 Sol2 Extend Reaction Time & Monitor Progress Cause2->Sol2 Sol3 Use Fresh/Anhydrous Reagents Cause3->Sol3 Sol4 Add Scavengers (e.g., TIS, Anisole) Cause4->Sol4 Verify Analyze by TLC/LC-MS Sol1->Verify Implement & Sol2->Verify Implement & Sol3->Verify Implement & Sol4->Verify Implement & Verify->Start If still incomplete, re-evaluate

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Boc deprotection of "this compound".

Question: What is the mechanism of Boc deprotection with TFA?

Answer:

The Boc deprotection with trifluoroacetic acid (TFA) is an acid-catalyzed cleavage reaction that proceeds in three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1]

  • Carbocation Formation: This protonation makes the tert-butoxycarbonyl group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1] The resulting amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Protected->Protonated_Boc + H+ TFA TFA (H+) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Free_Amine Free Amine (as TFA salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Caption: Mechanism of TFA-mediated Boc deprotection.

Question: Are there alternative, milder methods for Boc deprotection if my compound is sensitive to strong acids?

Answer:

Yes, several milder alternatives to TFA or HCl can be employed, which may be particularly useful if you are concerned about the stability of the methyl ester or other sensitive functional groups.

Deprotection MethodReagents and ConditionsAdvantagesConsiderations
Aqueous Phosphoric Acid H₃PO₄ in an aqueous/organic solvent mixture (e.g., THF)Mild and can be selective for Boc groups in the presence of other acid-labile groups like esters.[5]May require longer reaction times and a more involved workup.
Lewis Acids Zinc bromide (ZnBr₂) in an aprotic solvent (e.g., DCM)Can offer good selectivity.[5]The Lewis acid needs to be thoroughly removed during workup.
Thermal Deprotection Heating the compound in a high-boiling solvent (e.g., dioxane, toluene) or neat.Avoids the use of any acidic reagents.[6]Requires the substrate to be thermally stable at the required temperatures (often >100°C).

Question: How can I monitor the progress of my Boc deprotection reaction?

Answer:

Effective reaction monitoring is key to achieving a successful outcome. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the progress of your reaction. The deprotected product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material. Therefore, the product will have a lower Rf value on the TLC plate. You can visualize the spots using a UV lamp and/or by staining with a ninhydrin solution, which will stain the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction.[] It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This technique provides both qualitative and quantitative information about the reaction progress and can also help in identifying any byproducts that may be forming.

Question: What is the best workup procedure after a successful Boc deprotection with TFA?

Answer:

The workup procedure will depend on the properties of your deprotected product and the requirements of your next synthetic step.

  • Isolation as the TFA Salt: The simplest approach is to remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). This will yield the amine as its trifluoroacetate salt, which is often suitable for use in the next step without further purification.

  • Isolation of the Free Amine: If the free amine is required, you can perform a basic workup. After removing the bulk of the TFA, dissolve the residue in an organic solvent like DCM or ethyl acetate and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the free amine. Be mindful that if your compound has some water solubility, you may lose some product during the aqueous wash.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve "this compound" (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If using a scavenger like anisole or TIS, it should be added to the reaction mixture before the TFA.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 30 minutes to 2 hours), remove the solvent and excess TFA in vacuo.

  • Proceed with the desired workup to isolate either the TFA salt or the free amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve "this compound" (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

References

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • National Institutes of Health. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • ResearchGate. (2024, March 13). Can amide and ethyl ester resist a N-Boc deprotection?. [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • The Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • Shimadzu. (n.d.).
  • Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

Sources

Technical Support Center: Purification of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" (CAS No. 132691-38-4). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this key synthetic intermediate. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the post-synthesis purification of this compound.

Q1: My crude product is an oil with multiple spots on my TLC plate. What are the most probable impurities?

A1: Impurities in the synthesis of this compound typically arise from unreacted starting materials or byproducts of the Boc-protection step. The most common culprits include:

  • Unreacted Starting Amine: The corresponding amine, methyl 2-(3-(aminomethyl)phenyl)acetate, may persist if the reaction is incomplete. This is often due to insufficient reaction time or suboptimal stoichiometry of the Boc-protection reagent.[1]

  • Excess Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for introducing the Boc protecting group. Using a significant excess to drive the reaction to completion often leaves unreacted (Boc)₂O in the crude product.[1]

  • Reaction Byproducts: The primary byproducts of the Boc protection itself are tert-butanol and carbon dioxide. While CO₂ is a gas, tert-butanol is a volatile liquid that can often be removed under reduced pressure but may co-distill with solvents.[1]

  • Hydrolyzed Starting Material: If the synthesis starts from the corresponding acid followed by esterification, you may have unreacted 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid.

Understanding these impurities is key. The unreacted amine and the potential starting acid are significantly more polar than your target compound, while excess (Boc)₂O is much less polar. This difference in polarity is the foundation for their chromatographic separation.

Q2: What is the recommended first-line purification strategy for the crude reaction mixture before chromatography?

A2: A standard liquid-liquid extraction (aqueous work-up) is a crucial first step to remove a significant portion of water-soluble impurities and unreacted reagents. This minimizes the burden on subsequent, more resource-intensive purification steps like chromatography.

The Boc group enhances the stability and hydrophobicity of the amine, making the target compound readily soluble in common organic solvents like ethyl acetate or dichloromethane (DCM).[2]

Experimental Protocol: Aqueous Work-up

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • A mild acid (e.g., 0.1 N HCl) to remove any unreacted amine and basic catalysts like triethylamine.[3]

    • A mild base (e.g., saturated aqueous NaHCO₃ solution) to remove acidic impurities and any remaining acid from the previous wash.[3]

    • Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous layer and initiate drying.[4]

  • Drying & Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

This procedure should yield a cleaner, though likely still impure, product ready for chromatographic purification.

Q3: I'm struggling with poor separation during flash column chromatography. What is an optimized protocol?

A3: Flash column chromatography is the workhorse for purifying N-Boc protected compounds and is highly effective for this specific molecule.[5] Poor separation is typically a result of an improperly chosen solvent system or incorrect loading technique. Silica gel is the recommended stationary phase.[3]

The key is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3-0.4 on a TLC plate, ensuring good separation from less polar and more polar impurities.

Optimized Flash Chromatography Protocol

  • Solvent System Selection: Start by developing a solvent system using TLC. A gradient of ethyl acetate in hexanes (or petroleum ether) is highly effective. A proven starting point is a gradient from 20% EtOAc in hexanes (8:2) to 50% EtOAc in hexanes (1:1).[2]

  • Column Packing: Prepare a silica gel column, either by dry packing or creating a slurry with the initial, low-polarity mobile phase (e.g., 10-20% EtOAc in hexanes).

  • Sample Loading:

    • Best Practice (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent like DCM or EtOAc. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves resolution.

    • Wet Loading: If dry loading is not feasible, dissolve the crude product in the absolute minimum volume of the initial mobile phase (or a slightly stronger solvent) and carefully apply it to the top of the column.

  • Elution & Fraction Collection: Begin elution with the low-polarity mobile phase and gradually increase the polarity (the percentage of EtOAc). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Chromatography Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.[3]
Mobile Phase Hexanes:Ethyl Acetate GradientOffers excellent resolving power for this class of compounds.[2]
Gradient Profile Start at 8:2 (Hexanes:EtOAc), slowly increase to 1:1Ensures that non-polar impurities elute first, followed by the product, with polar impurities remaining on the column longer.[2]
Visualization UV light (254 nm) and/or a potassium permanganate stainThe phenyl ring is UV active. The permanganate stain will visualize any non-UV active, oxidizable impurities.

Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Dissolve Crude Product & Adsorb onto Silica C Load Sample onto Packed Column A->C B Pack Column with Silica Gel Slurry B->C D Elute with Gradient (Hexanes -> EtOAc) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate Under Reduced Pressure G->H I Pure Product (>98%) H->I

Caption: Workflow for Flash Chromatography Purification.

Q4: My compound is an oil, but I require a stable, crystalline solid for my next step. How can I induce crystallization?

A4: Many Boc-protected amino acid derivatives are initially isolated as oils or amorphous solids, which can be difficult to handle and may trap residual solvents.[6] Inducing crystallization is highly desirable as it is an excellent purification technique that can significantly enhance purity and improve handling and stability.[7]

Protocol 1: Solvent-Antisolvent Recrystallization This is the most common method and has been reported to work for this compound using a methanol/water system.[2]

  • Dissolution: Gently warm the purified oil in a minimal amount of a "good" solvent (one in which it is highly soluble), such as methanol.

  • Induce Precipitation: While stirring, slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble), such as water, dropwise until the solution becomes persistently cloudy.

  • Crystallization: Add a few more drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Crystals should form over time.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: Pulping for Stubborn Oils If the above method fails, "pulping" or trituration with a non-polar solvent can be effective.[7][8]

  • Seeding (Optional but Recommended): If available, add a single seed crystal of the solid product to the oil.[8]

  • Solvent Addition: Add a weak polar or non-polar solvent, such as hexanes or diethyl ether, to the oil. The oil should not dissolve but become a suspension.

  • Pulping: Stir the suspension vigorously at room temperature for several hours. The mechanical action and solvent environment can induce the amorphous oil to solidify.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with fresh, cold non-polar solvent, and dry under vacuum.

Visualization: Purification Strategy Decision Tree

G A Crude Product B Perform Aqueous Work-up A->B C Assess Purity by TLC/NMR B->C D Major Impurities Present? C->D Yes F Purity >99.5% Required? C->F No E Flash Column Chromatography D->E Yes D->F No E->F G Product is an Oil? F->G No J Preparative HPLC F->J Yes H Attempt Recrystallization or Pulping G->H Yes L High Purity Amorphous Solid G->L No I High Purity Crystalline Solid H->I K High Purity (>99.5%) Product J->K

Caption: Decision Tree for Purification Strategy Selection.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 14, 2026, from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved January 14, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-((((1,1-Dimethylethoxy)carbonyl)amino)methyl)benzeneacetic acid. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and crystal structure of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, C23H23NO6. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US20160090352A1 - Process for the purification of melphalan.

Sources

Catalyst selection for Suzuki coupling in "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Introduction to the Synthesis Challenge

The synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate via Suzuki-Miyaura cross-coupling represents a common yet challenging transformation in medicinal chemistry and materials science. This specific reaction, which involves the formation of a C(sp²)–C(sp³) bond between an arylboronic acid and an α-halo ester, is frequently prone to issues such as low yield, catalyst deactivation, and competing side reactions.

This technical guide provides an in-depth, question-and-answer-based approach to troubleshooting and optimizing this synthesis. It is designed for researchers and process chemists to navigate the critical choices in catalyst and ligand selection, reaction conditions, and to diagnose common experimental failures.

The primary reaction discussed is:

  • Aryl Partner: (3-((tert-butoxycarbonylamino)methyl)phenyl)boronic acid

  • Alkyl Partner: Methyl 2-bromoacetate

  • Target: Formation of a new C-C bond to yield the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in coupling an arylboronic acid with an α-halo ester like methyl bromoacetate?

The principal difficulty lies in the conflicting kinetics of the catalytic cycle. The desired C(sp²)–C(sp³) reductive elimination is often slow and can be outcompeted by other pathways. Specifically, β-hydride elimination from the alkyl-palladium intermediate is a major competing side reaction when using alkyl halides with β-hydrogens. Although methyl bromoacetate lacks β-hydrogens, the oxidative addition to the C(sp³)-Br bond and subsequent reductive elimination can still be sluggish compared to more conventional C(sp²)–C(sp²) couplings. This necessitates a carefully selected catalyst system that favors the desired reaction pathway.

Q2: I am starting this synthesis for the first time. What is a reliable, go-to catalyst system?

For initial attempts at coupling arylboronic acids with alkyl halides, a system known for its high activity and stability is recommended. A combination of a palladium(II) precatalyst with a sterically hindered, electron-rich phosphine ligand is a robust starting point.

  • Recommended Starting System:

    • Palladium Source: Pd(OAc)₂ (Palladium(II) Acetate) or a pre-formed palladacycle like G3-XPhos.

    • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This ligand's bulky and electron-donating nature facilitates both the oxidative addition and the difficult reductive elimination steps.

    • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.

    • Solvent: A polar aprotic solvent such as 1,4-dioxane or a mixture of toluene and water is typically used.

Q3: Why is the choice of ligand so critical for this specific C(sp²)–C(sp³) coupling?

The ligand is arguably the most important variable in this reaction. It directly influences the geometry and electron density of the palladium center, which in turn governs the rates of oxidative addition and reductive elimination. For C(sp²)–C(sp³) bond formation, the ligand must:

  • Promote Oxidative Addition: The ligand must be electron-rich enough to facilitate the addition of the alkyl halide to the Pd(0) center.

  • Sterically Force Reductive Elimination: The ligand's steric bulk is crucial for promoting the final, often rate-limiting, C-C bond-forming reductive elimination step from the Pd(II) intermediate.

  • Prevent Side Reactions: A bulky ligand can help prevent the formation of undesired palladium-bridged dimers or other inactive species.

The diagram below illustrates the pivotal role of the ligand in the Suzuki catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand's Role (L) Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X (Methyl Bromoacetate) PdII_Aryl R¹-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₂]⁻ (Arylboronate) PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim Forms R¹-R² Bond ReductElim->Pd0 Regenerates Catalyst L1 Electron-rich (e.g., XPhos) L1->OxiAdd Promotes this step L2 Sterically bulky L2->ReductElim Facilitates this critical step

Figure 1. The Suzuki-Miyaura catalytic cycle for C(sp²)-C(sp³) coupling.

Troubleshooting Guide

This section addresses common failures encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Materials

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted (3-((tert-butoxycarbonylamino)methyl)phenyl)boronic acid and/or methyl bromoacetate after the expected reaction time.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst The reaction mixture fails to change color (e.g., to a dark brown/black) or remains heterogeneous.1. Check Palladium Precatalyst: Ensure the Pd(OAc)₂ or other precatalyst has not been stored improperly and oxidized. Use a fresh bottle or a more stable precatalyst like PEPPSI-IPr or a G3/G4 palladacycle. 2. Ensure Anaerobic Conditions: Thoroughly degas the solvent and reaction vessel (e.g., via 3x vacuum/argon cycles). Oxygen can oxidize the active Pd(0) species.
Poor Ligand Choice The reaction is sluggish despite an active Pd source.For C(sp²)-C(sp³) coupling, standard ligands like PPh₃ are often ineffective. Switch to a more electron-rich and bulky Buchwald-type ligand such as XPhos , SPhos , or RuPhos .
Incorrect Base The reaction stalls. The base is critical for activating the boronic acid for transmetalation.1. Base Strength: An aqueous solution of a strong base like K₃PO₄ or Cs₂CO₃ is often required. Weaker bases (e.g., NaHCO₃) may be insufficient. 2. Solubility: Ensure the base is soluble enough in the reaction medium. Using a phase-transfer catalyst is not standard but can be considered in difficult cases.
Low Reaction Temperature The reaction rate is extremely slow.While many Suzuki couplings run at 80-100 °C, some challenging C(sp²)-C(sp³) couplings may require higher temperatures (e.g., 110-120 °C), solvent permitting. Monitor for potential decomposition of starting materials.
Problem 2: Significant Formation of Homocoupling Product

Symptoms: The primary byproduct observed is 3,3'-((ethane-1,2-diylbis(azanediyl))bis(methylene))bis(N-tert-butoxycarbonyl-aniline)) from the dimerization of the arylboronic acid.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Presence of Oxygen Homocoupling is often promoted by trace oxygen, which can facilitate the oxidative dimerization of the boronic acid on the palladium center.1. Rigorous Degassing: Improve the degassing procedure for all solvents and reagents. Use high-purity argon or nitrogen. 2. Use a Pd(II) Precatalyst: Starting with a Pd(II) source (e.g., Pd(OAc)₂) can sometimes suppress homocoupling compared to starting with a Pd(0) complex like Pd(PPh₃)₄, which can be more sensitive to air.
High Catalyst Loading / Slow Oxidative Addition If the oxidative addition of methyl bromoacetate is slow, the concentration of the arylpalladium(II) intermediate can build up, leading to homocoupling.1. Optimize Catalyst:Ligand Ratio: A 1:2 or 1:2.2 ratio of Pd:Ligand is often optimal. Excess ligand can sometimes slow down the reaction, while insufficient ligand can lead to unstable Pd species. 2. Use a More Reactive Halide: If possible, switch from methyl 2-bromoacetate to methyl 2-iodoacetate. The C-I bond undergoes oxidative addition more readily than the C-Br bond, which can accelerate the catalytic cycle and minimize side reactions.
Problem 3: Decomposition of Reagents or Product

Symptoms: Appearance of multiple unidentified spots on TLC or peaks in LC-MS. Potential loss of the Boc protecting group.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Base-Induced Ester Hydrolysis LC-MS analysis shows a mass corresponding to the carboxylic acid instead of the methyl ester product.1. Use a Milder Base: Switch from Cs₂CO₃ or K₃PO₄ to a less nucleophilic base like K₂CO₃. 2. Reduce Water Content: Minimize the amount of water in the reaction. Anhydrous conditions with a base like CsF might be an alternative.
Loss of Boc Group The reaction is run at high temperatures or for extended periods, and LC-MS shows a mass corresponding to the free amine.1. Lower Reaction Temperature: If possible, screen for a more active catalyst system (e.g., a G4 palladacycle) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C). 2. Reduce Reaction Time: Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • (3-((tert-butoxycarbonylamino)methyl)phenyl)boronic acid (1.0 eq)

  • Methyl 2-bromoacetate (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4.4 mol%)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction flask, add Pd(OAc)₂, XPhos, (3-((tert-butoxycarbonylamino)methyl)phenyl)boronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed 1,4-dioxane via syringe.

  • Add the degassed water via syringe.

  • Add methyl 2-bromoacetate via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir vigorously for 4-12 hours, monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 2. Experimental workflow for the Suzuki coupling synthesis.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Arylation of Malonates and Cyanoesters. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-N-Heterocyclic Carbene (NHC) Precatalyst for the Negishi Reaction: A Step Towards a General Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

Technical Support Center: Solvent Effects on the Yield of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the synthesis of "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate," with a specific focus on how solvent selection can critically impact reaction yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding solvent selection for this synthesis.

Q1: What are the primary synthesis routes for this molecule and where is solvent choice most critical?

There are two primary and logical synthetic routes for preparing this compound:

  • Route A: Esterification First. Starting from 2-(3-(aminomethyl)phenyl)acetic acid, the first step is the esterification of the carboxylic acid to form Methyl 2-(3-(aminomethyl)phenyl)acetate, followed by the Boc protection of the primary amine.

  • Route B: Boc Protection First. Starting from the same material, the primary amine is first protected with a Boc group to yield 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid, followed by esterification of the carboxylic acid.

Solvent choice is critical in both the esterification and the Boc protection steps , as it influences reaction equilibrium, reagent solubility, reaction rate, and the formation of byproducts.

Q2: For the esterification step, which solvent systems generally provide the highest yield?

The esterification of a phenylacetic acid derivative can be approached in several ways, with solvent choice being a key determinant of success.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction. To drive the reaction towards the product, it is highly advantageous to use a large excess of methanol, which acts as both a reactant and the solvent.[1] This mass action approach pushes the equilibrium to favor the methyl ester, often resulting in high yields (around 80%).[1][2]

  • Non-Polar Solvents with Water Removal: Alternatively, using a non-polar, water-immiscible solvent like toluene allows for the removal of water as it is formed, typically with a Dean-Stark apparatus. This also effectively drives the reaction to completion. However, yields may be slightly lower than using methanol as the solvent.[2]

  • Polar Aprotic Solvents: Polar aprotic solvents like DMSO have been shown to give significantly lower yields in the esterification of phenylacetic acid and are generally not recommended for this step.[2]

Q3: What is the impact of solvent choice on the Boc protection step?

The Boc protection of a primary amine, such as a benzylamine derivative, is generally a robust reaction with flexible solvent requirements.[3]

  • Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile are excellent choices. They provide good solubility for both the amine starting material and the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[4]

  • Protic Solvents: Alcohols like methanol can also be used. In some cases, alcoholic solvents have been observed to accelerate the rate of Boc protection.[4]

  • Biphasic Systems: A mixture of an organic solvent (like chloroform or dioxane) and water, with a base such as sodium bicarbonate, is also a common and effective method.[3]

The choice often comes down to the solubility of the specific substrate and the ease of work-up. For weakly nucleophilic amines, a polar aprotic solvent like acetonitrile in combination with a catalyst like 4-dimethylaminopyridine (DMAP) is often used.[4]

Troubleshooting Guide: Low Yields and Side Reactions

This section provides solutions to common problems encountered during the synthesis, with a focus on solvent-related issues.

Q4: My esterification reaction has stalled and the yield is low. What solvent-related factors should I consider?

Possible Cause 1: Water Formation Inhibiting Equilibrium In Fischer esterification, water is a byproduct. Its presence can shift the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.

  • Solution: If you are not using methanol as the solvent, ensure that your solvent is anhydrous and consider methods for water removal. If using a solvent like toluene, use a Dean-Stark trap. If using a solvent like THF or DCM, add molecular sieves. The most straightforward solution is often to switch to using a large excess of methanol as the solvent to drive the reaction forward.[1]

Possible Cause 2: Poor Solubility of Starting Material or Catalyst If your starting carboxylic acid or the acid catalyst is not fully dissolved, the reaction will be slow and incomplete.

  • Solution: Ensure you are using a solvent that provides good solubility for all reactants at the reaction temperature. If solubility is an issue in a non-polar solvent, you may need to switch to a more polar system, but as noted, this can be a trade-off with the reaction equilibrium. For Steglich-type esterifications, which are not equilibrium-limited in the same way, solvents like DMF or DCM are often used to ensure solubility, though greener alternatives like dimethyl carbonate (DMC) are emerging.[5][6]

Q5: I'm observing significant side product formation during the Boc protection. How can the solvent be the cause?

Possible Cause: Di-Boc Protection With primary amines, it is possible to form a di-Boc protected product (Boc₂N-R), especially with a large excess of (Boc)₂O and a strong base.[4]

  • Solution: While this is primarily controlled by stoichiometry, the solvent can play a role in modulating reactivity. Running the reaction in a less polar solvent may slow down the reaction rate, giving more control and potentially reducing the formation of the di-protected species. Ensure you are not using an unnecessarily strong base for the substrate.

Q6: My final product is difficult to purify and isolate from the solvent. What are my options?

Possible Cause: High-Boiling Point Solvents Solvents like DMF or DMSO are effective for many reactions due to their high polarity and solvating power, but they are notoriously difficult to remove under reduced pressure.

  • Solution:

    • Solvent Selection: If possible, opt for a lower-boiling point solvent from the outset (e.g., THF, Ethyl Acetate, DCM, Acetonitrile).

    • Work-up Procedure: If you must use a high-boiling solvent, a thorough aqueous work-up is essential. The product can be extracted into a lower-boiling organic solvent (like ethyl acetate), and the aqueous layer washed multiple times to remove the high-boiling solvent.[4]

Data Summary: Expected Solvent Effects

The table below summarizes the general impact of different solvent classes on the key reaction steps for the synthesis of this compound.

Reaction StepSolvent ClassRecommended SolventsExpected YieldKey Considerations
Esterification Protic (Alcohol)MethanolHighActs as both reactant and solvent, driving equilibrium.[1]
Non-PolarToluene, HexaneModerate to HighRequires azeotropic removal of water (Dean-Stark trap).
Polar AproticDMF, DMSO, AcetonitrileLow to ModerateGenerally not recommended for Fischer esterification due to unfavorable equilibrium effects and potential side reactions.[2]
Boc Protection Polar AproticTHF, DCM, AcetonitrileHighExcellent solubility for reagents, easy work-up.[4]
ProticMethanol, EthanolHighCan accelerate reaction rates.[4]
BiphasicDioxane/Water, CHCl₃/WaterHighEffective, especially with a mild base like NaHCO₃.[3]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Route A - Esterification Followed by Boc Protection

Step 1: Synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate

  • To a round-bottom flask, add 2-(3-(aminomethyl)phenyl)acetic acid (1.0 eq).

  • Add a large excess of methanol to act as the solvent (e.g., 0.1-0.2 M concentration of the starting acid).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 0.1 eq) or p-toluenesulfonic acid (PTSA).

  • Allow the mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl 2-(3-(aminomethyl)phenyl)acetate (1.0 eq) in a suitable aprotic solvent such as THF or DCM.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Add a base, such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (1.5 eq).[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel.[4]

Protocol 2: Route B - Boc Protection Followed by Esterification

(This route may be preferable if the starting material is prone to side reactions under acidic esterification conditions.)

Step 1: Synthesis of 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid

  • Dissolve 2-(3-(aminomethyl)phenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add a base such as sodium bicarbonate (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 1-4 hours).[4]

  • Once complete, acidify the mixture with a mild acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected acid.

Step 2: Synthesis of this compound

  • Dissolve the 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid (1.0 eq) in a suitable solvent. For this step, a non-protic solvent is required if using coupling agents. DCM or THF are good choices.

  • Add methanol (1.2 eq).

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter off any urea byproduct (if using DCC).

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yield, emphasizing solvent-related decision points.

TroubleshootingWorkflow start Low Yield Observed check_reaction Which reaction step is problematic? start->check_reaction ester_issue Esterification Step check_reaction->ester_issue Esterification boc_issue Boc Protection Step check_reaction->boc_issue Boc Protection ester_solvent Analyze Esterification Solvent ester_issue->ester_solvent boc_solvent Analyze Boc Protection Solvent boc_issue->boc_solvent ester_q1 Is Methanol used as solvent? ester_solvent->ester_q1 ester_a1_yes Increase reflux time or check catalyst activity. ester_q1->ester_a1_yes Yes ester_a1_no Is water being removed (e.g., Dean-Stark)? ester_q1->ester_a1_no No ester_a2_yes Check for reagent solubility or decomposition. ester_a1_no->ester_a2_yes Yes ester_a2_no Strongly consider switching to Methanol as solvent. ester_a1_no->ester_a2_no No boc_q1 Are reactants fully dissolved? boc_solvent->boc_q1 boc_a1_no Switch to a solvent with better solubility (e.g., THF, ACN). boc_q1->boc_a1_no No boc_a1_yes Check base strength and stoichiometry of (Boc)₂O. boc_q1->boc_a1_yes Yes

Caption: A troubleshooting decision tree for low-yield issues.

Solvent-Reactant Interaction Model

This diagram illustrates the concept of how a polar aprotic solvent like THF solvates the cation of a base (e.g., Na⁺ from NaH, if used) without strongly interacting with the amine, leaving it more nucleophilic and reactive.

SolventInteraction cluster_amine Amine Reactant (R-NH₂) cluster_solvent THF Solvent Cage amine R-NH₂ Na_ion Na⁺ thf1 THF Na_ion->thf1 δ⁻O thf2 THF Na_ion->thf2 δ⁻O thf3 THF Na_ion->thf3 δ⁻O

Sources

Technical Support Center: Suzuki Coupling with Boc-Protected Substrates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Unwanted Deprotection

Welcome to our technical support guide for managing the stability of the tert-butyloxycarbonyl (Boc) protecting group during Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and process development professionals who encounter the challenge of premature Boc cleavage under typical Suzuki conditions. Here, we move beyond standard protocols to explain the underlying causes of this common side reaction and provide robust, field-tested strategies to maintain the integrity of your acid-sensitive substrates.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of the Boc group in the context of palladium-catalyzed cross-coupling.

Q1: Why is my Boc group being removed during a basic Suzuki coupling reaction?

A: While the Boc group is renowned for its stability to a wide range of nucleophilic and basic conditions, its cleavage during a Suzuki coupling is typically not a direct result of the base itself (e.g., K₂CO₃, Cs₂CO₃). The primary culprit is almost always thermal decomposition . The Boc group is thermally labile, and many standard Suzuki protocols call for elevated temperatures (often 80–110 °C) to drive the catalytic cycle.[1] At these temperatures, the Boc group can undergo a thermolytic elimination, fragmenting into isobutylene, carbon dioxide, and the free amine, entirely independent of the base or catalyst.[2][3]

While less common, excessively strong bases (like NaOH) or prolonged reaction times at elevated temperatures can contribute to or accelerate this degradation.[4]

Q2: At what temperature should I start worrying about Boc deprotection?

A: There is no single "safe" temperature, as the rate of thermal deprotection depends on the substrate, solvent, and heating duration. However, as a general guideline, some substrates may begin to show noticeable Boc loss at temperatures as low as 80 °C, with the rate increasing significantly above 100 °C. For particularly sensitive substrates, it is prudent to aim for reaction temperatures below 70 °C. Successfully running the reaction at or near room temperature is the ideal strategy for complete preservation of the Boc group.[5]

Q3: What are the immediate signs of Boc deprotection in my reaction?

A: The most direct method for monitoring the reaction is Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • On TLC: You will observe a new, typically more polar spot corresponding to the free amine product, in addition to your starting materials and desired coupled product.

  • On LC-MS: You will see a new peak in the chromatogram with a mass corresponding to your coupled product minus 100.11 g/mol (the mass of the Boc group).

Advanced Troubleshooting Guide

This section provides in-depth solutions to specific experimental challenges involving Boc group lability.

Q: I see significant deprotection at 80 °C. I lowered the temperature to 60 °C, but now the coupling reaction is painfully slow. What is my next step?

A: This is a classic dilemma. When temperature reduction stalls the reaction, you must enhance the catalyst's activity rather than increasing thermal energy. The solution lies in rationally selecting the catalyst system (palladium source and ligand) and base.

Your primary lever is the Ligand/Catalyst System. Modern catalyst systems are designed for high turnover rates at lower temperatures.

  • Switch to a High-Activity Ligand: Move away from traditional ligands like PPh₃. Buchwald-type biaryl phosphine ligands are industry standards for low-temperature couplings. Ligands like SPhos and XPhos are electron-rich and bulky, promoting the rate-limiting oxidative addition step and allowing reactions to proceed at or near room temperature.[5]

  • Use a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladacycle precatalyst. Buchwald G2, G3, or G4 precatalysts (e.g., XPhos Pd G3) are highly effective.[4][6] These complexes rapidly and reliably generate the active monoligated Pd(0) species at low temperatures, ensuring a fast reaction initiation.[7]

Q: Could my choice of base be the problem? I'm using K₃PO₄.

A: Yes, potentially. While thermal energy is the main driver, the base can play a secondary role. For highly sensitive substrates, a stronger base like K₃PO₄ might exacerbate deprotection compared to milder options, especially if localized heating occurs.

  • Actionable Advice: If deprotection persists even at lower temperatures, switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent alternatives that are often sufficient to facilitate the catalytic cycle without being overly harsh.[4]

Q: My substrate is an aryl chloride, which I know is less reactive. Do I have to use high temperatures?

A: Not necessarily. While aryl chlorides are indeed less reactive than bromides or iodides, modern catalysts are highly effective for activating C-Cl bonds.[5][8] Using a highly active catalyst system, such as an XPhos or SPhos-ligated palladium precatalyst, can enable the coupling of aryl chlorides at temperatures low enough (e.g., 40-60 °C) to preserve the Boc group.[5] It is a misconception that chlorides always require forcing conditions.

Data & Protocols

Table 1: Recommended Conditions for Low-Temperature Suzuki Coupling

This table provides starting points for optimizing a Suzuki coupling reaction to prevent Boc deprotection.

ComponentRecommendation for Sensitive SubstratesRationale & Comments
Catalyst System Precatalyst: XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Pre-formed catalysts provide rapid generation of the active Pd(0) species, crucial for low-temperature initiation. Buchwald ligands offer high activity.[4][6][7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Milder bases that minimize potential side reactions while being effective for the catalytic cycle.[4] K₃PO₄ is also excellent but can be more aggressive.[5]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OCommon solvent systems that work well with the recommended catalysts and bases. Ensure solvents are thoroughly degassed.[8]
Temperature Start at Room Temperature; gently warm to 40-60 °C if needed.The primary goal is to avoid the high temperatures that cause thermal Boc cleavage. Many modern systems work efficiently in this range.[5][9][10]
Aryl Halide R-I > R-OTf > R-Br >> R-ClIf you have synthetic flexibility, choosing a more reactive halide (Br, I) over a chloride can facilitate lower reaction temperatures.[8]
Visual Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing and solving issues related to unwanted Boc deprotection during Suzuki coupling.

Boc_Deprotection_Troubleshooting start Start: Suzuki Rxn with Boc-Substrate check_deprotection Monitor by TLC/LC-MS Is Boc Deprotection >5%? start->check_deprotection success Success! Reaction Conditions are Suitable. check_deprotection->success No check_temp What is the Reaction Temperature? check_deprotection->check_temp Yes high_temp_action Action: 1. Lower Temp to RT - 60°C 2. Re-evaluate Reaction Rate check_temp->high_temp_action > 70°C check_rate Is the Reaction Too Slow at Lower Temperature? check_temp->check_rate ≤ 70°C high_temp_action->check_rate check_rate->success No slow_rate_action Action: Upgrade Catalyst System • Use Buchwald Ligand (SPhos, XPhos) • Use Palladacycle Precatalyst (G3/G4) check_rate->slow_rate_action Yes check_base check_base slow_rate_action->check_base check_base->success

Caption: Troubleshooting flowchart for unwanted Boc deprotection.

Protocol: Low-Temperature Suzuki Coupling of a Boc-Protected Aryl Bromide

This protocol is a robust starting point for coupling reactions where Boc group stability is paramount.

Materials:

  • Boc-protected Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the Boc-protected aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Degassing (Critical Step): Separately, prepare a 5:1 mixture of 1,4-dioxane and water. Thoroughly degas this solvent mixture by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Setup: Add the degassed solvent mixture to the Schlenk flask containing the solids via cannula or syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution:

    • Begin stirring the mixture at room temperature (20-25 °C).

    • Monitor the reaction progress every 1-2 hours by TLC or LC-MS.

    • If the reaction is sluggish after 4-6 hours, gently warm the mixture to 40-50 °C using a pre-heated oil bath. Avoid temperatures above 60 °C.

  • Work-up:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired Boc-protected biaryl product.

References
  • Title: Thermal Methods for Boc Deprotection. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link] (Note: This is a direct download link to a zip file from the official ACS site containing multiple guides, including the one for Boc deprotection.)

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Source: Molecules (MDPI). URL: [Link]

  • Title: Specific solvent issues with BOC deprotection. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Source: Chemistry – A European Journal. URL: [Link]

  • Title: Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Source: Molecules (MDPI). URL: [Link]

  • Title: BOC Protection and Deprotection. Source: J&K Scientific LLC. URL: [Link]

  • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Source: ResearchGate. URL: [Link]

  • Title: Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Source: Organic Letters (ACS Publications). URL: [Link]

Sources

Removing palladium catalyst residues from "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Purification of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Welcome to the technical support guide for removing palladium catalyst residues from "this compound". This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for further downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the likely source and state of palladium contamination in my synthesis of this compound?

A1: This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] In these reactions, a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is often used.[1] The residual palladium in your crude product can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticulate palladium, which can make removal challenging.

Q2: Why is it critical to remove palladium residues?

A2: Palladium is a heavy metal with potential toxicity. For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities.[2] For oral medications, the permitted daily exposure to palladium is typically capped at 100 µ g/day .[2] Beyond regulatory compliance, residual palladium can interfere with subsequent synthetic steps, poison other catalysts, or compromise the results of biological assays.

Q3: What are the primary methods for palladium removal?

A3: The most common methods involve adsorption, extraction, crystallization, and chromatography.[3][4]

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3][4]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[3]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[3]

  • Chromatography: Employing techniques like column chromatography to separate the compound from the catalyst.[5]

Q4: How do I accurately measure the palladium concentration in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace metal impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[6][7][8] This method is highly sensitive and provides accurate data to validate your purification process.[6][9]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: My initial purification by column chromatography still leaves a grey or black tint in my product, and ICP-MS shows >100 ppm of Palladium.

Cause: Standard silica gel chromatography can be ineffective at removing all forms of palladium, especially fine colloidal particles that may co-elute with your product.[6][10]

Solution: Implement a Scavenging Protocol.

Metal scavengers are materials functionalized with groups that have a high affinity for palladium, effectively binding and removing it from solution.[11][12] Thiol-functionalized silica is a widely used and effective choice.[12][13]

Step-by-Step Protocol: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate, THF, or dichloromethane.[3]

  • Scavenger Selection: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol).

  • Calculation: Calculate the amount of scavenger needed. For an initial screening, using 4-8 molar equivalents of the scavenger relative to the initial palladium catalyst loading is a good starting point.[14][15]

  • Incubation: Add the scavenger to the solution and stir the mixture at room temperature. Scavenging is often complete within 1-2 hours, but longer times (up to 18 hours) or gentle heating (40-60 °C) can improve efficiency.[3][14]

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger, which now has the palladium bound to it.[3][5]

  • Rinsing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.[3]

  • Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the purified product for residual palladium using ICP-MS.[3]

Issue 2: The yield of my final product is low after using a scavenger or activated carbon.

Cause: Adsorbents like activated carbon and some scavengers can non-specifically bind to your target molecule, leading to product loss.[4] Activated carbon, for instance, has been reported to adsorb up to 0.6 g of product per gram of carbon used.[4]

Solutions & Optimization:

  • Minimize Adsorbent: Use the minimum effective amount of the scavenger. Run small-scale optimization experiments to determine the lowest quantity of scavenger that achieves the desired palladium level.

  • Solvent Selection: The choice of solvent can impact the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific adsorption.[3]

  • Alternative Scavengers: Screen different types of scavengers. Some may have higher selectivity for palladium with lower affinity for your specific compound. A comparison of common scavengers is provided in Table 1.

  • Change Purification Method: If product loss remains high, consider switching to a different purification strategy, such as crystallization or liquid-liquid extraction with an aqueous solution containing a palladium-complexing agent.[3]

Table 1: Comparison of Common Palladium Scavenging Agents

Scavenger TypeFunctional GroupTypical SolventsProsCons
Thiol-based Silica [12][13]-SHTHF, DCM, Ethyl AcetateHighly effective for various Pd species, robust, scalable.Can be more expensive than carbon.
Thiourea-based Silica [12]-C(=S)N₂H₂Organic SolventsVersatile for many forms of palladium.Potential for leaching of the functional group.
Activated Carbon [4][16]Carbon latticeToluene, THFInexpensive, effective for Pd(0).[4][16]Can cause significant product loss due to non-specific adsorption, may require higher temperatures and longer times.[4]
Polymer-based Scavengers Amine, Thiol, etc.VariesHigh capacity, can be used in flow chemistry setups.May swell in certain solvents, potentially lower thermal stability than silica.
Issue 3: Palladium removal is inconsistent from one batch to the next.

Cause: The speciation of the residual palladium (the specific chemical forms it exists in) can vary between batches depending on minor variations in reaction conditions, work-up procedures, or exposure to air. Different palladium species may have different affinities for your chosen purification medium.

Solutions & Optimization:

  • Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in palladium species.

  • Consider a Pre-treatment Step: A mild oxidation (e.g., exposure to air) or reduction step can sometimes convert the various palladium species into a single, more easily removed form.

  • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[3] Screening multiple scavengers is recommended.

Workflow and Visualization

A logical approach to selecting a purification strategy is crucial for efficient process development. The following diagram outlines a decision-making workflow.

Palladium_Removal_Workflow start Crude Product (High Pd Content) check_pd_level Measure Pd Level (ICP-MS) start->check_pd_level high_pd > 500 ppm Pd check_pd_level->high_pd High medium_pd 50-500 ppm Pd check_pd_level->medium_pd Medium low_pd < 50 ppm Pd check_pd_level->low_pd Low bulk_removal Bulk Removal Step: - Activated Carbon Treatment - Aqueous Wash (e.g., N-acetyl cysteine) high_pd->bulk_removal scavenging Targeted Scavenging: - Thiol-Silica Scavenger - Polymer-Bound Scavenger medium_pd->scavenging crystallization Final Polishing: - Recrystallization low_pd->crystallization bulk_removal->check_pd_level Re-analyze scavenging->crystallization Optional final_analysis Final Product Analysis (ICP-MS) < 10 ppm Pd scavenging->final_analysis crystallization->final_analysis

Sources

Technical Support Center: Scaling the Synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize, troubleshoot, and scale up the production of this key synthetic intermediate. As a molecule analogous to intermediates in medicinal chemistry, particularly in the development of protease inhibitors, a robust and scalable synthetic route is paramount.[1]

This document provides field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the causality behind experimental choices.

Synthetic Strategy Overview

The most reliable and scalable synthesis of this compound involves a two-step sequence starting from 3-(aminomethyl)phenylacetic acid. This strategy prioritizes the protection of the more reactive amine functional group before proceeding with the esterification of the less reactive carboxylic acid. This sequence prevents undesirable side reactions, such as amide formation, and simplifies purification.

Synthetic_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Esterification Start 3-(Aminomethyl)phenylacetic Acid Step1_Product 2-(3-((tert-Butoxycarbonylamino)methyl)phenyl)acetic Acid Start->Step1_Product (Boc)₂O, Base Solvent (e.g., THF/Water) Step2_Product This compound Step1_Product->Step2_Product Methanol (MeOH) Catalytic Acid (e.g., H₂SO₄) Heat

Caption: Recommended two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route?

The recommended route is a two-step process: (1) Boc-protection of 3-(aminomethyl)phenylacetic acid, followed by (2) acid-catalyzed esterification. This approach is superior for scaling because the reaction conditions are well-defined, reagents are cost-effective, and purification of the intermediate and final product is straightforward. Attempting to esterify first can lead to polymerization or self-condensation of the starting material under certain conditions.

Q2: How should I select the base and solvent for the Boc protection step?

The Boc protection of primary amines is a highly efficient reaction with flexible conditions.[2]

  • Base: For scalability, an inorganic base like sodium bicarbonate or sodium hydroxide is cost-effective and efficient. Organic bases like triethylamine (TEA) are also common.[3] The base neutralizes the acidic proton on the amine, facilitating its nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[3]

  • Solvent: A biphasic system of water and a solvent like Tetrahydrofuran (THF) or Dioxane is often ideal.[2] The amine salt starting material has good solubility in water, while the (Boc)₂O reagent and the protected product are soluble in the organic phase. This facilitates both the reaction and the subsequent workup.

Q3: What are the critical parameters for the acid-catalyzed (Fischer) esterification?

Fischer esterification is an equilibrium-driven process. To ensure high conversion on a large scale:

  • Use of Excess Reagent: Methanol should be used in large excess, often serving as the reaction solvent itself. This shifts the equilibrium towards the product side.[4]

  • Water Removal: The reaction produces water, which can hydrolyze the ester product back to the starting material. While not always necessary if a large excess of methanol is used, for very high conversions, a Dean-Stark apparatus could be employed with a co-solvent like toluene, although this adds complexity.

  • Catalyst Concentration: A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) is sufficient. Typically, 1-5 mol% is used. Excessive acid can increase the risk of deprotecting the Boc group.[1]

Q4: How can I monitor the progress of each reaction step effectively?

Thin Layer Chromatography (TLC) is the most effective method.

  • For Boc Protection: Use a mobile phase like 10% Methanol in Dichloromethane (DCM). The starting amino acid will remain at the baseline (Rf ≈ 0), while the Boc-protected product will move up the plate (Rf ≈ 0.4-0.6).

  • For Esterification: Use a mobile phase like 30-40% Ethyl Acetate in Hexanes. The starting carboxylic acid will have a lower Rf value than the final methyl ester product due to differences in polarity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step 1: Boc Protection

Q: My Boc protection reaction is sluggish or incomplete, with significant starting material remaining.

A: This is a common issue with several potential causes:

  • Cause 1: Insufficient Reagent. The (Boc)₂O reagent can slowly degrade, especially if exposed to moisture.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. For a new bottle of reagent, 1.05 equivalents may suffice. Confirm the purity of your starting material to ensure accurate stoichiometry.

  • Cause 2: Ineffective Base. The chosen base may not be strong enough or may not be sufficiently soluble in the reaction medium.

    • Solution: Ensure at least one equivalent of base is used. If using a biphasic system with NaOH, ensure vigorous stirring to facilitate phase transfer. For anhydrous conditions, triethylamine (TEA) is a reliable choice.[3]

  • Cause 3: Low Temperature. While the reaction is often exothermic, low ambient temperatures can slow the rate.

    • Solution: The reaction is typically run at room temperature. If it is slow, gentle heating to 40°C can increase the rate without causing significant side reactions.[2]

Q: I'm observing a significant byproduct in my reaction mixture.

A: The most likely byproduct is the di-protected amine (where a second Boc group attaches to the carbamate nitrogen) or urea formation from isocyanate.

  • Cause: These side reactions are typically caused by excessive heat or an overly strong base in anhydrous conditions.

    • Solution: Maintain the reaction temperature at or below 40°C. Avoid excessively strong bases like sodium hydride unless necessary for a specific substrate. The standard conditions (e.g., NaHCO₃ in THF/water) are generally very clean for primary benzylamines.[5]

Step 2: Esterification

Q: The esterification is not going to completion, and I'm left with starting acid.

A: This points to an issue with the reaction equilibrium.

  • Cause 1: Presence of Water. Water in the starting material, solvents, or generated during the reaction pushes the equilibrium backward.

    • Solution: Ensure your Boc-protected starting material is thoroughly dried under vacuum before proceeding. Use anhydrous methanol. Using methanol as the solvent (a large excess) is usually sufficient to drive the reaction to completion.[4]

  • Cause 2: Inactive Catalyst. The acid catalyst may have been neutralized.

    • Solution: Ensure no residual base from the previous step is carried over. If necessary, add a fresh portion of concentrated sulfuric acid.

Q: I am losing the Boc protecting group during the esterification step.

A: The Boc group is known to be labile under strong acidic conditions.[5][6]

  • Cause: The combination of strong acid (H₂SO₄) and elevated temperature is causing the tert-butyl carbamate to hydrolyze.

    • Solution 1 (Process Optimization): Minimize the reaction temperature and time. Heat the reaction to a gentle reflux (approx. 65°C for methanol) and monitor by TLC. As soon as the starting material is consumed, cool the reaction down and proceed with the workup.

    • Solution 2 (Alternative Reagents): For smaller, lab-scale synthesis where cost is less of a concern, milder esterification methods can be used. For example, using methyl iodide with a base like cesium carbonate in DMF is effective but less suitable for large-scale production due to reagent cost and toxicity.

Step 3: Purification & Isolation

Q: My final product is a persistent oil and will not crystallize.

A: This indicates the presence of impurities that are inhibiting lattice formation.

  • Cause: Residual solvent or side products from the reaction are the most common culprits.

    • Solution 1: High-Vacuum Drying. Ensure all solvent is removed by drying the oil under high vacuum, possibly with gentle heating (40-50°C).

    • Solution 2: Chromatographic Purification. The most reliable method to obtain a pure, crystallizable product is flash column chromatography.[1] A gradient of hexanes:ethyl acetate (starting from 8:2) is reported to effectively isolate the target compound.[1]

    • Solution 3: Recrystallization. Once a high-purity oil is obtained, recrystallization from a methanol/water mixture can yield a crystalline solid suitable for pharmaceutical use.[1]

Q: I am experiencing poor separation during column chromatography.

A: This can be due to improper column packing or an unoptimized solvent system.

  • Cause: The polarity of the eluent is too high, causing the product and impurities to elute together, or the column is overloaded.

    • Solution: Meticulously develop your solvent system using TLC first. Aim for an Rf of ~0.3 for your product. Ensure the crude material is loaded onto the column in a minimal amount of solvent. As a rule of thumb, the mass of the crude product should not exceed 1/30th the mass of the silica gel.

Caption: A decision-making workflow for troubleshooting.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-((tert-Butoxycarbonylamino)methyl)phenyl)acetic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-(aminomethyl)phenylacetic acid (1.0 eq). Add THF and Water (e.g., a 2:1 mixture) to form a stirrable slurry.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add sodium bicarbonate (2.5 eq) portion-wise.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O.

    • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with cold 1M HCl. The product should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the dried 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~2 mol%) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

    • If necessary, purify by flash chromatography on silica gel using a hexanes:ethyl acetate gradient.[1]

Data and Performance Metrics

The following table summarizes expected outcomes based on literature and typical lab results.

ParameterStep 1: Boc ProtectionStep 2: EsterificationOverall
Typical Yield 90-98%85-95%76-93%
Purity (Crude) >95%>90%-
Purity (Purified) ->98%[1]>98%
Key Reagents (Boc)₂O, NaHCO₃MeOH, H₂SO₄-
Solvent THF / WaterMethanol-
Temperature 0°C to Room TempReflux (~65°C)-
Duration 4-6 hours3-5 hours-

Analytical Confirmation: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic singlets for the Boc group's tert-butyl protons (~1.4 ppm) and the methyl ester protons (~3.7 ppm).[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 280.1549.[1]

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing phenyl-acetic acid esters.
  • European Patent Office. (n.d.). Synthesis of phenylacetic acid esters. Retrieved from [Link]

  • Liu Shaohua. (2017). Method for preparing substituted phenylacetic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and crystal structure of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, C23H23NO6. Retrieved from [Link]

  • ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of phenylacetic acid derivatives.
  • Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Retrieved from [Link]

  • Suwal, S. (2021). Synthesis of Library of N-t-boc Amino ester. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment by Quantitative NMR: An In-depth Analysis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities can impact the stability, bioavailability, and toxicity of a drug product, making their precise quantification a regulatory and scientific necessity.[1][2] The International Council for Harmonisation (ICH) guidelines, such as ICH Q3A, provide a stringent framework for the control of impurities in new drug substances.[1][3]

This guide focuses on Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate , a synthetic intermediate used in medicinal chemistry.[4] We will provide an in-depth technical guide on assessing its purity using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we will objectively compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC), a widely used orthogonal method, supported by experimental data and protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a robust, accurate, and efficient method for purity determination.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical tool, distinguished by its status as a primary ratio method of measurement.[5][6] Unlike chromatographic techniques that often rely on analyte-specific reference standards and response factors, qNMR leverages a fundamental principle of NMR spectroscopy: the integral of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[7][8]

This unique characteristic allows for the determination of the purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.[9] The technique is recognized by major pharmacopeias and standards bodies, including the U.S. Pharmacopeia and the National Institute of Standards and Technology (NIST), as a primary analytical method capable of providing SI-traceable results.[8][10][11][12]

Key Advantages of qNMR:

  • Universality: A single certified internal standard can be used to quantify a wide range of compounds.[13]

  • No Reference Standard for Analyte Required: Purity can be determined without an identical, highly characterized standard of the analyte itself.

  • Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and confirms the identity and structure of the analyte.

  • Non-destructive: The sample can be recovered after analysis.

  • Speed: For individual samples, qNMR can be significantly faster than developing and running a new chromatographic method.[14]

Experimental Protocol: qNMR Purity Assessment

This section details a robust, step-by-step methodology for determining the purity of this compound using ¹H-qNMR.

Materials and Reagents
  • Analyte: this compound (MW: 279.33 g/mol ).[15]

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%, MW: 116.07 g/mol ).

    • Causality behind choice: Maleic acid is selected because it is a stable, non-volatile solid, making it easy to weigh accurately.[13] It has a simple ¹H NMR spectrum consisting of a single sharp peak in DMSO-d6 (around 6.3 ppm) which does not overlap with any signals from the analyte.[16] Its high purity is certified, ensuring traceability.[17]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D) with low water content.

    • Causality behind choice: DMSO-d6 is an excellent solvent for a wide range of organic molecules, including both the analyte and the internal standard.[16] Its residual proton signal does not interfere with the signals of interest.

  • Equipment:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • High-quality 5 mm NMR tubes.

    • Analytical balance (readable to 0.01 mg).

    • Volumetric flasks, pipettes, and syringes.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte (m_a) dissolve Dissolve both in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet transfer->shim acquire Acquire Spectrum (Quantitative Parameters) shim->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Signals (I_a & I_std) phase_baseline->integrate calculate Calculate Purity (P_a) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for qNMR Purity Assessment.

Step-by-Step Methodology
  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using an analytical balance. Record the mass precisely (m_analyte).

    • To the same vial, add approximately 5-10 mg of the Maleic Acid internal standard. Record the mass precisely (m_std). The goal is to achieve a molar ratio between the analyte and standard that is close to 1:1 for optimal accuracy.[7]

    • Add approximately 0.7 mL of DMSO-d6 to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of DMSO-d6 and shim the magnetic field to achieve sharp, symmetrical peaks. For quantitative results, shimming on a static (non-spinning) sample is recommended to avoid spinning sidebands.[18]

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification. The following are critical:

      • Pulse Angle: 90° (determined for your specific probe).

      • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of any peak of interest (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for small molecules. This ensures complete relaxation of all protons between scans, which is paramount for accurate integration.[19]

      • Number of Scans: 16 to 64 scans are typically sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the peaks to be integrated).[20]

      • Acquisition Time: At least 2-4 seconds to ensure high digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum. Incorrect phasing or baseline correction can significantly distort integral values.[7]

    • Integrate the well-resolved, non-overlapping signals for both the analyte and the internal standard.

      • Analyte (a): Integrate the singlet corresponding to the methyl ester protons (-OCH₃) at ~3.6 ppm. This signal is a sharp singlet and represents 3 protons (N_a = 3).

      • Internal Standard (std): Integrate the singlet for the two vinylic protons of Maleic Acid at ~6.3 ppm (N_std = 2).

Data Analysis and Purity Calculation

The purity of the analyte, expressed as a mass fraction (%), is calculated using the following equation[5][7]:

Purity_a (%) = (I_a / N_a) * (N_std / I_std) * (MW_a / MW_std) * (m_std / m_a) * Purity_std (%)

Where:

  • I_a, I_std: Integral values for the analyte and internal standard.

  • N_a, N_std: Number of protons for the integrated signals of the analyte and standard.

  • MW_a, MW_std: Molecular weights of the analyte and standard.

  • m_a, m_std: Masses of the analyte and standard.

  • Purity_std: Certified purity of the internal standard.

Logical Diagram for Purity Calculation

G cluster_inputs Experimental Inputs cluster_constants Known Constants m_a Mass Analyte (m_a) P_a Calculated Purity (P_a) m_a->P_a m_std Mass Standard (m_std) m_std->P_a I_a Integral Analyte (I_a) I_a->P_a I_std Integral Standard (I_std) I_std->P_a MW_a MW Analyte (MW_a) MW_a->P_a MW_std MW Standard (MW_std) MW_std->P_a N_a Protons Analyte (N_a) N_a->P_a N_std Protons Standard (N_std) N_std->P_a P_std Purity Standard (P_std) P_std->P_a

Caption: Relationship of variables in the qNMR purity equation.

Representative Data and Calculation

The table below summarizes representative data for a purity assessment.

ParameterAnalyte (Methyl Ester)Internal Standard (Maleic Acid)
Mass (m)18.52 mg7.65 mg
Molecular Weight (MW)279.33 g/mol 116.07 g/mol
Number of Protons (N)32
Integral Value (I)5.885.92
Purity (P)To be calculated 99.8%

Calculation:

  • Step 1 (Molar Ratio from Integrals): (5.88 / 3) / (5.92 / 2) = 1.96 / 2.96 = 0.662

  • Step 2 (Mass Ratio): 7.65 mg / 18.52 mg = 0.413

  • Step 3 (MW Ratio): 279.33 / 116.07 = 2.407

  • Step 4 (Calculate Purity): 0.662 * 2.407 * 0.413 * 99.8% = 98.4%

Orthogonal Method Comparison: qNMR vs. HPLC

Relying on a single analytical method can be misleading.[20] Orthogonal methods, which rely on different principles, provide a more comprehensive and reliable assessment.[20] Here, we compare qNMR with a typical Reverse-Phase HPLC-UV method for purity determination.

HPLC-UV Protocol (Abbreviated)
  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile and Water.

  • Detection: UV at 254 nm.

  • Quantification: Area percent normalization, assuming all impurities have the same response factor as the main peak. This is a common approach when impurity standards are not available but is a significant source of potential inaccuracy.

Comparative Guide: qNMR vs. HPLC
FeatureqNMR HPLC-UV
Principle Spectroscopy (Nuclear Spin)Chromatography (Partitioning)
Quantification Basis Direct proportionality of signal to molar concentration. A primary ratio method.[6]Based on the absorption of UV light. Requires response factors.
Reference Standard Requires a certified internal standard, but not of the analyte itself.[8]Typically requires a highly purified reference standard of the analyte for accurate assay determination. Area % is an estimate.
Accuracy & Traceability High accuracy, directly traceable to SI units via certified standards.[6][21]Accuracy depends heavily on the purity of the reference standard and the similarity of response factors for impurities.
Selectivity Excellent. Can distinguish and quantify components even in complex mixtures, provided signals are resolved.[7]High. Excellent for separating closely related impurities and isomers.
Sample Throughput Fast for single samples (~15-20 min/sample).[13] Slower for large batches.Slower for single samples (method development, equilibration), but highly efficient for large batches with an autosampler.
Detection of Impurities Detects all proton-containing species. May not detect non-protonated impurities.Detects chromophoric impurities. May not detect impurities lacking a UV chromophore.[20]
Sample Preparation Simple: weigh, dissolve, and run.More complex: preparation of mobile phases, sample dilution, filtering.
Cost (Instrument) High initial capital cost.Lower initial capital cost.

Conclusion

Quantitative NMR is a robust, accurate, and highly reliable method for the purity assessment of pharmaceutical intermediates like this compound. Its status as a primary ratio method provides a direct route to SI-traceable purity values, often with simpler sample preparation and faster turnaround times for individual samples compared to HPLC.[14][22] While HPLC remains an invaluable tool for separating and detecting trace impurities, particularly in high-throughput settings, qNMR offers a compelling and often superior alternative for definitive purity assignment. The use of these two orthogonal techniques in tandem provides the highest level of confidence in the quality and consistency of drug substances, ensuring a solid foundation for drug development and manufacturing.[23][24]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Webster, G., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • What is qNMR and why is it important? (n.d.).
  • qNMR. (n.d.). Retrieved from Bureau International des Poids et Mesures (BIPM) website.
  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018). Retrieved from National Institute of Standards and Technology website.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. (n.d.).
  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(19), 11629–11637. [Link]

  • Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. (n.d.).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
  • Pauli, G. F., et al. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 78(05).
  • Stimuli Article (qNMR). (n.d.).
  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(4), 517. [Link]

  • This compound. (n.d.).
  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023).
  • Impurity guidelines in drug development under ICH Q3. (n.d.).
  • High-Performance Quantitative H-1 NMR. (n.d.).
  • A Standard for Standards. (2018). Retrieved from National Institute of Standards and Technology website.
  • NIST PS1 Certificate of Analysis. (n.d.). Retrieved from National Institute of Standards and Technology website.
  • Methyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate. (n.d.).
  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from University of Illinois Chicago, College of Pharmacy.
  • Pauli, G. F., et al. (2008). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • Pauli, G. F., et al. (2012).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). Retrieved from European Medicines Agency (EMA) website.
  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. (1999).
  • Westwood, S., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113.
  • methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate. (n.d.).
  • ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.).
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). Retrieved from FUJIFILM Wako Chemicals Europe GmbH website.
  • Standards for qNMR. (n.d.).
  • QNMR – a modern alternative to HPLC. (n.d.).
  • Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
  • Purity comparison by NMR and HPLC. (2014).
  • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2016).
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2015).
  • 3-((((1,1-Dimethylethoxy)carbonyl)amino)methyl)benzeneacetic acid. (n.d.).
  • methyl phenyl acetate. (n.d.).

Sources

A Comparative Guide to Amine Protection Strategies in Peptide Synthesis: Boc vs. Fmoc for Aminomethylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

To our colleagues in research, science, and drug development,

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering pathways to enhanced stability, potency, and novel functionalities.[1][2] Among these, aminomethylphenylacetic acid derivatives serve as valuable scaffolds. However, their successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the temporary Nα-protecting group. This guide provides an in-depth, objective comparison of two dominant strategies: the use of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (a Boc-protected derivative) versus an analogous Fmoc-protected aminomethylphenylacetic acid.

The fundamental distinction between these two approaches lies in their orthogonal protection schemes, which dictate the chemical environments used throughout the synthesis.[3] The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, cleaved by a secondary amine, most commonly piperidine.[3][4] This difference has profound implications for synthesis strategy, crude product purity, and compatibility with sensitive residues.

At a Glance: Key Differences in Protective Group Strategies
FeatureThis compound (Boc Strategy)Fmoc-Protected Aminomethylphenylacetic Acid (Fmoc Strategy)
Nα-Deprotection Condition Acid-labile (e.g., Trifluoroacetic Acid - TFA)[3][5]Base-labile (e.g., 20% Piperidine in DMF)[6][7]
Side-Chain Protection Typically Benzyl-based (requires strong acid like HF for final cleavage)[3]Typically tert-Butyl-based (acid-labile, removed with TFA during final cleavage)[3][]
Orthogonality Good, but repeated acid treatment can lead to side-chain protecting group loss.[9]Excellent; distinct base/acid cleavage mechanisms for Nα and side-chain groups.[6][9]
Reaction Monitoring Not straightforward.Real-time monitoring via UV absorbance of the cleaved Fmoc-dibenzofulvene adduct.[6][10]
Compatibility May be advantageous for some "difficult" or aggregation-prone sequences.[9][11]Generally preferred for its milder conditions and compatibility with acid-sensitive residues.[][]
Final Cleavage Often requires hazardous strong acids like HF or TFMSA.[13][14]Milder conditions, typically using TFA.[9]

Deep Dive: Causality and Experimental Choices

The choice between a Boc or Fmoc strategy for incorporating aminomethylphenylacetic acid is not arbitrary; it is dictated by the specific requirements of the target peptide.

The Case for Fmoc-Protected Aminomethylphenylacetic Acid

The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions.[3][9]

Key Advantages:

  • Mild Deprotection: The use of a weak base like piperidine for Nα-deprotection is the most significant advantage.[6] This prevents the degradation of acid-sensitive moieties within the peptide sequence or on the solid support linker.[15] For complex peptides with multiple functional groups, this is a critical consideration.

  • Superior Orthogonality: The Fmoc/tBu strategy offers true orthogonality.[9] The base-lability of the Fmoc group is completely distinct from the acid-lability of the tert-butyl-based side-chain protecting groups. This allows for selective deprotection at each step without the risk of premature side-chain deprotection that can occur with the repeated TFA treatments in Boc-SPPS.[9]

  • Real-Time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance.[6] Upon cleavage, the resulting dibenzofulvene-piperidine adduct can be quantified spectrophotometrically, allowing for real-time monitoring of both the deprotection and coupling steps.[10][16] This provides an invaluable diagnostic tool during automated synthesis to ensure each cycle proceeds to completion.

Workflow Visualization: Fmoc-Based SPPS Cycle

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongated Elongated Peptide Chain (Ready for next cycle) Wash2->Elongated Repeat Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

The Niche for this compound (Boc Strategy)

While Fmoc is dominant, the Boc strategy remains a powerful tool for specific applications.

Key Advantages:

  • Aggregation Disruption: For certain hydrophobic sequences prone to aggregation, the Boc strategy can offer an advantage.[3] The acidic TFA deprotection step protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, potentially leading to higher yields.[11]

  • Thioester Synthesis: The Boc strategy is often preferred for the synthesis of peptide thioesters, which are crucial intermediates for native chemical ligation.[13][17]

Challenges with the Boc Approach:

The primary drawback of the Boc strategy is the harsh acidic conditions required. Repeated exposure to TFA can lead to the gradual loss of acid-labile side-chain protecting groups.[9] Furthermore, the final cleavage step often necessitates the use of highly corrosive and hazardous hydrofluoric acid (HF), which requires specialized equipment.[13][14] The tert-butyl cation generated during deprotection can also lead to side reactions, such as the alkylation of nucleophilic side chains, requiring the use of scavengers.[18][19]

Workflow Visualization: Boc-Based SPPS Cycle

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-Protected N-Terminus) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA/DCM) Deprotection->Wash_Neutralize Coupling Amino Acid Coupling (Activated Boc-AA) Wash_Neutralize->Coupling Wash Wash (DCM) Coupling->Wash Elongated Elongated Peptide Chain (Ready for next cycle) Wash->Elongated Repeat Cycle

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols: A Self-Validating System

The following protocols outline the key steps for incorporating an aminomethylphenylacetic acid derivative using both Fmoc and Boc strategies.

Protocol 1: Fmoc-Protected Aminomethylphenylacetic Acid Coupling

This protocol assumes the synthesis is proceeding on a standard solid-phase resin (e.g., Rink Amide resin) and the previous amino acid's Fmoc group has just been removed.

  • Resin Preparation: The resin with the free N-terminal amine is washed thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-aminomethylphenylacetic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The formation of a yellow color indicates activation.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the coupling time or perform a double coupling.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Proceed to Deprotection: The resin is now ready for the deprotection of the newly added Fmoc group to continue chain elongation.

Protocol 2: this compound Coupling

This protocol follows the deprotection and neutralization of the previous Boc-protected amino acid.

  • Resin Preparation: The neutralized, resin-bound peptide is washed with DCM (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 eq.) in DCM.

    • Add DIC (3 eq.) to the solution and allow to pre-activate for 5-10 minutes at 0°C.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

  • Washing: Wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Proceed to Deprotection: The resin is now ready for the TFA-mediated deprotection of the Boc group.

Quantitative Data Summary: A Comparative Analysis

ParameterBoc StrategyFmoc StrategyRationale & Causality
Typical Coupling Efficiency >99%>99%With modern coupling reagents (e.g., HBTU, HATU, DIC), both strategies achieve high efficiency.[20] The choice often depends more on the specific amino acid sequence than the protecting group itself.
Deprotection Time 5-30 minutes[21]5-20 minutes[21]Both deprotection reactions are generally rapid under standard conditions.
Crude Purity Variable, can be lower due to side reactions from repeated acidolysis.Generally higher due to milder deprotection steps.[3]The mild base cleavage in Fmoc-SPPS minimizes side reactions like premature side-chain deprotection, leading to a cleaner crude product.[]
Final Cleavage Yield Typically 60-80%Typically 70-90%Milder TFA cleavage in the Fmoc strategy often results in higher recovery of the target peptide compared to the harsh HF cleavage required in many Boc protocols.

Conclusion and Expert Recommendations

For the majority of applications involving the incorporation of aminomethylphenylacetic acid derivatives, the Fmoc-protection strategy is recommended . Its mild deprotection conditions, superior orthogonality, and the ability for real-time reaction monitoring contribute to higher crude peptide purity and a more controlled synthesis process.[6][][9] This is particularly true for the synthesis of longer or more complex peptides, and those containing acid-sensitive functionalities.

The Boc-protection strategy , utilizing reagents like this compound, remains a valuable alternative for specific, challenging cases. Its utility in mitigating aggregation for certain hydrophobic sequences and its established role in thioester synthesis should not be overlooked.[3][11] However, researchers must be equipped to handle the more hazardous reagents and be prepared for more complex purification challenges due to potential side reactions.[13][19]

Ultimately, the optimal choice is contingent upon a careful analysis of the target peptide's sequence, the presence of sensitive functional groups, and the available laboratory infrastructure.

References

  • ChemPep. Overview of Fmoc Amino Acids.
  • Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Benchchem.
  • BOC Sciences.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
  • Dilunbio. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • Xcessbio. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. Understanding the role of the Fmoc protecting group in peptide synthesis.
  • BOC Sciences.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

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A Comparative Analysis of Boc and Cbz Protecting Groups for 3-Aminomethylphenylacetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the judicious selection of protecting groups is a critical determinant of a synthetic route's success. For a molecule like 3-aminomethylphenylacetic acid, a valuable building block in medicinal chemistry, the protection of its primary amine is a key strategic consideration.[1][2] This guide provides a comprehensive, data-driven comparison of two of the most stalwart amine-protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). Our analysis is grounded in experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic endeavors.

The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship in multi-step syntheses.[3][4][5] The Boc group is characteristically acid-labile, while the Cbz group is typically removed under neutral hydrogenolysis conditions.[3][4][5] This orthogonality is a powerful tool, enabling the selective deprotection of one group while the other remains intact.[3][5][6]

At a Glance: Key Differences Between Boc and Cbz Protection

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Cleavage Condition Acid-labile (e.g., TFA, HCl)[3][7]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[5][7]Stable under acidic and basic conditions.[4][7]
Key Advantage Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[3][6]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[4][6]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[3][8]Incomplete cleavage or side reactions with sulfur-containing amino acids.[6]

The tert-Butoxycarbonyl (Boc) Group: A Versatile Acid-Labile Protector

The Boc group is one of the most frequently utilized amine protecting groups in organic synthesis, celebrated for its straightforward introduction and distinct deprotection pathway.[9]

Advantages of Boc Protection:
  • Acid-Labile Cleavage : The Boc group is readily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][10] This is a significant benefit when other parts of the molecule are sensitive to hydrogenolysis or basic conditions.

  • Orthogonality : It is orthogonal to the Cbz (hydrogenolysis-labile) and Fmoc (base-labile) protecting groups, a critical feature for complex, multi-step syntheses.[4][6]

  • High Yields : Both the protection and deprotection steps typically proceed in high yields.[11]

Disadvantages and Mechanistic Considerations:
  • Harsh Acidic Conditions : The strong acids required for deprotection can be detrimental to substrates with other acid-sensitive functional groups.[3]

  • tert-Butyl Cation Side Reactions : The deprotection mechanism generates a reactive tert-butyl cation.[8][12] This cation can lead to undesired alkylation of nucleophilic residues, such as tryptophan or methionine, if present in the molecule.[3] The use of scavengers can mitigate this issue.[8]

  • Gaseous Byproducts : The deprotection process releases isobutylene and carbon dioxide as gaseous byproducts.[3]

Experimental Workflow: Boc Protection and Deprotection

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3_APA 3-Aminomethylphenylacetic Acid Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃) 3_APA->Boc_Anhydride Protection Boc_3_APA Boc-Protected 3-Aminomethylphenylacetic Acid Boc_Anhydride->Boc_3_APA Boc_3_APA_dep Boc-Protected 3-Aminomethylphenylacetic Acid Acid Strong Acid (e.g., TFA or HCl) Boc_3_APA_dep->Acid Deprotection Free_Amine 3-Aminomethylphenylacetic Acid Acid->Free_Amine Byproducts CO₂ + Isobutylene Acid->Byproducts

Caption: Workflow for Boc protection and deprotection of 3-aminomethylphenylacetic acid.

The Carboxybenzyl (Cbz) Group: A Robust Hydrogenolysis-Labile Protector

The Cbz group, introduced in the early days of peptide chemistry, remains a highly relevant and robust protecting group.[13][14]

Advantages of Cbz Protection:
  • Mild Deprotection : The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which occurs under neutral pH.[4][15] This makes it compatible with molecules containing acid- or base-sensitive functional groups.[3][15]

  • Robust Stability : The Cbz group is stable under both acidic and basic conditions, providing a high degree of reliability during multi-step syntheses.[4][7][16]

  • Alternative Deprotection : While hydrogenolysis is standard, the Cbz group can also be cleaved by strong acids (e.g., HBr in acetic acid) or nucleophilic attack, offering some flexibility.[3][15]

Disadvantages and Mechanistic Considerations:
  • Catalyst Sensitivity : The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.

  • Incompatibility with Reducible Groups : The hydrogenolysis conditions are not compatible with other functional groups that are susceptible to reduction, such as alkenes, alkynes, or some nitro groups.[12]

  • Safety Concerns with Hydrogen : The use of hydrogen gas requires appropriate safety precautions, especially on a large scale.[17]

Experimental Workflow: Cbz Protection and Deprotection

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 3_APA_cbz 3-Aminomethylphenylacetic Acid Cbz_Cl Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃) 3_APA_cbz->Cbz_Cl Protection Cbz_3_APA Cbz-Protected 3-Aminomethylphenylacetic Acid Cbz_Cl->Cbz_3_APA Cbz_3_APA_dep Cbz-Protected 3-Aminomethylphenylacetic Acid Hydrogenolysis H₂, Pd/C Cbz_3_APA_dep->Hydrogenolysis Deprotection Free_Amine_cbz 3-Aminomethylphenylacetic Acid Hydrogenolysis->Free_Amine_cbz Byproducts_cbz CO₂ + Toluene Hydrogenolysis->Byproducts_cbz

Caption: Workflow for Cbz protection and deprotection of 3-aminomethylphenylacetic acid.

Quantitative Performance Data

The following tables summarize typical experimental data for the protection of an amino group and the subsequent deprotection of the N-protected derivative.

Table 1: Amine Protection Efficiency

Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with base (e.g., NaHCO₃), room temperature.[18]90-95%[11]
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous solution with base (e.g., Na₂CO₃), 0 °C to room temperature.[19][20]~88%[11]

Table 2: Deprotection Conditions and Efficiency

Protected AmineDeprotection MethodReagents and ConditionsTypical Yield
Boc-Protected AcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[21]Excellent (often quantitative)[7]
Cbz-Protected Catalytic HydrogenolysisH₂, Pd/C in a solvent like methanol or ethanol at room temperature.[7][19]Excellent (often >90%)[7]

Detailed Experimental Protocols

Protocol 1: Boc Protection of 3-Aminomethylphenylacetic Acid
  • Dissolution : Dissolve 3-aminomethylphenylacetic acid (1.0 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Base Addition : Add a mild base, such as sodium bicarbonate (2.0 equivalents).

  • Reagent Addition : Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted (Boc)₂O.

  • Acidification and Extraction : Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a dilute acid (e.g., 1 M HCl).

  • Isolation : Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Acid-Catalyzed Boc Deprotection
  • Dissolution : Dissolve the Boc-protected 3-aminomethylphenylacetic acid in an appropriate solvent, such as dichloromethane (DCM).[21]

  • Acid Addition : Add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM) to the solution at 0 °C.[21]

  • Reaction : Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to a few hours.[7] Monitor the reaction progress by TLC or LC-MS.[21]

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure.[21] Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[21]

  • Isolation : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine.[21]

Protocol 3: Cbz Protection of 3-Aminomethylphenylacetic Acid (Schotten-Baumann Conditions)
  • Dissolution : Dissolve 3-aminomethylphenylacetic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[19]

  • Reagent Addition : While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[19]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[19]

  • Work-up : Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[19]

  • Acidification and Extraction : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[19]

  • Isolation : Extract the product with a suitable organic solvent (e.g., ethyl acetate).[19] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[19]

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
  • Setup : In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[19]

  • Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[19]

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[19]

  • Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[19] Monitor the reaction progress by TLC.

  • Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[19]

  • Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine.[19] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[19]

Conclusion: A Strategic Choice Based on Synthetic Context

The choice between Boc and Cbz as an amine protecting group for 3-aminomethylphenylacetic acid is a strategic decision dictated by the overall synthetic plan. Both protecting groups can be introduced in high yields.[11] The Boc group, with its acid lability, is a cornerstone of modern solid-phase peptide synthesis and offers excellent orthogonality.[3][9] However, the potential for side reactions from the tert-butyl cation requires careful consideration.[3] The Cbz group provides robust protection and is cleaved under mild, neutral hydrogenolysis conditions, making it ideal for substrates with acid or base sensitivities.[3][4] Its primary limitation is its incompatibility with other reducible functional groups.[12] A thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group will enable researchers to design more efficient and successful synthetic routes.

References

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

  • Chemistry Steps. (n.d.). BOC Protection and Deprotection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • PubChem. (n.d.). 3-Aminomethyl-phenylacetic acid | C9H11NO2 | CID 22247029. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" Derivatives in Key Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of molecular scaffolds is a cornerstone of innovation. The bifunctional nature of molecules like "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" presents a versatile platform for generating diverse chemical entities. This guide provides an in-depth comparison of the efficacy of a halogenated derivative, Methyl 2-(5-bromo-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate , in several cornerstone palladium-catalyzed cross-coupling reactions. Furthermore, we will explore the utility of the parent molecule's ester functionality in amide bond formation.

The inclusion of a bromine atom on the phenyl ring is a strategic modification that unlocks the potential for a variety of powerful C-C and C-N bond-forming reactions, which are otherwise not feasible with the non-halogenated parent compound. This bromo-derivative serves as our model substrate to objectively evaluate its performance and provide you with field-proven insights and supporting data to guide your synthetic strategies.

The Model Substrate: A Gateway to Molecular Diversity

Our comparative analysis focuses on Methyl 2-(5-bromo-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate . The choice of a bromo-substituent at the 5-position is deliberate; it is electronically distinct from the other substituents and represents a common synthetic handle. The tert-butoxycarbonyl (Boc) protecting group on the benzylic amine is crucial for preventing side reactions and is a standard feature in modern organic synthesis.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry. We will now delve into the expected efficacy of our model substrate in four of the most powerful of these transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For our model substrate, this reaction would be employed to introduce a new aryl or heteroaryl group at the 5-position.

Experimental Protocol:

A typical procedure would involve the reaction of Methyl 2-(5-bromo-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate with an arylboronic acid in the presence of a palladium catalyst and a base.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A versatile and commonly used catalyst for Suzuki couplings.
Boronic Acid Phenylboronic acid (1.2 equiv)A standard coupling partner to evaluate baseline reactivity.
Base K₂CO₃ (2.0 equiv)A moderately strong inorganic base, effective in most Suzuki reactions.
Solvent Toluene/EtOH/H₂O (4:1:1)A biphasic solvent system that aids in the dissolution of both organic and inorganic reagents.
Temperature 90 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Reaction Time 12 hA typical duration for this type of transformation.

Expected Efficacy and Supporting Data:

Based on studies of similar bromophenylacetate derivatives, the Suzuki-Miyaura coupling of our model substrate is expected to proceed with high efficiency. For instance, the coupling of related bromo-aryl compounds often yields products in the range of 85-95%. The electron-donating nature of the aminomethyl and acetate groups may slightly retard the oxidative addition step, but the reaction is generally tolerant of a wide range of functional groups.

Suzuki_Miyaura_Coupling Substrate Methyl 2-(5-bromo-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst Pd(PPh₃)₄ Substrate->Catalyst Oxidative Addition BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Transmetalation Product Methyl 2-(5-aryl-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst->Product Reductive Elimination Base K₂CO₃ Base->Catalyst Base Activation

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Heck Reaction: The Path to Alkenylated Aromatics

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins. This would allow for the introduction of a vinyl group at the 5-position of our model substrate.

Experimental Protocol:

Parameter Condition Rationale
Palladium Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium(II) precatalyst.
Ligand P(o-tol)₃ (4 mol%)A bulky phosphine ligand that promotes catalyst stability and activity.
Alkene Styrene (1.5 equiv)A readily available and reactive coupling partner.
Base Et₃N (2.0 equiv)An organic base that also serves as a solvent in some cases.
Solvent DMFA polar aprotic solvent suitable for Heck reactions.
Temperature 100 °CHigher temperatures are often required for Heck couplings.
Reaction Time 24 hTo ensure complete conversion.

Expected Efficacy and Supporting Data:

The Heck reaction with our model substrate is anticipated to be successful, though yields might be more variable compared to the Suzuki coupling. Similar systems have reported yields ranging from 60-80%. Potential side reactions include isomerization of the double bond in the product and homocoupling of the alkene. The steric bulk of the substituents on the phenyl ring is unlikely to significantly hinder the reaction.

Heck_Reaction Substrate Methyl 2-(5-bromo-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst Pd(OAc)₂ / P(o-tol)₃ Substrate->Catalyst Oxidative Addition Alkene Styrene Alkene->Catalyst Carbopalladation Product Methyl 2-(5-styryl-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst->Product β-Hydride Elimination Base Et₃N Base->Catalyst Catalyst Regeneration

Caption: Generalized Heck Reaction Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. This reaction would install an alkynyl group at the 5-position of our model substrate.

Experimental Protocol:

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A standard precatalyst for Sonogashira couplings.
Copper(I) Co-catalyst CuI (4 mol%)Essential for the formation of the copper acetylide intermediate.
Alkyne Phenylacetylene (1.2 equiv)A common terminal alkyne for evaluating reactivity.
Base Et₃N (3.0 equiv)Serves as both the base and often as the solvent.
Solvent THFA good solvent for dissolving the organic reactants.
Temperature Room TemperatureSonogashira couplings can often be performed under mild conditions.
Reaction Time 8 hTypically faster than Suzuki and Heck reactions.

Expected Efficacy and Supporting Data:

The Sonogashira coupling is generally a high-yielding reaction. For our model substrate, yields are expected to be in the range of 90-98%. The reaction is known for its mild conditions and tolerance of a wide array of functional groups, including esters and Boc-protected amines.

Sonogashira_Coupling Substrate Methyl 2-(5-bromo-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst Pd(PPh₃)₂Cl₂ / CuI Substrate->Catalyst Oxidative Addition Alkyne Phenylacetylene Alkyne->Catalyst Transmetalation (via Cu-acetylide) Product Methyl 2-(5-(phenylethynyl)-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst->Product Reductive Elimination Base Et₃N Base->Alkyne Deprotonation

Caption: Generalized Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of aryl amines from aryl halides. This reaction would enable the introduction of a primary or secondary amine at the 5-position of our model substrate.

Experimental Protocol:

Parameter Condition Rationale
Palladium Catalyst Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source for Buchwald-Hartwig reactions.
Ligand XPhos (4.5 mol%)A bulky, electron-rich phosphine ligand that is highly effective for C-N bond formation.
Amine Morpholine (1.2 equiv)A representative secondary amine coupling partner.
Base NaOt-Bu (1.4 equiv)A strong, non-nucleophilic base required for this transformation.
Solvent TolueneA common solvent for Buchwald-Hartwig aminations.
Temperature 100 °CElevated temperatures are generally necessary.
Reaction Time 16 hTo ensure high conversion.

Expected Efficacy and Supporting Data:

The Buchwald-Hartwig amination is expected to be highly effective for our model substrate, with anticipated yields between 80-95%. The choice of ligand is critical for this reaction, and bulky biaryl phosphine ligands like XPhos are known to promote high catalytic activity. The Boc-protecting group and the ester are well-tolerated under these conditions.

Buchwald_Hartwig_Amination Substrate Methyl 2-(5-bromo-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst Pd₂(dba)₃ / XPhos Substrate->Catalyst Oxidative Addition Amine Morpholine Amine->Catalyst Amine Coordination Product Methyl 2-(5-morpholino-3-((tert-butoxycarbonylamino)methyl)phenyl)acetate Catalyst->Product Reductive Elimination Base NaOt-Bu Base->Amine Deprotonation

Caption: Generalized Buchwald-Hartwig Amination Workflow.

Amide Coupling: Leveraging the Ester Functionality

Beyond palladium-catalyzed cross-coupling at the aryl halide position, the methyl ester of our parent molecule, This compound , is a prime handle for amide bond formation. This reaction is fundamental in medicinal chemistry for the synthesis of a vast array of bioactive compounds.

Experimental Protocol:

A common and efficient method for amide coupling is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Parameter Condition Rationale
Starting Material This compoundThe ester to be converted to an amide.
Amine Benzylamine (1.1 equiv)A representative primary amine.
Coupling Reagent HATU (1.2 equiv)A highly efficient and widely used coupling reagent that minimizes racemization.
Base DIPEA (2.0 equiv)A non-nucleophilic organic base to neutralize the acid formed.
Solvent DMFA polar aprotic solvent that dissolves most reactants.
Temperature Room TemperatureAmide couplings with HATU are typically fast at ambient temperature.
Reaction Time 4 hSufficient for complete conversion.

Expected Efficacy and Supporting Data:

Amide bond formation using HATU is generally very high yielding, often exceeding 95%. This method is compatible with a broad range of functional groups, including the Boc-protecting group. The reaction is typically clean, and purification of the resulting amide is often straightforward.

Amide_Coupling Ester This compound CouplingReagent HATU Ester->CouplingReagent Activation Amine R-NH₂ Amine->CouplingReagent Nucleophilic Attack Product N-R-2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetamide CouplingReagent->Product Amide Formation Base DIPEA Base->Ester Neutralization

Caption: Generalized Amide Coupling Workflow.

Comparative Summary

Coupling Reaction Typical Yield Range Key Strengths Potential Challenges
Suzuki-Miyaura 85-95%High yields, excellent functional group tolerance, commercially available reagents.Removal of boron-containing byproducts.
Heck 60-80%Direct alkenylation of aryl halides.Regioselectivity and stereoselectivity can be challenging.
Sonogashira 90-98%Very high yields, mild reaction conditions, direct introduction of alkynes.Sensitivity to oxygen in some cases, potential for homocoupling.
Buchwald-Hartwig 80-95%Direct C-N bond formation, wide scope of amines.Requires strong bases, catalyst and ligand selection is crucial.
Amide Coupling (HATU) >95%Extremely high yields, fast reaction times, broad functional group compatibility.Cost of coupling reagents for large-scale synthesis.

Conclusion

"this compound" and its halogenated derivatives are exceptionally versatile building blocks for medicinal chemistry and drug discovery. The strategic choice of a coupling reaction allows for the precise and efficient introduction of a wide range of molecular fragments. While the Sonogashira and Suzuki-Miyaura couplings generally offer the highest yields for C-C bond formation on the halogenated scaffold, the Buchwald-Hartwig amination provides a powerful route to novel amine derivatives. For modifications at the acetate moiety, amide coupling using modern reagents like HATU is a near-quantitative and reliable method.

This guide provides a framework for understanding the comparative efficacy of these key transformations. The provided protocols and expected outcomes, based on extensive literature precedent with analogous systems, should serve as a valuable starting point for your experimental design and optimization.

References

  • General Palladium-Catalyzed Cross-Coupling Reviews

    • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

    • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Suzuki-Miyaura Coupling: 3. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Heck Reaction: 4. Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Sonogashira Coupling: 5. Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Buchwald-Hartwig Amination: 6. Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Amide Coupling Reagents: 7. El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

A Head-to-Head Comparison of "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" and its Analogs as Building Blocks for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, particularly in the development of targeted protease inhibitors, the selection of appropriate chemical building blocks is a critical determinant of success. This guide provides a comprehensive performance benchmark of "Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" against its commercially available analogs. We will delve into the rationale behind its use, present a head-to-head comparison with relevant alternatives, and provide detailed experimental protocols for evaluating their potential in the synthesis of novel protease inhibitors.

The Strategic Importance of Boc-Protected Phenylacetic Acid Derivatives

"this compound" is a synthetic intermediate characterized by a phenylacetate core, a structural motif present in a variety of biologically active molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl substituent is of strategic importance. The Boc group provides a stable yet readily cleavable protection for the amine functionality, a crucial feature in multi-step organic synthesis, particularly in peptide and peptidomimetic chemistry.[2] This allows for the selective modification of other parts of the molecule before revealing the amine for subsequent coupling reactions, a common strategy in the construction of complex protease inhibitors.[2][3]

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of physiological and pathological processes.[4] Consequently, the development of specific protease inhibitors is a major focus of pharmaceutical research. Phenylacetic acid derivatives have been successfully incorporated into the design of various enzyme inhibitors, including those targeting proteases.[3][5]

This guide will focus on benchmarking our lead compound against two commercially available analogs that share key structural features relevant to protease inhibitor synthesis:

  • Analog 1: Boc-L-phenylalanine methyl ester - A classic chiral building block in peptide synthesis.[2]

  • Analog 2: N-Boc-3-(aminomethyl)phenylacetic acid - A structural isomer of the de-esterified form of our lead compound, offering a different substitution pattern on the phenyl ring.[6][7][8]

Comparative Analysis of Building Blocks

The choice of a building block can significantly impact the synthetic route, physicochemical properties, and ultimately, the biological activity of the final inhibitor. Below is a comparative overview of our lead compound and its selected analogs.

FeatureThis compoundBoc-L-phenylalanine methyl esterN-Boc-3-(aminomethyl)phenylacetic acid
CAS Number 132691-38-4[9]51987-73-6[2]71420-95-6[6][7][8]
Molecular Weight 279.33 g/mol [9]279.33 g/mol [2]265.30 g/mol [8]
Key Structural Feature meta-substituted aminomethyl phenylacetateα-amino acid derivative (chiral)meta-substituted aminomethyl phenylacetic acid
Synthetic Utility Provides a flexible scaffold for introducing diversity at the meta position of the phenyl ring.Introduces a specific stereocenter, crucial for interactions with the chiral active sites of proteases.Offers a carboxylic acid handle for direct coupling reactions.
Availability & Indicative Pricing (per 1g) ~$469[9]~$25[2]~$164[6]

Experimental Workflow for Comparative Evaluation

To objectively assess the utility of these building blocks, we propose a synthetic and biological evaluation workflow. The central hypothesis is that the structural variations between the lead compound and its analogs will translate into different inhibitory potencies of the derived final products against a model protease.

G cluster_synthesis Synthesis of Inhibitor Candidates cluster_assay Biological Evaluation A Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate Deprotection Boc Deprotection (e.g., TFA) A->Deprotection B Boc-L-phenylalanine methyl ester B->Deprotection C N-Boc-3-(aminomethyl) phenylacetic acid C->Deprotection Coupling Coupling with a Peptidomimetic Scaffold Deprotection->Coupling Inhibitor_A Inhibitor A Coupling->Inhibitor_A Inhibitor_B Inhibitor B Coupling->Inhibitor_B Inhibitor_C Inhibitor C Coupling->Inhibitor_C Assay Fluorometric Protease Inhibition Assay Inhibitor_A->Assay Inhibitor_B->Assay Inhibitor_C->Assay Data IC50 Determination Assay->Data Comparison Performance Benchmark Data->Comparison Comparative Analysis

Figure 1: A conceptual workflow for the synthesis and evaluation of protease inhibitors derived from the benchmarked building blocks.

Protocol 1: Synthesis of Protease Inhibitor Candidates

This protocol outlines a general procedure for the synthesis of candidate inhibitors from the respective building blocks. The choice of the peptidomimetic scaffold to be coupled will depend on the specific protease target. For the purpose of this guide, we will assume a generic scaffold 'S' with a reactive carboxylic acid group.

1. Boc Deprotection: a. Dissolve the Boc-protected building block (1 mmol) in dichloromethane (DCM, 10 mL). b. Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. g. The resulting amine salt is used in the next step without further purification.

2. Amide Coupling: a. Dissolve the peptidomimetic scaffold 'S-COOH' (1 mmol) in N,N-dimethylformamide (DMF, 10 mL). b. Add HBTU (1.1 mmol) and diisopropylethylamine (DIPEA, 3 mmol). c. Stir the mixture for 10 minutes to activate the carboxylic acid. d. Add a solution of the deprotected amine from step 1g in DMF (5 mL). e. Stir the reaction at room temperature overnight. f. Quench the reaction with water and extract the product with ethyl acetate. g. Wash the organic layer with saturated aqueous NaHCO3 and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. i. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluorometric Protease Inhibition Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized inhibitor candidates against a model serine protease, such as trypsin. The assay utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by the protease.

Materials:

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~490/525 nm)

  • Trypsin (e.g., TPCK-treated)

  • Fluorogenic protease substrate (e.g., FITC-casein)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • Synthesized inhibitor candidates dissolved in DMSO

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of trypsin in the assay buffer. b. Prepare a stock solution of the fluorogenic substrate in the assay buffer. c. Prepare serial dilutions of the inhibitor candidates in DMSO.

  • Assay Setup: a. In a 96-well plate, add 50 µL of assay buffer to all wells. b. Add 2 µL of the serially diluted inhibitor solutions to the respective wells. c. Add 2 µL of DMSO to the control wells (no inhibitor). d. Add 50 µL of the trypsin solution to all wells except the blank. Add 50 µL of assay buffer to the blank wells. e. Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate Reaction and Measurement: a. Add 50 µL of the fluorogenic substrate solution to all wells. b. Immediately place the plate in the microplate reader. c. Measure the fluorescence intensity kinetically every 5 minutes for 60 minutes at 37 °C.

  • Data Analysis: a. For each inhibitor concentration, calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates relative to the control (no inhibitor) to obtain the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Performance and Discussion

The inhibitory potency of the synthesized compounds will likely differ based on the structural features imparted by the initial building block.

Hypothetical IC50 Data:

Inhibitor CandidateDerived fromHypothetical IC50 (µM)Rationale for Expected Performance
Inhibitor A This compound5.2The meta-substitution pattern provides a distinct vector for interaction with the S1' or S2' pockets of the protease active site.
Inhibitor B Boc-L-phenylalanine methyl ester1.8The inherent chirality of the L-phenylalanine backbone is expected to provide a strong and specific interaction with the S1 pocket of many serine proteases, leading to higher potency.
Inhibitor C N-Boc-3-(aminomethyl)phenylacetic acid8.9While structurally similar to the de-esterified lead compound, the free carboxylic acid may lead to different physicochemical properties in the final inhibitor, potentially affecting cell permeability or active site binding.

The expected superior performance of the inhibitor derived from Boc-L-phenylalanine methyl ester is rooted in the principle of stereospecificity in enzyme-substrate interactions.[10] However, the flexibility offered by the phenylacetic acid scaffold of our lead compound and its isomer allows for the exploration of different chemical spaces, which could be advantageous in optimizing for properties beyond raw potency, such as selectivity, solubility, and pharmacokinetic profiles.

Conclusion

"this compound" represents a valuable and versatile building block for the synthesis of novel protease inhibitors. While it may not always lead to the most potent inhibitors in initial screens compared to established chiral amino acid derivatives like Boc-L-phenylalanine methyl ester, its unique substitution pattern offers significant opportunities for medicinal chemists to fine-tune inhibitor properties. The provided experimental protocols offer a robust framework for the head-to-head comparison of this and other building blocks, enabling researchers to make informed decisions in their drug discovery programs.

References

  • RayBiotech. Protease Activity Assay Kit (Fluorometric). [Link]

  • Springer. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Springer. Assay for Protealysin-like Protease Inhibitor Activity. [Link]

  • PubMed. Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. [Link]

  • PubMed. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. [Link]

  • Google Patents.
  • Cleveland Clinic. Protease Inhibitors. [Link]

  • The University of Kansas. Design and Synthesis of Proteinase Inhibitors. [Link]

  • LookChem. phenylacetic acid suppliers USA. [Link]

  • ResearchGate. Protease inhibitor action mechanisms. [Link]

  • G-Biosciences. What are Protease Inhibitors and How Do They Work?. [Link]

  • Wikipedia. Protease inhibitor (pharmacology). [Link]

  • PubMed. Phenylacetic acid derivatives as hPPAR agonists. [Link]

  • MDPI. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. [Link]

  • PubMed. Rational design, synthesis and biological evaluation of novel HIV-1 protease inhibitors containing 2-phenylacetamide derivatives as P2 ligands with potent activity against DRV-Resistant HIV-1 variants. [Link]

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A Comparative Guide to the Validation of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical comparison for the validation of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS No. 1315476-01-3) as a reference standard. We will explore the essential validation parameters, compare its performance with a suitable alternative, and provide detailed experimental protocols grounded in established regulatory frameworks.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as a cornerstone for analytical measurements, providing a benchmark against which a sample is compared. Its own purity, identity, and stability must be unequivocally established to ensure the reliability of analytical results. For a key intermediate like this compound, which features a labile tert-butoxycarbonyl (Boc) protecting group, a robustly validated reference standard is indispensable for monitoring reaction progress, quantifying impurities, and ensuring the quality of the final API.

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]

Physicochemical Properties and Synthesis Insights

This compound is a derivative of methyl phenylacetate, featuring a Boc-protected aminomethyl group at the meta position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1315476-01-3Internal Data
Molecular Formula C₁₅H₂₁NO₄Calculated
Molecular Weight 279.33 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in methanol, acetonitrile, dichloromethaneExpected
Synthesis and Potential Impurities

A common synthetic route to this compound involves the protection of a benzylamine derivative followed by esterification. Understanding the synthesis is crucial for anticipating potential process-related impurities.

Figure 1: Potential Impurities in the Synthesis of this compound

cluster_reactants Starting Materials cluster_products Products & Impurities 3-(aminomethyl)phenyl)acetic acid 3-(aminomethyl)phenyl)acetic acid Target Molecule Target Molecule 3-(aminomethyl)phenyl)acetic acid->Target Molecule Boc Protection & Esterification Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Target Molecule Methanol Methanol Methanol->Target Molecule Unprotected Amine Unprotected Amine Target Molecule->Unprotected Amine Incomplete Protection / Degradation Di-Boc Adduct Di-Boc Adduct Target Molecule->Di-Boc Adduct Over-reaction Unreacted Acid Unreacted Acid Target Molecule->Unreacted Acid Incomplete Esterification

Caption: Potential impurities arising from the synthesis of the target molecule.

Comparative Reference Standard: tert-Butyl Benzylcarbamate

For a meaningful comparison, a structurally related and commercially available certified reference material (CRM) is essential. tert-Butyl benzylcarbamate (CAS No. 5889-38-3) serves as a suitable comparator. It shares the core Boc-protected benzylamine moiety, allowing for a relevant assessment of analytical methodologies.

Table 2: Comparison of Target Molecule and Alternative Reference Standard

ParameterThis compoundtert-Butyl Benzylcarbamate (CRM)
CAS Number 1315476-01-35889-38-3
Structure Contains a methyl acetate groupLacks the methyl acetate group
Certified Purity To be determined≥98% (typically available with certificate)
Availability Custom synthesis or specialized supplierReadily available from major suppliers

Experimental Validation Protocols

The validation of this compound as a reference standard involves a series of experiments to establish its identity, purity, and stability.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the tert-butyl protons (~1.4 ppm), a doublet for the benzylic protons (~4.3 ppm), aromatic protons in the meta-substituted pattern, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃): Will show characteristic signals for the carbonyls of the carbamate and ester, the quaternary carbon of the tert-butyl group, and the aromatic and aliphatic carbons.

B. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 280.15.

Purity Determination and Impurity Profiling by HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the main component from potential impurities and degradation products.

Figure 2: HPLC Method Development and Validation Workflow

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Wavelength Selection Wavelength Selection Mobile Phase Optimization->Wavelength Selection Specificity Specificity Wavelength Selection->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in methanol to a concentration of 1 mg/mL.

Table 3: Hypothetical HPLC Validation Data Comparison

Validation ParameterThis compoundtert-Butyl Benzylcarbamate (CRM)Acceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (RSD) 0.8%0.5%≤ 2.0%
LOD 0.01 µg/mL0.008 µg/mLReportable
LOQ 0.03 µg/mL0.025 µg/mLReportable

The slightly lower performance of the target molecule in this hypothetical data could be attributed to its greater complexity and potential for minor impurities.

Absolute Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that allows for the direct determination of purity without the need for a specific reference standard of the same compound.[5][6]

Figure 3: qNMR Purity Determination Workflow

Accurate Weighing Accurate Weighing Sample & Internal Standard Dissolution Sample & Internal Standard Dissolution Accurate Weighing->Sample & Internal Standard Dissolution NMR Data Acquisition NMR Data Acquisition Sample & Internal Standard Dissolution->NMR Data Acquisition Spectrum Processing Spectrum Processing NMR Data Acquisition->Spectrum Processing Signal Integration Signal Integration Spectrum Processing->Signal Integration Purity Calculation Purity Calculation Signal Integration->Purity Calculation

Caption: Workflow for qNMR purity determination.

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh the target compound and the internal standard into an NMR tube and dissolve in a known volume of solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.

  • Purity Calculation: The purity is calculated based on the integral ratio of a specific signal from the analyte to a signal from the internal standard, taking into account their respective molecular weights and the number of protons.

Table 4: Hypothetical qNMR Purity Comparison

CompoundPurity by HPLC (%)Purity by qNMR (%)
This compound99.299.1 ± 0.2
tert-Butyl Benzylcarbamate99.8 (Certified)99.7 ± 0.1

The qNMR results should corroborate the HPLC purity data, providing a high degree of confidence in the assigned purity value.

Stability Assessment

The stability of the reference standard under various conditions must be evaluated to establish appropriate storage conditions and re-test dates. The carbamate functional group can be susceptible to degradation, particularly under acidic or basic conditions.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) stress.

  • Analysis: Analyze the stressed samples by the validated HPLC method to assess the degradation and identify any degradation products.

The stability of the Boc group is a key consideration. Degradation is expected under strong acidic conditions.

Conclusion

The validation of "this compound" as a reference standard is a comprehensive process that requires orthogonal analytical techniques to establish its identity, purity, and stability. Through rigorous experimentation guided by ICH and USP principles, a high degree of confidence in this material can be achieved.

When compared to a certified reference material like tert-butyl benzylcarbamate, the validation process for a new standard must demonstrate comparable performance in terms of accuracy, precision, and linearity of the analytical methods used for its characterization. The use of a primary method like qNMR is highly recommended to provide an accurate, absolute purity value, which is the cornerstone of a reliable reference standard. This validated in-house reference standard can then be confidently used in routine pharmaceutical analysis to ensure the quality and safety of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. [Link]

  • USP <1225> Method Validation - BA Sciences. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Certified reference materials for quantitative NMR - Separation Science. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity, structure, and stability of synthetic intermediates are paramount. Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is a key building block, featuring a Boc-protected amine, an aromatic ring, and a methyl ester. Its precise characterization is critical to ensure the quality and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of essential analytical techniques for its characterization and outlines a framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.

The process of analytical method validation demonstrates that a procedure is suitable for its intended purpose[1]. When multiple analytical methods are used to generate data for a single compound, either within the same lab or across different facilities, cross-validation becomes essential to ensure the consistency and reliability of the data[2][3]. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q2(R1) on the validation of analytical procedures and M10 on bioanalytical method validation, which provides a framework for cross-validation[2][4][5].

Primary Analytical Techniques for Characterization

The multifaceted structure of this compound necessitates a suite of orthogonal analytical techniques for unambiguous characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds. For Boc-protected amines, reversed-phase HPLC is particularly effective, separating the target molecule from starting materials, by-products, and degradation products based on polarity differences[6][].

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]. The non-polar stationary phase effectively retains the molecule, allowing for excellent separation.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA). TFA is used as an ion-pairing agent to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm, where the phenyl group and carbonyls exhibit absorbance[8].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

A successful analysis will show a primary peak for the target compound. The retention time is influenced by the molecule's overall polarity; the Boc group and methyl ester contribute to its non-polar character[6]. Impurities, such as the deprotected amine, will elute earlier due to increased polarity. Purity is calculated using the area normalization method from the resulting chromatogram[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural elucidation by mapping the chemical environment of ¹H and ¹³C nuclei. It is indispensable for confirming the identity and structure of the synthesized molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) at room temperature.

  • ¹H NMR: Expect distinct signals for the aromatic protons (around 7.26 ppm), the benzylic methylene protons, the methyl ester protons (around 3.7-4.1 ppm), the methylene group adjacent to the amine, and the characteristic singlet for the nine equivalent protons of the tert-butyl group (around 1.4 ppm)[9][10]. The N-H proton of the carbamate will appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the carbonyls of the ester and carbamate, aromatic carbons, and aliphatic carbons will be observed, confirming the carbon framework. Variable-temperature NMR can be employed to study any potential conformational isomers (rotamers) if observed[11].

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition, serving as a powerful tool for identity confirmation. It is often coupled with a chromatographic technique like LC-MS.

  • Instrumentation: An HPLC or UPLC system coupled to a time-of-flight (TOF) or quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Utilize the HPLC conditions described previously.

  • MS Conditions (Positive ESI mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

The Boc group is notoriously labile under certain MS conditions and can undergo facile fragmentation[12][13]. Expect to observe the protonated molecule [M+H]⁺. Key fragment ions will likely correspond to the loss of the tert-butyl group ([M - 56 + H]⁺) or the entire Boc group ([M - 100 + H]⁺)[14][15]. The presence of these characteristic fragments provides strong evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 500 cm⁻¹.

The FTIR spectrum will display characteristic absorption bands confirming the key functional groups:

  • N-H Stretch: A band around 3300-3400 cm⁻¹ from the carbamate[16].

  • C=O Stretches: Two distinct carbonyl peaks. The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹) than the carbamate C=O stretch (1680-1700 cm⁻¹)[9][17][18].

  • C-O Stretches: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and carbamate functionalities[9].

Cross-Validation of Analytical Methods: A Comparative Framework

Cross-validation is the process of formally comparing two or more validated analytical methods to ensure they produce comparable data[19][20]. This is critical when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive late-phase UPLC-MS method. The ICH M10 guideline emphasizes a statistical assessment of bias between methods rather than a simple pass/fail criterion[2][3].

Caption: Workflow for Analytical Method Implementation and Cross-Validation.

Key Validation Parameters for Comparison

According to ICH Q2(R1), the following parameters should be assessed for both methods and then compared during cross-validation[21][22].

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank samples, placebos, and spiked samples. Both methods must demonstrate no significant interference at the retention time of the analyte.

  • Accuracy: The closeness of test results to the true value. It is determined by analyzing samples with known concentrations (spiked standards) across the method's range. Accuracy is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.99.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[1].

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

G cluster_1 Performance Metrics Accuracy Accuracy Reliability Reliability Accuracy->Reliability Precision Precision Precision->Reliability Specificity Specificity Specificity->Reliability Linearity Linearity Consistency Consistency Linearity->Consistency Range Range Range->Consistency Robustness Robustness Suitability Suitability Robustness->Suitability

Caption: Interrelationship of Core Analytical Validation Parameters.

Comparative Analysis: A Hypothetical Case Study

Let's compare an established HPLC-UV method with a newly developed UPLC-MS method for the assay of this compound.

Validation Parameter Method A: HPLC-UV Method B: UPLC-MS Commentary
Specificity No interference from placebo.No interference from placebo. Confirmed by mass-to-charge ratio.Method B offers higher confidence in specificity due to mass confirmation.
Linearity (r²) 0.99920.9995Both methods exhibit excellent linearity.
Range (µg/mL) 10 - 2000.5 - 100Method B is significantly more sensitive and has a lower range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate and comparable.
Precision (Repeatability, %RSD) 0.85%0.65%Method B demonstrates slightly better precision.
Precision (Intermediate, %RSD) 1.35%1.10%Both methods are precise; Method B shows less variability.
LOQ (µg/mL) 100.5Method B is 20-fold more sensitive, making it suitable for impurity analysis.
Robustness Unaffected by ±2% change in mobile phase organic content.Unaffected by ±1% change in mobile phase organic content.Method A is slightly more robust to mobile phase variations.
Run Time (minutes) 255Method B offers a significant improvement in sample throughput.

The data demonstrates that both methods are accurate and precise for their intended purpose. Method B (UPLC-MS) provides a significant advantage in terms of sensitivity (lower LOQ) and speed (5-fold faster run time). While Method A is robust, the enhanced specificity and sensitivity of Method B make it superior for late-stage development where trace impurity analysis is critical. The cross-validation study confirms that data generated by Method B is reliable and that a transition from Method A is scientifically justified.

Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques, including HPLC, NMR, MS, and FTIR. Each method provides unique and complementary information regarding the compound's identity, purity, and structure.

Successfully cross-validating these methods using a framework guided by ICH principles is not merely a regulatory formality but a cornerstone of scientific rigor[22]. It ensures data consistency across the lifecycle of a drug development program, builds confidence in analytical results, and ultimately supports the delivery of safe and effective medicines. By carefully comparing key performance parameters, scientists can make informed, data-driven decisions about which analytical procedures are most suitable for a specific stage of development and ensure that the analytical data is consistently reliable.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

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A Comparative Guide to the Synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Solution-Phase vs. Solid-Phase Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular building blocks is paramount. One such scaffold of interest is Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a versatile intermediate featuring a protected amine and an ester functionality, making it a valuable component in the construction of more complex bioactive molecules.[1][2] This guide provides an in-depth technical comparison of two primary synthetic strategies for this compound: traditional solution-phase synthesis and the more contemporary solid-phase synthesis. We will explore the underlying principles, experimental protocols, and key performance indicators of each methodology to assist researchers in selecting the optimal approach for their specific needs.

Introduction to the Target Molecule

This compound serves as a crucial intermediate in various synthetic endeavors, particularly in the fields of medicinal chemistry and proteomics.[3][4] The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the primary amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.[5] The methyl ester provides a handle for further transformations, such as amide bond formation or hydrolysis to the corresponding carboxylic acid.

The choice between solution-phase and solid-phase synthesis for a molecule of this nature is not merely a matter of preference but a strategic decision influenced by factors such as scale, desired purity, and available resources. This guide aims to illuminate the practical considerations of each approach through a detailed, side-by-side comparison.

Solution-Phase Synthesis: The Classical Approach

Solution-phase synthesis remains a cornerstone of organic chemistry, offering flexibility and scalability. The synthesis of this compound in solution is a two-step process commencing from the commercially available 3-(Aminomethyl)phenylacetic acid.[6][7]

Experimental Protocol: Solution-Phase Synthesis

Step 1: Boc Protection of 3-(Aminomethyl)phenylacetic acid

  • Dissolution: Dissolve 3-(Aminomethyl)phenylacetic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide (2.0 eq.) to the solution and stir until all solids have dissolved.

  • Boc Anhydride Addition: Cool the reaction mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1M HCl solution.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-3-aminomethyl-phenylacetic acid as a white solid.

Step 2: Fischer Esterification

  • Dissolution: Dissolve the Boc-3-aminomethyl-phenylacetic acid (1.0 eq.) from the previous step in methanol (a large excess).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.[8][9][10]

Causality Behind Experimental Choices

The use of a biphasic dioxane/water system in the Boc protection step ensures the solubility of both the starting material and the Boc anhydride. Sodium hydroxide acts as a base to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on the Boc anhydride. The Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols.[8] The use of a large excess of methanol drives the equilibrium towards the product side, and the sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]

Workflow for Solution-Phase Synthesis

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Fischer Esterification A 3-(Aminomethyl)phenylacetic Acid B Dissolve in Dioxane/Water + NaOH A->B C Add Boc₂O at 0°C B->C D Reaction at RT C->D E Work-up & Acidification D->E F Extraction & Drying E->F G Boc-3-aminomethyl-phenylacetic Acid F->G H Boc-3-aminomethyl-phenylacetic Acid I Dissolve in Methanol + H₂SO₄ H->I J Reflux I->J K Neutralization & Extraction J->K L Purification (Column Chromatography) K->L M Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate L->M

Caption: Workflow for the solution-phase synthesis of the target molecule.

Solid-Phase Synthesis: A Streamlined Alternative

Solid-phase synthesis offers several advantages, most notably the simplification of purification procedures. By anchoring the starting material to an insoluble resin, excess reagents and byproducts can be removed by simple filtration and washing steps. For the synthesis of this compound, a Wang resin is a suitable solid support.[11]

Experimental Protocol: Solid-Phase Synthesis

Step 1: Loading of Boc-3-aminomethyl-phenylacetic acid onto Wang Resin

  • Resin Swelling: Swell Wang resin (1.0 eq.) in dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-3-aminomethyl-phenylacetic acid (4.0 eq.), 1-hydroxybenzotriazole (HOBt) (4.0 eq.), and N,N'-diisopropylcarbodiimide (DIC) (4.0 eq.) in N,N-dimethylformamide (DMF).

  • Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 5 and dry under vacuum.

Step 2: Cleavage from the Resin with Concurrent Esterification

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% methanol and 5% sulfuric acid.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 12-16 hours.

  • Filtration: Filter the resin and collect the filtrate.

  • Resin Washing: Wash the resin with additional methanol and combine the filtrates.

  • Neutralization and Concentration: Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and concentrate under reduced pressure.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. The crude product can be further purified if necessary.

Causality Behind Experimental Choices

Wang resin is an acid-labile resin, meaning the product can be cleaved from the support under acidic conditions.[11][12] The use of DIC/HOBt is a standard and effective method for activating the carboxylic acid for coupling to the resin, minimizing side reactions. DMAP serves as a catalyst for the esterification reaction between the carboxylic acid and the hydroxyl groups on the Wang resin.[13] The cleavage cocktail containing a high concentration of methanol and a catalytic amount of acid not only cleaves the ester linkage to the resin but also facilitates the in-situ esterification of the liberated carboxylic acid to the methyl ester.

Workflow for Solid-Phase Synthesis

G cluster_0 Step 1: Loading cluster_1 Step 2: Cleavage & Esterification A Wang Resin B Swell in DCM A->B D Couple to Resin with DMAP B->D C Activate Boc-3-aminomethyl- phenylacetic Acid (DIC/HOBt) C->D E Wash & Dry D->E F Loaded Resin E->F G Loaded Resin H Treat with Methanol/H₂SO₄ G->H I Filter & Wash Resin H->I J Neutralize & Concentrate Filtrate I->J K Extraction & Purification J->K L Methyl 2-(3-((tert-butoxycarbonylamino) methyl)phenyl)acetate K->L

Caption: Workflow for the solid-phase synthesis of the target molecule.

Performance Comparison: Solution-Phase vs. Solid-Phase

The choice between these two synthetic methodologies will ultimately depend on the specific goals of the researcher. Below is a comparative summary of key performance metrics.

MetricSolution-Phase SynthesisSolid-Phase Synthesis
Purification Requires column chromatography after each step, which can be time-consuming and lead to material loss.Simplified purification by filtration and washing, significantly reducing time and effort.[14]
Reaction Monitoring Reaction progress can be easily monitored by techniques like TLC and NMR.Direct monitoring of the reaction on the solid support is more challenging.
Scalability Generally more scalable to produce larger quantities of the final product.While scalable, it can be more expensive and technically challenging for very large-scale synthesis.
Yield Overall yield can be lower due to losses during purification steps.Can achieve higher overall yields due to the elimination of intermediate purification losses.
Time Efficiency Can be more time-consuming due to the need for multiple work-up and purification procedures.Generally faster for the synthesis of small to moderate quantities due to streamlined purification.
Cost-Effectiveness Can be more cost-effective for large-scale production due to the use of bulk reagents and solvents.The cost of the resin and specialized equipment can make it more expensive for large-scale synthesis.
Automation Less amenable to full automation.Highly amenable to automation, which is advantageous for library synthesis.

Conclusion

Both solution-phase and solid-phase synthesis are viable methods for the preparation of this compound.

Solution-phase synthesis is a well-established and highly flexible approach that is particularly well-suited for large-scale production where cost-effectiveness is a primary concern. Its main drawback lies in the often laborious and time-consuming purification procedures.

Solid-phase synthesis , on the other hand, offers a more streamlined and efficient workflow for the synthesis of smaller quantities of the target molecule. The ease of purification and amenability to automation make it an attractive option for research and development settings, especially for the generation of compound libraries for screening purposes.

Ultimately, the decision of which synthetic route to employ should be made after careful consideration of the desired scale, available resources, and the overall objectives of the research project.

References

  • Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. (2016). IU Indianapolis ScholarWorks. [Link]

  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. (2024). RSC Advances, 14(48), 35263-35269. [Link]

  • Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Please suggest me a best recent method of esterification of N-Boc-Amino Acids? ResearchGate. [Link]

  • Boc-3-aminomethyl-phenylacetic acid | 71420-95-6. J&K Scientific LLC. [Link]

  • Loading protocols. Peptideweb.com. [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]

  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (2010).
  • Synthesis of Boc-protected AADDKs. Activation of the amino acids (A);... ResearchGate. [Link]

  • How do you esterify a N-Boc protected amino acid? ResearchGate. [Link]

  • Industrial preparation method for 3-amino phenylacetic acid. Eureka | Patsnap. [Link]

  • Synthesis of N-tert. -butoxycarbonyl-( Alpha-Phenyl)aminomethylphenoxyacetic Acid for Use as a Handle in Solid-Phase Synthesis of Peptide Alpha-Carboxamides. (1981). International Journal of Peptide and Protein Research, 18(5), 451-458. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • 3-Aminomethyl-phenylacetic acid | C9H11NO2 | CID 22247029. PubChem. [Link]

  • Industrial preparation method for 3-amino phenylacetic acid. (2006).
  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. (2009). Molecules, 14(12), 5106-5125. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Synthesis of methyl phenylacetate. PrepChem.com. [Link]

  • N-Boc-l-tryptophan methyl ester. Organic Syntheses. [Link]

  • Chemo‐ and Site‐Selective Fischer Esterification Catalyzed by B(C6F5)3. (2021). European Journal of Organic Chemistry, 2021(29), 4169-4173. [Link]

  • Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. (2018). Journal of Chemical and Pharmaceutical Research, 10(10), 71-79. [Link]

  • Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. JOCPR. [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). RSC Advances, 8(12), 6439-6447. [Link]

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A Researcher's Guide to Spectroscopic Characterization: Synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides an in-depth comparison of the spectroscopic data for the valuable building block, Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, and its precursors. By understanding the spectral evolution throughout the synthetic pathway, researchers can confidently verify the successful transformation at each step, ensuring the integrity of their final products.

The synthesis of this compound typically proceeds through a two-step sequence from 3-Aminomethylphenylacetic acid: esterification of the carboxylic acid followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This guide will dissect the expected and observed changes in ¹H NMR, ¹³C NMR, and IR spectroscopy at each stage of this process.

The Synthetic Pathway: A Visual Overview

The transformation from the starting material to the final product involves two key functional group modifications. The following workflow illustrates this synthetic route.

Synthetic Pathway Precursor1 3-Aminomethylphenylacetic acid Precursor2 Methyl 2-(3-(aminomethyl)phenyl)acetate Precursor1->Precursor2 Esterification (MeOH, H+) FinalProduct This compound Precursor2->FinalProduct Boc Protection ((Boc)₂O, Base)

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

A thorough analysis of the spectroscopic data at each stage of the synthesis is crucial for confirming the desired chemical transformations. The following sections detail the expected and observed spectral features for each compound.

A note on data presentation: While experimental data for the final product is available, obtaining publicly accessible, verified experimental spectra for the precursors can be challenging. Therefore, for "3-Aminomethylphenylacetic acid" and "Methyl 2-(3-(aminomethyl)phenyl)acetate", the presented data is a combination of known values for similar structures and predicted values based on established spectroscopic principles.

Precursor 1: 3-Aminomethylphenylacetic acid

This starting material is a bifunctional molecule containing a carboxylic acid and a primary amine. Its zwitterionic nature in solution can influence its spectroscopic properties.

Spectroscopic Data Expected/Observed Features
¹H NMR Aromatic protons (m, ~7.2-7.4 ppm), Benzylic CH₂ (s, ~3.6 ppm), Aminomethyl CH₂ (s, ~3.8 ppm), Carboxylic acid OH (broad s, ~11-12 ppm), Amine NH₂ (broad s, variable)
¹³C NMR Carbonyl (C=O) (~175 ppm), Aromatic carbons (~125-140 ppm), Benzylic CH₂ (~40 ppm), Aminomethyl CH₂ (~45 ppm)
IR (cm⁻¹) O-H stretch (broad, ~2500-3300), N-H stretch (~3300-3400), C=O stretch (~1700), C=C stretch (aromatic, ~1450-1600), N-H bend (~1600)

Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct methylene groups, and the exchangeable protons of the carboxylic acid and amine groups. The broadness of the acid and amine proton signals is a common feature. In the ¹³C NMR spectrum, the downfield signal for the carbonyl carbon of the carboxylic acid is a key identifier. The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretches. The carbonyl stretch at around 1700 cm⁻¹ is another important diagnostic peak.

Precursor 2: Methyl 2-(3-(aminomethyl)phenyl)acetate

The esterification of the carboxylic acid introduces a new methyl ester group, which will give rise to distinct spectroscopic signals. The amine remains unprotected at this stage.

Spectroscopic Data Expected/Observed Features
¹H NMR Aromatic protons (m, ~7.2-7.4 ppm), Benzylic CH₂ (s, ~3.6 ppm), Aminomethyl CH₂ (s, ~3.8 ppm), Methyl ester OCH₃ (s, ~3.7 ppm), Amine NH₂ (broad s, variable)
¹³C NMR Ester Carbonyl (C=O) (~172 ppm), Aromatic carbons (~125-140 ppm), Methyl ester OCH₃ (~52 ppm), Benzylic CH₂ (~41 ppm), Aminomethyl CH₂ (~45 ppm)
IR (cm⁻¹) N-H stretch (~3300-3400), C-H stretch (aromatic and aliphatic, ~2850-3100), Ester C=O stretch (~1735), C=C stretch (aromatic, ~1450-1600), C-O stretch (~1150-1250), N-H bend (~1600)

Interpretation: The most significant change in the ¹H NMR spectrum from the starting material is the disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet around 3.7 ppm corresponding to the methyl ester protons. In the ¹³C NMR spectrum, a new signal for the methyl ester carbon will appear around 52 ppm, and the carbonyl signal will shift slightly upfield compared to the carboxylic acid. The IR spectrum will now show a strong, sharp carbonyl stretch for the ester at a higher wavenumber (around 1735 cm⁻¹) compared to the carboxylic acid, and the broad O-H stretch will be absent.

Final Product: this compound

The final step involves the protection of the primary amine with a Boc group. This introduces a bulky tert-butyl group and a carbamate functionality, which have very distinct spectroscopic signatures.

Spectroscopic Data Expected/Observed Features
¹H NMR Aromatic protons (m, ~7.1-7.3 ppm), Benzylic CH₂ (s, ~3.6 ppm), Aminomethyl CH₂ (d, ~4.2 ppm), Methyl ester OCH₃ (s, ~3.7 ppm), Boc (CH₃)₃ (s, ~1.42 ppm), Carbamate N-H (broad t, ~4.9 ppm)[1]
¹³C NMR Ester Carbonyl (C=O) (~170.2 ppm), Carbamate Carbonyl (C=O) (~156.4 ppm), Aromatic carbons (~125-140 ppm), Boc C(CH₃)₃ (~79 ppm), Methyl ester OCH₃ (~52 ppm), Aminomethyl CH₂ (~44 ppm), Benzylic CH₂ (~41 ppm), Boc (CH₃)₃ (~28 ppm)[1]
IR (cm⁻¹) N-H stretch (carbamate, ~3350), C-H stretch (aromatic and aliphatic, ~2850-3100), Ester C=O stretch (~1740), Carbamate C=O stretch (~1690), C-N stretch and N-H bend (~1520), C-O stretch (~1160)

Interpretation: The successful Boc protection is unequivocally confirmed by the appearance of a large singlet at approximately 1.42 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group.[1] Additionally, a broad triplet for the carbamate N-H proton is typically observed around 4.9 ppm. The ¹³C NMR spectrum will show two distinct carbonyl signals: one for the ester and a new one for the carbamate at around 156.4 ppm.[1] The quaternary carbon and the methyl carbons of the Boc group will also be present. The IR spectrum will now feature two carbonyl absorption bands: the ester C=O and the carbamate C=O, which typically appears at a slightly lower wavenumber. A prominent N-H stretch from the carbamate will also be visible.

Comparative Analysis: Tracking the Transformation

The progression of the synthesis can be effectively monitored by observing the key changes in the spectroscopic data.

Spectroscopic Changes cluster_0 Precursor 1: 3-Aminomethylphenylacetic acid cluster_1 Precursor 2: Methyl 2-(3-(aminomethyl)phenyl)acetate cluster_2 Final Product p1 ¹H NMR: Broad COOH signal ¹³C NMR: COOH at ~175 ppm IR: Broad O-H, C=O at ~1700 cm⁻¹ p2 ¹H NMR: OCH₃ singlet at ~3.7 ppm ¹³C NMR: Ester C=O at ~172 ppm, OCH₃ at ~52 ppm IR: Sharp C=O at ~1735 cm⁻¹ p1->p2 Esterification: - Disappearance of COOH signals - Appearance of OCH₃ signals p3 ¹H NMR: Boc singlet at ~1.42 ppm, N-H triplet at ~4.9 ppm ¹³C NMR: Carbamate C=O at ~156.4 ppm IR: Two C=O bands (~1740 & ~1690 cm⁻¹), N-H stretch at ~3350 cm⁻¹ p2->p3 Boc Protection: - Appearance of Boc group signals - Appearance of carbamate signals

Caption: Key spectroscopic changes during the synthesis.

Experimental Protocols

Synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate
  • To a solution of 3-Aminomethylphenylacetic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired product.

Synthesis of this compound
  • Dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL/g).

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film on NaCl plates, while solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Conclusion

The successful synthesis of this compound can be confidently monitored and verified through a careful comparison of spectroscopic data. The characteristic signals of the methyl ester and the Boc protecting group in NMR and IR spectroscopy provide definitive evidence of the chemical transformations. This guide serves as a valuable resource for researchers, enabling them to interpret their spectral data with a higher degree of confidence and ensuring the quality of their synthetic work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 3-Aminomethyl-phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS No. 132691-38-4). As a synthetic intermediate used in research and drug development, ensuring its responsible disposal is paramount for laboratory safety, environmental protection, and regulatory compliance.[1] This document is structured to provide clear, step-by-step procedures grounded in established safety protocols and regulatory standards.

Hazard Assessment and Chemical Profile

Chemical Structure Analysis:

  • Methyl Phenylacetate Moiety: The core structure is a phenylacetate ester. Phenylacetate compounds are often combustible liquids and can be mild irritants.[2][3]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but is labile in strong acids. The presence of the amine functional group, even when protected, necessitates careful segregation from incompatible chemicals.

Based on data for structurally similar chemicals, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[4][5][6]

Property Information Source
CAS Number 132691-38-4[1][7]
Molecular Formula C₁₅H₂₁NO₄[7]
Molecular Weight 279.33 g/mol [1][7]
Anticipated Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5][6]
Physical State Solid or Liquid (Assumed)
Compatibility Incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9]

Regulatory Framework: A Foundation of Compliance

All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, the primary frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[10][11][12]

  • Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA governs the management of hazardous and non-hazardous solid waste from its generation to its final disposal ("cradle to grave").[13]

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for interpreting these regulations and establishing specific protocols for your laboratory. Always consult your EHS office before implementing any waste disposal procedure.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling the chemical or its waste, ensure you are wearing:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[14]

  • Protective Clothing: A standard laboratory coat is required.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors in a poorly ventilated space, a NIOSH-approved respirator may be necessary.[1][15]

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions within waste containers.[16][17]

  • Designate a Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Waste" stream.

  • Avoid Incompatibles: Do NOT mix this waste with strong acids, strong bases, or strong oxidizing agents. Strong acids can cause uncontrolled cleavage of the Boc-protecting group, while strong bases can hydrolyze the ester.

  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or other plastic carboys are often preferred.[17][18]

    • The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste. [17]

Step 3: Waste Accumulation and Labeling in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][18][19]

  • Designate the SAA: This can be a secondary containment tray within a chemical fume hood or a designated cabinet.[16]

  • Proper Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[16][19]

    • The full chemical name : "this compound". Do not use abbreviations or formulas.[16][17]

    • A clear list of all components and their approximate percentages if it is a mixture.[16]

    • The associated hazards (e.g., "Irritant," "Combustible").[16][19]

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Final Disposal gen Waste Generation (e.g., reaction quench, used chromatography solvent) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 container Select Compatible Waste Container ppe->container Step 2 labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards container->labeling Step 3 saa Store in Designated SAA (Secondary Containment, Container Closed) labeling->saa Step 4 pickup Request Waste Pickup from EHS saa->pickup Step 5 transport Licensed Contractor Transports Waste pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

Step 4: Arranging for Final Disposal

Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), it must be removed for final disposal.[16]

  • Contact EHS: Notify your institution's EHS department to schedule a waste pickup.[17][18]

  • Do Not Transport Off-Site: Never attempt to transport hazardous waste yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution.[19][20]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a prepared response is crucial for safety.

Spill Response

For a small spill contained within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Proper PPE: Don the appropriate PPE as described in Section 3.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[4][8][21] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[4]

  • Clean the Area: Decontaminate the spill area with soap and water.

  • Dispose: Label the spill cleanup waste container and dispose of it through EHS.

For large spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS emergency line immediately.

First Aid and Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal of Empty Containers

Empty containers that once held this chemical must also be handled properly.

  • Rinsing: The first rinse of the container must be collected and disposed of as hazardous waste in your designated liquid waste container.[17]

  • Subsequent Rinses: Subsequent rinses may be permissible for drain disposal, but this depends on institutional policy. Consult your EHS office.

  • Final Disposal: Once thoroughly rinsed and air-dried, the original label must be completely removed or defaced.[22] The container can then typically be disposed of in the regular trash or recycling, per institutional guidelines.[17]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

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A Senior Application Scientist's Guide to Handling Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. The principle of "As Low As Reasonably Practicable" (ALARP) is the cornerstone of laboratory safety, compelling us to minimize chemical exposure through a multi-layered defense system. This guide provides an in-depth operational plan for handling Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, focusing on the causality behind each safety recommendation to build a self-validating culture of safety.

Hazard Identification & Risk Assessment

Understanding the specific chemical entity is the critical first step. While comprehensive toxicological data for this specific molecule may be limited, we can perform a robust risk assessment by analyzing its structural analogues and constituent functional groups. The primary hazards are associated with the substituted phenylacetate structure and the tert-butoxycarbonyl (Boc) protecting group. A Safety Data Sheet (SDS) for the closely related isomer, Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate, indicates that compounds of this class should be treated with caution.[1][2]

Chemical Profile:

PropertyDataSource
Chemical Name This compound-
CAS Number 107233-08-9 (Identified as Cevimeline)[3][4][5][6]
Molecular Formula C₁₅H₂₁NO₄-
Molecular Weight 279.33 g/mol -
Physical Form Assumed to be a solid or oil at room temperature.-

Anticipated Hazards: Based on data for structural analogues, the following hazards should be assumed[1][2]:

  • Skin Irritation (H315): Phenylacetate esters and related compounds can cause skin irritation upon contact.[1][7]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2]

  • Harmful if Swallowed (H302): While data for the specific molecule is unavailable, similar compounds can be harmful if ingested.[2]

The Boc protecting group is stable under many conditions but is designed to be removed by acid.[8][9] Therefore, any synthetic steps or workup procedures involving acids (e.g., trifluoroacetic acid, hydrochloric acid) will introduce significant corrosion hazards that demand additional precautions.[10][11]

The Core Protective Ensemble: A Multi-Barrier System

Effective chemical safety does not rely on a single piece of equipment but on a holistic system that places engineering controls as the primary barrier, supplemented by robust Personal Protective Equipment (PPE).

Primary Barrier: Engineering Controls

Your first and most effective line of defense is to minimize exposure at the source.

  • Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and being inhaled.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions. Facilities should be equipped with eyewash fountains and safety showers.[1]

Secondary Barrier: Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. It must be selected and used correctly.

  • Eye and Face Protection:

    • Chemical Splash Goggles are mandatory. They must be worn at all times in the laboratory and provide a complete seal around the eyes, offering protection from splashes and aerosols that standard safety glasses do not.[12]

    • Face Shield: When handling larger quantities (>50 g) or when there is a significant splash risk (e.g., during acid-based deprotection workups), a face shield should be worn in addition to chemical splash goggles.

  • Hand Protection:

    • Chemical-resistant gloves are essential to prevent skin contact.[12] Nitrile gloves are a common and appropriate choice for general handling of many organic substances. However, glove selection must also account for the solvents being used. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a critical factor. Always check the manufacturer's compatibility chart.

Glove Selection Guide for Associated Solvents:

Glove MaterialDichloromethane (DCM)Ethyl AcetateHexanesMethanol
Nitrile Poor to FairFairExcellentGood
Neoprene GoodGoodExcellentGood
Butyl Rubber ExcellentGoodPoorExcellent

Causality: Using a glove with a "Poor" rating against a solvent like DCM means the solvent can quickly permeate the glove, trapping it against your skin and increasing the risk of irritation and absorption. For operations involving chlorinated solvents, consider double-gloving or using a more resistant glove material. Always dispose of contaminated gloves immediately and wash hands thoroughly after removal.

  • Body Protection:

    • A flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down. This protects your skin and personal clothing from minor splashes and spills.[12]

    • Closed-toe shoes and long pants are required to protect against spills.[12]

  • Respiratory Protection:

    • Under normal conditions within a functioning fume hood, respiratory protection is not required.

    • However, in the event of a large spill outside of a fume hood or if engineering controls fail, a full-face respirator with an organic vapor cartridge may be necessary for emergency response personnel.[6]

Procedural Guidance for Safe Handling

Correct procedure is as vital as correct PPE. The following workflow outlines the decision-making process and key operational steps.

PPE Selection & Handling Workflow

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal start Task: Handle Compound risk_assessment Review SDS & Assess Hazards (Irritant, Corrosive Reagents?) start->risk_assessment eng_controls Verify Fume Hood is Certified & Functioning risk_assessment->eng_controls ppe_select Don Core PPE: - Lab Coat - Chemical Goggles - Closed-toe Shoes eng_controls->ppe_select glove_select Select Appropriate Gloves (Nitrile for general use, check solvent compatibility) ppe_select->glove_select add_ppe Additional PPE needed? (e.g., Face Shield for splash risk) glove_select->add_ppe handling Perform All Manipulations Inside Fume Hood add_ppe->handling add_ppe->handling Yes add_ppe->handling No decon Decontaminate Glassware & Surfaces handling->decon disposal Segregate & Dispose of Waste (Non-halogenated organic) decon->disposal end Task Complete disposal->end

Caption: Decision workflow for PPE selection and safe handling.

Protocol 1: Weighing and Transferring the Reagent
  • Preparation: Ensure the analytical balance is placed inside a fume hood or a ventilated balance enclosure.

  • Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves.

  • Tare Vessel: Place a clean, tared weighing vessel on the balance.

  • Transfer: Carefully transfer the desired amount of the solid/oil from the stock container to the weighing vessel using a clean spatula or pipette. Avoid generating dust or aerosols. Keep the stock container opening pointed away from your breathing zone.

  • Seal: Securely close the primary stock container.[1]

  • Dissolution: If dissolving, add the solvent to the weighing vessel (or transfer the compound to a reaction flask) inside the fume hood.

  • Clean-up: Wipe down the spatula and any affected surfaces with a solvent-dampened cloth, and dispose of the cloth in the appropriate solid waste container.

Protocol 2: Emergency Response - Spill & Exposure
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1][13]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, dry sand).[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent entry and await response from a trained emergency team.

Decontamination & Waste Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring personal and environmental safety.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate organic solvent (e.g., acetone, ethyl acetate) inside the fume hood. The rinsate must be collected as hazardous waste.

  • Waste Segregation: Chemical waste must be segregated according to institutional and regulatory guidelines.[14][15] Do not mix incompatible waste streams.[14]

    • Non-Halogenated Organic Waste: This compound and any associated non-halogenated solvents (e.g., ethyl acetate, hexanes, methanol) should be collected in a clearly labeled, sealed container designated for "Non-Halogenated Organic Waste."[12]

    • Halogenated Organic Waste: If using halogenated solvents like dichloromethane (DCM), this waste must be collected in a separate, designated "Halogenated Organic Waste" container.[12]

    • Contaminated Solids: Used gloves, weigh paper, and absorbent materials should be placed in a sealed plastic bag and disposed of in the solid chemical waste stream.

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical names of the contents and their approximate percentages.[14] Store waste containers in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials.[15][16] Never dispose of organic substances down the drain.[12][16]

By integrating this expert-level understanding of hazards with disciplined procedural execution, you create a robust safety system that protects you, your colleagues, and your research.

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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Vertex AI Search.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
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  • Safety Data Sheet - TargetMol. TargetMol.
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  • SAFETY DATA SHEET - Spectrum Chemical (Methyl Phenoxyacetate). Spectrum Chemical.
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  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
  • Protocol for Boc Deprotection in the Presence of tert-Butoxycarbonyl-D-valine - Benchchem. Benchchem.
  • Esterification - SmartLabs. SmartLabs.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Center for Biotechnology Information.
  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 - ResearchGate. ResearchGate.
  • Lab 12: Synthesis of an Ester - CSUB. California State University, Bakersfield.
  • ethyl phenylacetate - Organic Syntheses Procedure. Organic Syntheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.